molecular formula C45H87N2O11P B15546974 DOPE-mPEG (MW 5000)

DOPE-mPEG (MW 5000)

Katalognummer: B15546974
Molekulargewicht: 863.2 g/mol
InChI-Schlüssel: NKIHUOSRRGQTKM-RQXYYNAFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DOPE-mPEG (MW 5000) is a useful research compound. Its molecular formula is C45H87N2O11P and its molecular weight is 863.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality DOPE-mPEG (MW 5000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DOPE-mPEG (MW 5000) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C45H87N2O11P

Molekulargewicht

863.2 g/mol

IUPAC-Name

azane;[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H84NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,42H,4-17,22-41H2,1-3H3,(H,46,49)(H,50,51);1H3/b20-18-,21-19-;/t42-;/m1./s1

InChI-Schlüssel

NKIHUOSRRGQTKM-RQXYYNAFSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Amphiphilic Architecture of DOPE-mPEG (MW 5000): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure and Application of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000]

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) is a versatile amphiphilic polymer widely utilized in the field of drug delivery.[1] Its unique structure, comprising a hydrophobic lipid anchor and a hydrophilic polymer chain, enables the formation of sterically stabilized nanoparticles, such as liposomes and micelles, for the encapsulation and targeted delivery of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the structure of DOPE-mPEG (MW 5000), alongside quantitative data on its performance and detailed experimental protocols relevant to its application in pharmaceutical research and development.

Core Structure and Properties

DOPE-mPEG (MW 5000) is a phospholipid conjugate. The core structure consists of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), a naturally occurring unsaturated phospholipid, covalently linked to a methoxy-terminated polyethylene glycol (mPEG) chain with an average molecular weight of 5000 Daltons.[3][4]

The DOPE component serves as the hydrophobic anchor, readily incorporating into the lipid bilayer of liposomes or forming the core of micelles.[1][2] The oleoyl acyl chains of DOPE are unsaturated, which imparts a cone-like molecular shape and can influence the phase behavior and stability of lipid assemblies.[5]

The mPEG chain is a hydrophilic, biocompatible, and non-immunogenic polymer.[6] Its presence on the surface of nanoparticles creates a hydrated layer that sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[6][7] This "stealth" characteristic significantly prolongs the circulation time of the nanoparticles in the bloodstream.[6]

Physicochemical Characteristics

A summary of the key physicochemical properties of DOPE-mPEG (MW 5000) is presented below.

PropertyValueReference
Full Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000][3]
CAS Number 474922-90-2[8]
Average Molecular Weight ~5745 g/mol (based on PEG MW of 5000)[8]
Appearance Off-white/white solid or viscous liquid[2]
Solubility Soluble in aqueous solutions and most organic solvents[2]
Storage Conditions -20°C, desiccated, protected from light[2][4]

Quantitative Performance Data

The inclusion of DOPE-mPEG (MW 5000) into nanocarrier formulations has a significant impact on their in vivo performance and drug loading capacity.

Table 1: Effect of PEG-Lipid Molecular Weight on Liposome Circulation Time
PEG-LipidLiposome CompositionMean Diameter (nm)Circulation Half-life (t½) in miceReference
DOPE-mPEG 1000ePC/CH/DOPE-PEG~200< 5 hours[6]
DOPE-mPEG 2000ePC/CH/DOPE-PEG~200~10 hours[6]
DOPE-mPEG 5000 ePC/CH/DOPE-PEG ~200 > 20 hours [6]
DOPE-mPEG 12000ePC/CH/DOPE-PEG~200> 20 hours[6]

ePC: egg phosphatidylcholine; CH: cholesterol

Table 2: Influence of DOPE-mPEG 5000 on Paclitaxel Solubility in Micellar Formulations
FormulationPaclitaxel (mol%)Observation at 24hReference
DOPE-mPEG 5000 Micelles5Crystals Present[3]
DOPE-mPEG 5000 Micelles2.5No Crystals[3]

Experimental Protocols

Protocol 1: Preparation of DOPE-mPEG 5000-Containing Liposomes by Lipid Film Hydration

This protocol describes a common method for preparing liposomes incorporating DOPE-mPEG 5000.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol (CH)

  • DOPE-mPEG (MW 5000)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (optional)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Dissolution: Dissolve DOPC, cholesterol, and DOPE-mPEG 5000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., DOPC:CH:DOPE-mPEG at 55:40:5).

  • Film Formation: Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. A thin, uniform lipid film will form on the inner surface of the flask.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to ensure complete removal of any residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in the PBS prior to hydration. The hydration should be performed by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To produce unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature for a set number of cycles (e.g., 10-20 passes).

  • Characterization: Analyze the resulting liposome suspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: In Vivo Circulation Time Measurement of PEGylated Liposomes

This protocol outlines a general procedure for assessing the circulation half-life of radiolabeled liposomes in an animal model.

Materials:

  • PEGylated liposome formulation (prepared as in Protocol 1)

  • A suitable radioisotope for labeling (e.g., Technetium-99m)

  • Animal model (e.g., mice or rats)

  • Blood collection supplies

  • Gamma counter

Procedure:

  • Radiolabeling: Label the liposomes with a suitable radioisotope according to established protocols.

  • Animal Administration: Inject a known amount of the radiolabeled liposome suspension intravenously into the animal model.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1, 2, 4, 8, 12, and 24 hours) post-injection, collect blood samples from the animals.

  • Radioactivity Measurement: Measure the radioactivity in each blood sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose remaining in the circulation at each time point. The circulation half-life (t½) can then be determined by fitting the data to a pharmacokinetic model.

Visualizations

Chemical Structure of DOPE-mPEG (MW 5000) cluster_DOPE DOPE (Hydrophobic Anchor) cluster_mPEG mPEG (Hydrophilic Chain) Glycerol Glycerol Backbone Phosphate Phosphate Group Glycerol->Phosphate Oleoyl1 Oleoyl Chain 1 (C18:1) Glycerol->Oleoyl1 Oleoyl2 Oleoyl Chain 2 (C18:1) Glycerol->Oleoyl2 Ethanolamine Ethanolamine Phosphate->Ethanolamine Linker Linker Ethanolamine->Linker Methoxy Methoxy Cap (CH3O-) PEG Polyethylene Glycol Repeats (-CH2CH2O-)n (n ≈ 113) Methoxy->PEG Linker->Methoxy

Caption: Molecular components of DOPE-mPEG (MW 5000).

Liposome Preparation Workflow cluster_prep Preparation Steps cluster_materials Materials A 1. Dissolve Lipids (DOPC, CH, DOPE-mPEG) in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer (forms MLVs) B->C D 4. Extrude through Membrane (forms LUVs) C->D E 5. Characterize (Size, PDI, Zeta Potential) D->E Result Final Liposome Formulation E->Result Lipids DOPC, Cholesterol, DOPE-mPEG 5000 Lipids->A Solvent Chloroform Solvent->A Buffer PBS Buffer->C

Caption: Workflow for preparing DOPE-mPEG 5000 liposomes.

Mechanism of PEGylation in Prolonging Circulation Time cluster_non_peg Non-PEGylated Liposome cluster_peg PEGylated Liposome (with DOPE-mPEG 5000) Liposome1 Liposome Opsonin1 Opsonin Protein Liposome1->Opsonin1 Opsonization Macrophage1 Macrophage Opsonin1->Macrophage1 Phagocytosis Clearance1 Rapid Clearance Macrophage1->Clearance1 Liposome2 Liposome with PEG Surface Layer Opsonin2 Opsonin Protein Liposome2->Opsonin2 Steric Hindrance (Reduced Opsonization) Circulation Prolonged Circulation Liposome2->Circulation Macrophage2 Macrophage Opsonin2->Macrophage2 Reduced Phagocytosis

Caption: How PEGylation enhances liposome circulation time.

References

An In-depth Technical Guide to the Physicochemical Properties of DOPE-mPEG 5000

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000). Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's structural and functional characteristics, methods for its characterization, and its role in the formulation of lipid-based drug delivery systems.

Core Physicochemical Properties

DOPE-mPEG 5000 is a PEGylated phospholipid, a class of molecules crucial for the development of sterically stabilized liposomes, often referred to as "stealth" liposomes. The covalent attachment of the hydrophilic methoxy polyethylene glycol (mPEG) chain to the headgroup of the 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) lipid imparts unique properties that are highly valuable in drug delivery applications.[1][2] The mPEG chain creates a hydrophilic corona around the liposome surface, which sterically hinders the binding of opsonins and reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time.

The quantitative physicochemical properties of DOPE-mPEG 5000 are summarized in the table below.

PropertyValueReferences
Molecular Formula C₄₁H₇₈NO₈P (DOPE) + (C₂H₄O)n (mPEG)
Average Molecular Weight ~5744.03 g/mol (744.03 g/mol for DOPE + ~5000 g/mol for mPEG)[3]
Physical State White to off-white powder or solid[3][4][5]
Solubility Soluble in chloroform and other organic solvents such as methylene chloride, DMF, and DMSO. Forms micelles in aqueous solutions.[3][4][5][6]
Critical Micelle Concentration (CMC) In the low micromolar (µM) range in aqueous solutions. The exact value is dependent on factors such as ionic strength and temperature.[7][8]

Experimental Protocols

Accurate characterization of DOPE-mPEG 5000 and liposomal formulations containing it is critical for ensuring reproducibility and efficacy. The following sections detail the standard experimental protocols for determining key physicochemical parameters.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which the amphiphilic DOPE-mPEG 5000 molecules self-assemble into micelles in an aqueous solution.[9] A common and sensitive method for determining the CMC of PEGylated lipids is fluorescence spectroscopy, using a hydrophobic fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH).

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of DOPE-mPEG 5000 in a suitable buffer (e.g., 10 mM HEPES with 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of DPH in a non-polar organic solvent (e.g., methanol or chloroform).

  • Sample Preparation:

    • Prepare a series of dilutions of the DOPE-mPEG 5000 stock solution in the buffer, covering a wide concentration range expected to include the CMC.

    • Add a small aliquot of the DPH stock solution to each dilution to a final concentration that is low enough to avoid self-quenching. The organic solvent from the DPH stock should be evaporated, or its final concentration kept minimal (<1%) to not influence micellization.

  • Fluorescence Measurement:

    • Incubate the samples at a controlled temperature.

    • Measure the fluorescence intensity of DPH in each sample using a spectrofluorometer. The excitation and emission wavelengths for DPH are typically around 350 nm and 430 nm, respectively.

  • Data Analysis:

    • Plot the fluorescence intensity of DPH as a function of the DOPE-mPEG 5000 concentration.

    • The plot will show a significant increase in fluorescence intensity as the DPH partitions into the hydrophobic cores of the newly formed micelles.

    • The CMC is determined from the inflection point of this curve, often calculated as the intersection of the two linear portions of the plot.[7][8]

Preparation of Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[10]

Protocol:

  • Lipid Film Formation:

    • Dissolve DOPE-mPEG 5000 and other lipid components (e.g., a primary phospholipid like DSPC and cholesterol) in a suitable organic solvent, typically chloroform or a chloroform:methanol mixture, in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for several hours to overnight to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.

    • Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • This process involves repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.

Characterization of Liposomes

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[11][12]

Protocol:

  • Sample Preparation:

    • Dilute the liposome suspension with the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Enter the parameters of the dispersant (viscosity and refractive index) into the software.

  • Measurement:

    • Transfer the diluted liposome sample to a clean cuvette.

    • Place the cuvette in the instrument and initiate the measurement. The instrument's laser illuminates the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the liposomes are analyzed to determine the size distribution.[11]

  • Data Analysis:

    • The software calculates the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes, which is a key indicator of their stability in suspension.[13][]

Protocol:

  • Sample Preparation:

    • Dilute the liposome suspension in an appropriate low-conductivity medium, such as a dilute salt solution (e.g., 10 mM NaCl), to the required concentration for measurement.[15]

  • Instrument Setup:

    • Use a dedicated folded capillary cell for zeta potential measurements.

    • Equilibrate the instrument to the desired temperature.

  • Measurement:

    • Load the diluted sample into the capillary cell, ensuring no air bubbles are present.

    • The instrument applies an electric field across the sample, causing the charged liposomes to move towards the oppositely charged electrode (electrophoresis). The velocity of this movement is measured using laser Doppler velocimetry.[13]

  • Data Analysis:

    • The instrument's software calculates the electrophoretic mobility and converts it to the zeta potential using the Henry equation. The magnitude of the zeta potential (either positive or negative) indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in the dispersion, and thus the stability of the formulation.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described in this guide.

CMC_Determination prep_stocks Prepare Stock Solutions (DOPE-mPEG 5000 and DPH) serial_dilute Prepare Serial Dilutions of DOPE-mPEG 5000 prep_stocks->serial_dilute add_probe Add DPH Probe to Each Dilution serial_dilute->add_probe incubate Incubate Samples at Controlled Temperature add_probe->incubate measure_fluorescence Measure Fluorescence Intensity incubate->measure_fluorescence plot_data Plot Intensity vs. Concentration measure_fluorescence->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc

Workflow for CMC Determination

Liposome_Preparation_and_Characterization cluster_prep Liposome Preparation cluster_char Physicochemical Characterization dissolve_lipids Dissolve Lipids in Organic Solvent form_film Form Thin Lipid Film (Rotary Evaporation) dissolve_lipids->form_film hydrate_film Hydrate Film with Aqueous Buffer form_film->hydrate_film extrusion Size Reduction (Extrusion) hydrate_film->extrusion dls Measure Size and PDI (Dynamic Light Scattering) extrusion->dls zeta Measure Zeta Potential extrusion->zeta final_product Characterized Liposome Formulation dls->final_product zeta->final_product

Liposome Preparation and Characterization Workflow

References

Critical Micelle Concentration of DOPE-mPEG 5000: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DOPE-mPEG 5000 and its CMC

DOPE-mPEG 5000 is an amphiphilic polymer, consisting of a hydrophobic dioleoylphosphatidylethanolamine (DOPE) lipid anchor and a hydrophilic methoxy polyethylene glycol (mPEG) chain with an average molecular weight of 5000 Daltons[1][2]. This structure allows it to self-assemble in aqueous solutions into micelles—nanoscale core-shell structures. These micelles are highly valuable as drug delivery vehicles, capable of encapsulating hydrophobic therapeutic agents within their core while the hydrophilic PEG shell provides steric stabilization, enhancing systemic circulation time[3].

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the minimum concentration at which these amphiphilic molecules aggregate to form micelles. Below the CMC, DOPE-mPEG 5000 exists predominantly as individual molecules (unimers). Above the CMC, the formation of micelles becomes spontaneous. A low CMC is crucial for the stability of micellar drug formulations, ensuring that the micelles do not prematurely disassemble upon dilution in the bloodstream.

Quantitative Data: CMC of Structurally Related Lipid-PEG Conjugates

A precise, peer-reviewed CMC value for DOPE-mPEG 5000 has not been identified. However, data from closely related PEGylated phospholipids provide a strong basis for estimation and comparison. The primary structural differences influencing the CMC are the nature of the lipid anchor's acyl chains (saturated vs. unsaturated) and the length of the hydrophilic PEG chain.

The table below summarizes the CMC values for various phosphatidyl-ethanolamine (PE) and phosphatidylcholine (PC) based PEG-lipid conjugates.

CompoundLipid AnchorAcyl ChainsPEG MW (Da)CMC (µM)Measurement ConditionsReference(s)
DSPE-PEG 2000 Distearoyl-PEC18:0 (Saturated)2000~10-25Water[4]
DSPE-PEG 2000 Distearoyl-PEC18:0 (Saturated)2000~0.5-1.0HEPES Buffered Saline[4][5]
DSPE-PEG 5000 Distearoyl-PEC18:0 (Saturated)5000~1.0-1.5Not Specified[5]
DPPE-PEG 5000 Dipalmitoyl-PEC16:0 (Saturated)500028.1HEPES Buffered Saline[3]

Analysis of Structural Factors:

  • PEG Chain Length: Generally, a longer PEG chain increases the hydrophilicity of the conjugate, which can lead to a slightly higher CMC. This trend is observed when comparing DSPE-PEG 2000 and DSPE-PEG 5000[5].

  • Lipid Acyl Chains: The DOPE anchor in DOPE-mPEG 5000 contains two oleoyl (C18:1) chains, each with one cis double bond. These unsaturated chains create a kink in the structure, leading to less efficient packing and a larger cross-sectional area compared to the saturated stearoyl (C18:0) chains in DSPE or palmitoyl (C16:0) chains in DPPE. This reduced hydrophobicity and looser packing would likely result in a higher CMC for DOPE-mPEG 5000 compared to its saturated counterpart, DSPE-mPEG 5000.

  • Buffer Composition: The CMC is highly dependent on the solvent. For instance, the CMC of DSPE-PEG 2000 is approximately 10 times higher in pure water than in a buffered saline solution[4]. The ions in the buffer can screen electrostatic charges and affect hydration, thereby promoting micellization at lower concentrations.

Given these factors, the CMC of DOPE-mPEG 5000 in a buffered solution is expected to be in the low micromolar range, likely slightly higher than that of DSPE-PEG 5000.

Experimental Protocol: CMC Determination by Pyrene Fluorescence Spectroscopy

The most common and sensitive method for determining the CMC of polymer micelles is fluorescence spectroscopy using a hydrophobic probe, such as pyrene. The emission spectrum of pyrene is highly sensitive to the polarity of its local environment. This protocol synthesizes methodologies described in peer-reviewed literature.

Principle: In a polar aqueous solution (below the CMC), pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene preferentially partitions into the hydrophobic micellar core. This change in environment causes a significant shift in the intensities of specific vibronic bands in its emission spectrum. By monitoring the ratio of these intensities as a function of lipid concentration, the onset of micellization (the CMC) can be accurately determined.

Materials:

  • DOPE-mPEG 5000

  • Pyrene (high purity, fluorescence grade)

  • Ethanol or Acetone (spectroscopic grade)

  • Phosphate-Buffered Saline (PBS) or other relevant aqueous buffer, filtered (0.22 µm filter)

  • Volumetric flasks and high-precision pipettes

  • Spectrofluorometer

Procedure:

  • Preparation of Stock Solutions:

    • DOPE-mPEG 5000 Stock: Prepare a stock solution of DOPE-mPEG 5000 in the desired buffer (e.g., 1 mg/mL or ~172 µM, based on an average MW of 5797.1 g/mol [1]). Sonication or gentle heating may be required to ensure complete dissolution.

    • Pyrene Stock: Prepare a pyrene stock solution of approximately 0.2 mM in ethanol or acetone. Keep this solution protected from light.

  • Sample Preparation:

    • Prepare a series of dilutions of the DOPE-mPEG 5000 stock solution in the buffer. The concentration range should span the expected CMC (e.g., from 0.01 µM to 100 µM).

    • To each vial of the lipid dilution, add a small aliquot of the pyrene stock solution so that the final pyrene concentration is constant across all samples (typically between 0.3 µM and 0.5 µM). The volume of the pyrene aliquot should be minimal (e.g., <1% of the total volume) to avoid altering the solvent properties.

    • Include a control sample containing only the buffer and pyrene.

    • Allow the samples to equilibrate overnight at a constant temperature, protected from light, to ensure the partitioning of pyrene has reached equilibrium.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to an excitation wavelength of 334 nm .

    • Record the emission spectra for each sample across a range of 350 nm to 450 nm .

    • Set the excitation and emission slit widths to an appropriate value (e.g., 3 nm) to achieve good signal without saturation.

  • Data Analysis:

    • From each emission spectrum, record the fluorescence intensity of the first vibronic peak (I₁) at approximately 372 nm and the third vibronic peak (I₃) at approximately 383 nm .

    • Calculate the intensity ratio (I₃/I₁) for each DOPE-mPEG 5000 concentration.

    • Plot the I₃/I₁ ratio as a function of the logarithm of the DOPE-mPEG 5000 concentration.

    • The resulting plot will show a sigmoidal curve. Below the CMC, the ratio will be low and relatively constant. As micelles form, the ratio will sharply increase, eventually plateauing at a higher constant value above the CMC.

    • The CMC is determined from the intersection of the two tangent lines of the lower and upper linear portions of the sigmoidal curve, or more precisely, as the concentration at the inflection point of the curve.

Visualizations

The following diagrams illustrate the conceptual and practical workflows associated with the CMC of DOPE-mPEG 5000.

MicelleFormation cluster_0 Below CMC cluster_1 Above CMC U1 Unimer M1 U1->M1 [Concentration] > CMC U2 U3 U4 Pyrene1 Pyrene label_below Dispersed Unimers (Polar Environment) M2 M3 M4 M5 M6 M7 M8 Pyrene2 Pyrene label_above Micelle Formation (Hydrophobic Core)

Caption: Principle of micellization and pyrene probe partitioning.

CMC_Workflow A Prepare DOPE-mPEG 5000 Stock Solution B Create Serial Dilutions in Buffer A->B C Add Constant Amount of Pyrene Stock to Each Dilution B->C D Equilibrate Samples (Overnight, Dark) C->D E Set Spectrofluorometer (Excitation = 334 nm) D->E F Measure Emission Spectra (350-450 nm) E->F G Extract Intensities (I₁ at ~372 nm, I₃ at ~383 nm) F->G H Calculate I₃/I₁ Ratio G->H I Plot I₃/I₁ vs. log[Concentration] H->I J Determine CMC from Inflection Point I->J

Caption: Experimental workflow for CMC determination using the pyrene assay.

References

Navigating the Amphiphilic Interface: A Technical Guide to the Hydrophilic-Lipophilic Balance of DOPE-mPEG 5000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of advanced drug delivery, the formulation of stable and effective lipid-based nanoparticles is paramount. A key player in the architecture of many such systems is the PEGylated lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000). This conjugate, comprising a lipophilic dioleoylphosphatidylethanolamine (DOPE) anchor and a hydrophilic methoxy polyethylene glycol (mPEG) chain, imparts stealth characteristics and colloidal stability to liposomes and other lipid nanoparticles.[1] Central to its function is its hydrophilic-lipophilic balance (HLB), a semi-empirical value that dictates its behavior at oil-water interfaces and, consequently, its role in emulsion and dispersion stability. This guide provides an in-depth exploration of the HLB of DOPE-mPEG 5000, offering both theoretical calculations and a detailed experimental framework for its determination.

Quantitative Data Summary

The precise HLB value of DOPE-mPEG 5000 is not broadly published and can be influenced by the polydispersity of the mPEG chain. However, we can estimate the HLB using established theoretical methods. The molecular weights of the constituent components are crucial for these calculations.

ComponentMolecular Weight ( g/mol )Source
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)~744.03[1][2]
methoxy(polyethylene glycol) (mPEG 5000)~5000[3][4]
DOPE-mPEG 5000 (Total) ~5744.03 Calculated

Theoretical Calculation of HLB

Two primary methods are widely used for the theoretical estimation of HLB for non-ionic surfactants: Griffin's method and Davies' method.

Griffin's Method

Griffin's method, developed in 1949, is based on the molecular weight of the hydrophilic portion of the molecule.[5][6] The formula is as follows:

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular weight of the hydrophilic portion (mPEG 5000).

  • M is the total molecular weight of the molecule (DOPE-mPEG 5000).

Using the molecular weights from the table above:

HLB = 20 * (5000 / 5744.03) ≈ 17.4

This calculated value suggests that DOPE-mPEG 5000 is a strongly hydrophilic molecule, which aligns with its function in providing a hydrophilic shield to lipid nanoparticles.

Davies' Method

Davies' method, proposed in 1957, calculates the HLB based on group numbers assigned to different structural components of the molecule.[5][7] The formula is:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

To apply this method to DOPE-mPEG 5000, one would need to dissect the molecule into its constituent groups and assign the corresponding group numbers.

Conceptual Group Breakdown for Davies' Method:

  • Hydrophilic Groups:

    • Ether linkages (-O-) in the PEG chain

    • Phosphate group (-PO4-)

    • Ethanolamine group (-NH-CH2-CH2-O-)

  • Lipophilic Groups:

    • Methylene and methine groups (-CH2-, -CH-) in the oleoyl chains

    • Methyl group (-CH3) at the end of the mPEG chain

A precise calculation using Davies' method is challenging without a comprehensive and standardized table of group numbers that includes all fragments of the DOPE-mPEG 5000 molecule. However, the principle of summing the contributions of hydrophilic and lipophilic moieties provides a more nuanced understanding of how molecular structure influences the HLB value.

Experimental Determination of HLB

Given the limitations of theoretical calculations, experimental determination of the HLB value is often preferred for a more accurate representation of a surfactant's behavior. A common approach is the emulsion stability method, where the ability of the surfactant to emulsify an oil-in-water (O/W) or water-in-oil (W/O) system is assessed. The "required HLB" of an oil phase is the HLB value of the emulsifier system that provides the most stable emulsion. By using DOPE-mPEG 5000 as the emulsifier, its effective HLB can be determined.

Experimental Protocol: Emulsion Stability Method

Objective: To determine the effective HLB of DOPE-mPEG 5000 by identifying the oil with a known required HLB that forms the most stable emulsion.

Materials:

  • DOPE-mPEG 5000

  • A series of oils with known required HLB values (e.g., mineral oil, isopropyl myristate, oleic acid)

  • Deionized water

  • Glass vials or test tubes

  • Homogenizer (e.g., sonicator or high-shear mixer)

  • Microscope with a calibrated reticle

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Preparation of Oil Phases: Select a range of oils with varying known required HLB values (e.g., from 6 to 18).

  • Preparation of Emulsions: a. For each oil, prepare a series of oil-in-water emulsions with a fixed concentration of DOPE-mPEG 5000 (e.g., 1-5% w/w). b. Weigh the required amount of oil and DOPE-mPEG 5000 into a glass vial. c. Heat the oil phase to a temperature that ensures the lipid is fully dissolved and homogenous (e.g., 60-70°C). d. Heat the deionized water to the same temperature. e. Slowly add the aqueous phase to the oil phase while homogenizing at a constant speed for a defined period (e.g., 5-10 minutes). f. Allow the emulsions to cool to room temperature.

  • Evaluation of Emulsion Stability: a. Visual Observation: Observe the emulsions immediately after preparation and at set time intervals (e.g., 1, 24, 48 hours) for any signs of instability such as creaming, coalescence, or phase separation. b. Microscopic Analysis: Examine a droplet of each emulsion under a microscope to assess the droplet size and distribution. A stable emulsion will have small, uniform droplets. c. Particle Size Analysis: Use a particle size analyzer to obtain quantitative data on the mean droplet size and polydispersity index (PDI). The emulsion with the smallest and most uniform droplet size is considered the most stable.

  • Determination of HLB: The required HLB of the oil that forms the most stable emulsion is considered the effective HLB of DOPE-mPEG 5000.

Logical and Experimental Workflows

The determination of the HLB of DOPE-mPEG 5000 can be approached through a logical workflow that combines theoretical estimation with experimental verification.

HLB_Determination_Workflow cluster_theoretical Theoretical Estimation cluster_experimental Experimental Verification node_griffin Griffin's Method HLB = 20 * (Mh / M) node_end Final HLB Value node_griffin->node_end node_davies Davies' Method HLB = 7 + Σ(hydrophilic) - Σ(lipophilic) node_davies->node_end node_mol_weight Determine Molecular Weights (DOPE, mPEG 5000) node_mol_weight->node_griffin node_group_numbers Identify Functional Groups & Assign Group Numbers node_group_numbers->node_davies node_emulsion_prep Prepare O/W Emulsions with Oils of Known rHLB node_stability_eval Evaluate Emulsion Stability (Visual, Microscopy, DLS) node_emulsion_prep->node_stability_eval node_identify_optimal Identify Oil with Most Stable Emulsion node_stability_eval->node_identify_optimal node_identify_optimal->node_end node_start Start: Determine HLB of DOPE-mPEG 5000 node_calc_hlb Calculate Theoretical HLB node_start->node_calc_hlb node_exp_hlb Determine Experimental HLB node_start->node_exp_hlb node_calc_hlb->node_griffin node_calc_hlb->node_davies node_exp_hlb->node_emulsion_prep

Caption: Workflow for determining the HLB of DOPE-mPEG 5000.

Conclusion

The hydrophilic-lipophilic balance of DOPE-mPEG 5000 is a critical parameter that governs its functionality in drug delivery systems. While theoretical calculations, particularly Griffin's method, provide a valuable estimation of its strongly hydrophilic nature, experimental determination through emulsion stability studies offers a more accurate and practically relevant value. A comprehensive understanding and characterization of the HLB of DOPE-mPEG 5000 are essential for the rational design and optimization of stable and effective lipid-based nanocarriers for therapeutic applications. This guide provides the foundational knowledge and methodologies for researchers and formulation scientists to confidently assess this key physicochemical property.

References

The Self-Assembly of DOPE-mPEG 5000 in Aqueous Solution: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the self-assembly behavior of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) in aqueous solutions. As a critical component in advanced drug delivery systems, particularly in the formulation of liposomes and polymeric micelles, understanding the physicochemical properties and self-assembly characteristics of DOPE-mPEG 5000 is paramount for researchers, scientists, and drug development professionals. This document details the fundamental principles governing its micellization, provides comprehensive experimental protocols for preparation and characterization, and presents a logical workflow for its application in targeted drug delivery. All quantitative data are summarized for clarity, and key processes are visualized using structured diagrams.

Introduction to DOPE-mPEG 5000

DOPE-mPEG 5000 is an amphiphilic polymer-lipid conjugate, or lipopolymer. It consists of a hydrophobic lipid anchor, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), covalently linked to a large, hydrophilic methoxy polyethylene glycol (mPEG) chain with an average molecular weight of 5000 Daltons.[1] The DOPE portion contains two unsaturated oleic acid chains, which impart fluidity and a cone-like molecular geometry. The mPEG chain is a highly water-soluble, biocompatible, and non-immunogenic polymer.

This amphiphilic nature drives the self-assembly of DOPE-mPEG 5000 in aqueous environments. Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual unimers spontaneously associate to form thermodynamically stable, core-shell structures, typically spherical micelles.[2] The hydrophobic DOPE tails aggregate to form a core, which can serve as a reservoir for poorly water-soluble drugs, while the hydrophilic mPEG chains form a dense, protective corona that interfaces with the aqueous medium. This PEGylated corona provides a "stealth" characteristic, shielding the nanoparticle from opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging its circulation time in the bloodstream.

Physicochemical Properties and Characterization Data

The self-assembly and resulting nanoparticle characteristics are defined by several key quantitative parameters. While specific data for DOPE-mPEG 5000 is sparsely reported, the following table summarizes representative values for closely related PEG-lipid conjugates, such as DSPE-PEG 5000 (which has a saturated lipid anchor) and other PEG 5000 block copolymers. These values provide a reliable benchmark for expected experimental outcomes.

ParameterRepresentative ValueSignificanceRelevant Analogue / Source
Critical Micelle Concentration (CMC) 1 - 5 µMDefines the concentration threshold for micelle formation and indicates stability upon dilution.DSPE-PEG 5000[3]
Hydrodynamic Diameter (Z-average) 15 - 30 nmRepresents the effective size of the hydrated micelle in solution; crucial for biodistribution.DPPE-PEG 5000[4]
Polydispersity Index (PDI) < 0.2Measures the breadth of the size distribution; a lower value indicates a more uniform population.mPEG-b-p(HPMA-Bz)[5]
Aggregation Number (Nagg) 50 - 200The average number of unimers per micelle; influences core capacity and overall size.mPEG-PLA Copolymers[6]
Zeta Potential Near-neutral (-5 to +5 mV)Indicates surface charge; a near-neutral value helps prevent non-specific protein adsorption.PEGylated Micelles[7]

Core Experimental Protocols

Reproducible formulation and characterization are essential for developing effective nanocarriers. The following sections provide detailed methodologies for key experiments.

Micelle Preparation: Thin-Film Hydration

This method is widely used for preparing PEG-lipid micelles, especially for encapsulating hydrophobic drugs.[8][9]

Materials:

  • DOPE-mPEG 5000

  • Hydrophobic drug (optional)

  • Organic solvent (e.g., Chloroform or a 2:1 Chloroform:Methanol mixture)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • 0.22 µm syringe filters

Step-by-Step Procedure:

  • Dissolution: Accurately weigh and dissolve the DOPE-mPEG 5000 and the hydrophobic drug (if applicable) at a desired molar ratio in the organic solvent within a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Under reduced pressure and with gentle rotation, evaporate the organic solvent at a controlled temperature (e.g., 30-40°C). This process deposits a thin, uniform lipid-drug film on the flask's inner wall.

  • Drying: For complete solvent removal, place the flask under high vacuum for at least 2 hours or overnight.

  • Hydration: Add the pre-warmed aqueous buffer (e.g., to 60°C) to the flask. The volume is determined by the desired final concentration.[8]

  • Micelle Formation: Agitate the flask gently (e.g., by hand or on an orbital shaker) for 30-60 minutes at a temperature above the lipid's phase transition temperature. The self-assembly process will cause the film to disperse, turning the milky suspension into a clear or translucent solution.

  • Sizing (Optional): To achieve a more uniform size distribution, the micellar solution can be sonicated in a bath sonicator for 5-10 minutes or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Sterilization: Filter the final micellar solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.

Micelle Characterization

This protocol utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[10][11]

Materials:

  • Pyrene stock solution (e.g., 0.2 mM in ethanol)

  • Prepared DOPE-mPEG 5000 micelle solution of known concentration

  • Aqueous buffer (same as used for hydration)

  • Fluorospectrometer

Step-by-Step Procedure:

  • Sample Preparation: Prepare a series of aqueous solutions with a constant, low concentration of pyrene (e.g., final concentration of 0.5 µM) and varying concentrations of DOPE-mPEG 5000, spanning a range from well below to well above the expected CMC (e.g., 10⁻⁸ M to 10⁻³ M). This can be achieved by making serial dilutions from a stock micelle solution.

  • Incubation: Allow the samples to equilibrate for at least 30 minutes at a controlled temperature (e.g., 25°C).[12]

  • Fluorescence Measurement: Set the fluorospectrometer to an excitation wavelength of 334 nm. Record the emission spectra from 350 nm to 450 nm for each sample.

  • Data Analysis: Extract the fluorescence intensities of the first vibronic peak (I₁) at ~372 nm and the third vibronic peak (I₃) at ~383 nm. Calculate the intensity ratio of I₁/I₃ (or I₃/I₁).

  • CMC Determination: Plot the I₁/I₃ ratio as a function of the logarithm of the DOPE-mPEG 5000 concentration. A sharp decrease in the ratio will be observed as pyrene partitions from the polar aqueous environment into the nonpolar micellar core. The CMC is determined from the inflection point of this sigmoidal curve.[13]

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution (PDI) of nanoparticles in suspension.[14][15]

Materials:

  • DOPE-mPEG 5000 micelle solution

  • DLS instrument (e.g., Malvern Zetasizer)

  • Disposable polystyrene cuvettes

Step-by-Step Procedure:

  • Sample Preparation: Dilute the micelle solution with the same filtered buffer used for its preparation to an appropriate concentration (typically 0.1 - 1.0 mg/mL) to avoid multiple scattering effects. Ensure the sample is free of dust or large aggregates by filtering if necessary.

  • Instrument Setup: Set the instrument parameters, including the solvent viscosity and refractive index, measurement temperature (e.g., 25°C), and scattering angle (e.g., 173°).

  • Equilibration: Place the cuvette in the instrument and allow it to equilibrate thermally for at least 2 minutes.

  • Measurement: Perform the measurement, typically consisting of multiple runs averaged together. The instrument software analyzes the fluctuations in scattered light intensity over time, which are caused by the Brownian motion of the micelles.

  • Data Interpretation: The software generates a correlation function and calculates the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse, or uniform, sample.[16]

TEM provides direct visualization of the micelle morphology. Negative staining is a common and straightforward method for this purpose.[17]

Materials:

  • DOPE-mPEG 5000 micelle solution (diluted, e.g., 0.1 mg/mL)

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining agent (e.g., 1-2% aqueous uranyl acetate or phosphotungstic acid)

  • Filter paper

Step-by-Step Procedure:

  • Sample Adsorption: Place a small drop (5-10 µL) of the diluted micelle solution onto the surface of a TEM grid. Allow it to adsorb for 1-2 minutes.

  • Blotting: Using filter paper, carefully blot away the excess liquid from the edge of the grid. Do not let the surface dry completely.

  • Staining: Immediately apply a drop of the negative staining agent to the grid for 30-60 seconds. The heavy metal salt solution does not penetrate the micelle but forms an electron-dense background around it.

  • Final Blotting and Drying: Blot away the excess stain and allow the grid to air-dry completely.

  • Imaging: Observe the sample in a TEM. The micelles will appear as bright, spherical objects against a dark background.

Visualization of Key Processes

Experimental Workflow for Micelle Preparation and Characterization

The following diagram illustrates the logical flow from raw materials to fully characterized DOPE-mPEG 5000 micelles.

G cluster_prep Micelle Preparation (Thin-Film Hydration) cluster_char Characterization A 1. Dissolve DOPE-mPEG 5000 (& Drug) in Chloroform B 2. Form Thin Film via Rotary Evaporation A->B C 3. Hydrate Film with Aqueous Buffer (pH 7.4) B->C D 4. Self-Assembly into Micelles with Agitation C->D E 5. Filter (0.22 µm) D->E F Dynamic Light Scattering (DLS) E->F G Transmission Electron Microscopy (TEM) E->G H Pyrene Fluorescence Assay E->H Data1 Size (d.nm) PDI F->Data1 Data2 Morphology (Spherical) G->Data2 Data3 CMC (µM) H->Data3 Result Characterized Micelle Solution Data1->Result Data2->Result Data3->Result G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cellular Cellular Uptake & Action A 1. IV Administration of Drug-Loaded Micelles B 2. Prolonged Circulation (PEG 'Stealth' Effect) A->B C 3. Extravasation via Leaky Vasculature (EPR Effect) B->C Passive Targeting D 4. Accumulation in Tumor Interstitium C->D E 5. Cellular Internalization (Caveolae-Mediated Endocytosis) D->E Interaction with Cancer Cell Membrane F 6. Trafficking to Endosome/Lysosome E->F G 7. Drug Release (pH or enzyme-triggered) F->G H 8. Drug Acts on Intracellular Target G->H

References

An In-depth Technical Guide on the Mechanism of Action of DOPE-mPEG 5000 in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) in drug delivery systems. This guide delves into the dual functionality of this lipid-polymer conjugate, detailing its role in enhancing circulation longevity and facilitating endosomal escape for effective intracellular drug release. The content is supported by quantitative data, detailed experimental protocols, and visual diagrams to provide a thorough understanding for researchers in the field.

Core Concepts: The Dual Role of DOPE-mPEG 5000

DOPE-mPEG 5000 is an amphiphilic molecule composed of a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a hydrophilic methoxy polyethylene glycol (mPEG) chain with a molecular weight of 5000 Da.[1] This unique structure imparts two critical functionalities to drug delivery nanoparticles, such as liposomes, when incorporated into their lipid bilayer.

  • The "Stealth" Effect of mPEG 5000: The long, flexible mPEG 5000 chain forms a dense hydrophilic layer on the surface of the nanoparticle. This "stealth" coating sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and uptake by the reticuloendothelial system (RES), primarily in the liver and spleen.[2][3][4] This evasion of the immune system leads to a significantly prolonged circulation half-life of the nanoparticles, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[5][6] The effectiveness of the stealth effect is dependent on the molecular weight and surface density of the PEG chains.[5]

  • The Endosomal Escape Function of DOPE: The DOPE component of the conjugate plays a crucial role in the intracellular delivery of the encapsulated drug. DOPE is a fusogenic lipid that exhibits a pH-dependent conformational change. At physiological pH (around 7.4), it maintains a lamellar (bilayer) structure, ensuring the stability of the liposome in circulation. However, upon internalization into the cell via endocytosis, the liposome is trafficked into endosomes, where the pH progressively drops to around 5.5-6.5. In this acidic environment, the ethanolamine headgroup of DOPE becomes protonated, leading to a transition from the lamellar phase to a non-lamellar, inverted hexagonal (HII) phase. This structural change disrupts the endosomal membrane, facilitating the release of the encapsulated drug from the endosome into the cytoplasm, where it can reach its intracellular target.[7][8][9]

Quantitative Data on DOPE-mPEG 5000 Formulations

The incorporation of DOPE-mPEG 5000 into liposomal formulations influences their physicochemical properties and in vivo performance. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of Liposomes with Varying PEG-Lipid Content

FormulationLipid Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Non-PEGylated pH-sensitive liposomesDOPE:CHEMS (6:4)1650.18-25[10]
PEGylated pH-sensitive liposomesDOPE:CHEMS:DSPE-PEG750 (6:4:0.1)1680.17-22[10]
PEGylated pH-sensitive liposomesDOPE:CHEMS:DSPE-PEG2000 (6:4:0.1)1700.19-20[10]
Doxorubicin-loaded liposomesDSPC:Cholesterol:DSPE-PEG2000103 ± 45< 0.2Not Reported[11]

Table 2: Encapsulation Efficiency of Various Liposomal Formulations

DrugLiposome CompositionEncapsulation Efficiency (%)MethodReference
DoxorubicinNot specified>90Not specified[12]
GriseofulvinPro-liposome98HPLC[13]
Macromolecules (e.g., BSA)Phospholipid-basedup to 98Centrifugation filtration & UV-Vis[14]
CisplatinDOPE:CHEMS35-50Thin-film hydration[15]

Table 3: In Vitro Drug Release from pH-Sensitive Liposomes

FormulationpHCumulative Release (%)Time (h)Reference
CTX@PSL7.4~2772[]
CTX@PSL5.5~9672[]
DOX-loaded liposomes7.4< 4072[17]
DOX-loaded liposomes5.0~8548[17]
5-FU-pHLips7.446.4172[18]
5-FU-pHLips5.584.4772[18]

Table 4: Pharmacokinetic Parameters of PEGylated Nanoparticles

Nanoparticle TypePEG MW (Da)Half-life (t1/2) (h)Animal ModelReference
PEG-PE Liposomes5000~5Mice[3]
PEGylated Gold Nanoparticles500016.74Rats[10]
mPEG-PCL Nanoparticles5000Not specifiedRats[19]
SWNTs coated with DSPE-l-5kPEG50002.4Mice[20]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DOPE-mPEG 5000-containing liposomes.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing liposomes.[1][21][22][23][24]

Materials:

  • Lipids (e.g., DOPE, Cholesterol, DOPE-mPEG 5000)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Drug to be encapsulated (if applicable)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids, including DOPE-mPEG 5000, and any lipophilic drug in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-65°C). A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the aqueous hydration buffer (which may contain a hydrophilic drug) to the flask. The temperature of the buffer should also be above the lipid phase transition temperature.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (ULVs) of a uniform size, subject the MLV suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11 or 21 times) using a mini-extruder. This should also be performed at a temperature above the lipid phase transition temperature.

  • Purification: Remove any unencapsulated drug by methods such as dialysis or size-exclusion chromatography.

Characterization of Liposomes by Dynamic Light Scattering (DLS)

DLS is used to determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes.[25][26][27][28]

Materials:

  • Liposome suspension

  • Appropriate buffer for dilution (e.g., PBS)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes for size and zeta potential measurements

Procedure:

  • Sample Preparation: Dilute the liposome suspension to an appropriate concentration with the filtered buffer to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the dispersant (buffer) properties (viscosity and refractive index) and the measurement temperature (typically 25°C).

  • Size and PDI Measurement: Transfer the diluted liposome sample to a suitable cuvette and place it in the instrument. Allow the sample to equilibrate to the set temperature. Perform the measurement to obtain the Z-average diameter and the PDI.

  • Zeta Potential Measurement: For zeta potential measurement, load the diluted sample into a specific zeta potential cell. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.

Determination of Encapsulation Efficiency by HPLC

This protocol determines the percentage of the drug that is successfully encapsulated within the liposomes.[][29][30][31][32]

Materials:

  • Drug-loaded liposome suspension

  • Method to separate free drug from liposomes (e.g., ultracentrifugation, size-exclusion chromatography, or dialysis)

  • Solvent to disrupt liposomes (e.g., methanol or a solution containing a surfactant like Triton X-100)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and mobile phase for the drug of interest

  • Drug standards of known concentrations

Procedure:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome suspension. For example, centrifuge the suspension at high speed to pellet the liposomes. The supernatant will contain the free drug.

  • Quantification of Free Drug: Analyze the concentration of the free drug in the supernatant using a validated HPLC method.

  • Quantification of Total Drug: Take a known volume of the original (unseparated) liposome suspension and disrupt the liposomes by adding a suitable solvent. This will release the encapsulated drug. Analyze the total drug concentration in this disrupted sample using the same HPLC method.

  • Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Assay

This assay measures the rate and extent of drug release from the liposomes under different pH conditions, simulating physiological and endosomal environments.[15][][18][24][33]

Materials:

  • Drug-loaded liposome suspension

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Release media: Buffer at physiological pH (e.g., PBS pH 7.4) and acidic pH (e.g., acetate buffer pH 5.5).

  • Shaking water bath or incubator set at 37°C.

  • Method for quantifying the drug concentration (e.g., HPLC or UV-Vis spectrophotometry).

Procedure:

  • Sample Preparation: Place a known volume of the drug-loaded liposome suspension into a dialysis bag.

  • Dialysis: Immerse the sealed dialysis bag in a known volume of the release medium (either pH 7.4 or pH 5.5) in a container.

  • Incubation: Place the container in a shaking water bath at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the container.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile (cumulative release % vs. time).

Visualization of Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the action of DOPE-mPEG 5000 in drug delivery.

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (Bloodstream, pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (pH ~5.5-6.5) Liposome DOPE-mPEG 5000 Liposome Endocytosed_Liposome Liposome in Endosome Liposome->Endocytosed_Liposome Endocytosis Opsonin Opsonin Proteins Opsonin->Liposome Reduced Opsonization (Stealth Effect) DOPE_Hexagonal DOPE (Hexagonal Phase) Endocytosed_Liposome->DOPE_Hexagonal Phase Transition H_ions H+ H_ions->Endocytosed_Liposome Protonation of DOPE Membrane_Disruption Endosomal Membrane Disruption DOPE_Hexagonal->Membrane_Disruption Drug_Release Drug Release Membrane_Disruption->Drug_Release Endosomal Escape Cytoplasm Cytoplasm Drug_Release->Cytoplasm

Cellular uptake and endosomal escape of a DOPE-mPEG 5000 liposome.

Experimental_Workflow Start Start: Liposome Formulation Design Preparation Liposome Preparation (Thin-Film Hydration) Start->Preparation Characterization Physicochemical Characterization Preparation->Characterization DLS DLS: Size, PDI, Zeta Potential Characterization->DLS EE Encapsulation Efficiency (HPLC) Characterization->EE Release In Vitro Drug Release (Dialysis Assay) Characterization->Release Analysis Data Analysis and Interpretation DLS->Analysis EE->Analysis Release->Analysis End End: Optimized Formulation Analysis->End

A typical experimental workflow for developing and characterizing liposomal drug delivery systems.

Conclusion

DOPE-mPEG 5000 is a versatile and highly effective component in the design of advanced drug delivery systems. Its dual-action mechanism, providing both a stealth shield for prolonged circulation and a pH-triggered means of endosomal escape, addresses two of the major challenges in targeted drug delivery. A thorough understanding of its mechanism of action, supported by robust experimental characterization, is essential for the rational design and optimization of novel nanomedicines with improved therapeutic efficacy and reduced side effects. The protocols and data presented in this guide offer a foundational resource for researchers and professionals working to advance the field of drug delivery.

References

The Pivotal Role of DOPE in DOPE-mPEG 5000 Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the critical functions of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) within the DOPE-mPEG 5000 conjugate, a cornerstone of modern drug delivery systems. This document elucidates the fusogenic properties of DOPE that are essential for endosomal escape, a key bottleneck in intracellular delivery, and discusses the synergistic and sometimes antagonistic interplay with the methoxy polyethylene glycol (mPEG) 5000 component.

Core Functions of DOPE and mPEG 5000

In the context of lipid-based nanoparticles, such as liposomes, both DOPE and mPEG 5000 play distinct and crucial roles. The DOPE-mPEG 5000 conjugate integrates these functions into a single molecule, offering a streamlined approach to nanoparticle formulation.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): The Fusogenic Helper Lipid. DOPE is a neutral phospholipid renowned for its ability to facilitate the fusion of lipid bilayers.[1] This property is paramount for the endosomal escape of therapeutic payloads. After a nanoparticle is internalized by a cell via endocytosis, it becomes encapsulated within an endosome. For the therapeutic agent to exert its effect, it must be released from the endosome into the cytoplasm. DOPE promotes this release by destabilizing the endosomal membrane.[1][2]

  • mPEG 5000 (methoxy Polyethylene Glycol, molecular weight 5000 Da): The Stealth Polymer. The mPEG 5000 component provides a hydrophilic, flexible chain that forms a steric barrier on the surface of the nanoparticle. This "stealth" coating inhibits the binding of opsonins, which are plasma proteins that mark foreign particles for clearance by the mononuclear phagocyte system (MPS).[3][4] Consequently, PEGylation significantly prolongs the circulation time of nanoparticles in the bloodstream, increasing the probability of them reaching their target tissue.[3]

The Fusogenic Mechanism of DOPE: Enabling Endosomal Escape

The primary and most critical role of the DOPE component is to mediate the escape of the nanoparticle's cargo from the endosome. This process is driven by the unique structural properties of the DOPE molecule.

The Cone Shape and Hexagonal (HII) Phase Transition

Unlike bilayer-forming phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), which have a cylindrical shape, DOPE possesses a smaller headgroup relative to its two unsaturated oleoyl chains, giving it a conical shape.[5] This molecular geometry predisposes lipid assemblies containing a high proportion of DOPE to adopt non-bilayer structures, most notably the inverted hexagonal (HII) phase.[6]

The acidic environment of the late endosome (pH 5.0-6.0) can protonate certain lipid components within the nanoparticle, triggering a conformational change that enhances the propensity of DOPE to induce the transition from a lamellar (bilayer) phase to the HII phase.[2][7] This phase transition disrupts the integrity of the endosomal membrane, leading to the formation of pores and ultimately the release of the encapsulated cargo into the cytoplasm.[2]

Quantitative Insights into DOPE's Efficacy

The inclusion of DOPE as a helper lipid has been quantitatively shown to significantly enhance the efficiency of intracellular delivery, particularly in the context of gene therapy.

Comparative Transfection Efficiency

Numerous studies have demonstrated the superior transfection efficiency of liposomes containing DOPE compared to those formulated with the bilayer-stabilizing lipid, DOPC. This enhanced efficiency is directly attributed to DOPE's ability to facilitate endosomal escape.

Liposome FormulationIn Vitro Transfection Efficiency (Relative to DOPC formulation)Cell LineReference
Cationic Lipid/DOPE~10-fold higherNot Specified[8]
DOTAP/DOPE (1:1 molar ratio)Significantly higher mRNA knockdownA549[9]
DC-Chol/DOPE (1:1 molar ratio)Significantly higher mRNA knockdownA549[9]

Table 1: Comparative analysis of in vitro transfection efficiencies of DOPE-containing liposomes versus DOPC-containing counterparts.

The Influence of mPEG 5000 on DOPE's Function

While mPEG 5000 is indispensable for prolonging circulation time, its presence can also modulate the fusogenic activity of DOPE. The dense polymer brush created by PEG chains on the nanoparticle surface can sterically hinder the close apposition of the nanoparticle and endosomal membranes, a prerequisite for fusion.[1][2]

This steric hindrance can lead to a decrease in transfection efficiency compared to non-PEGylated, DOPE-containing formulations.[10] Therefore, a critical balance must be struck in the formulation of DOPE-mPEG 5000-containing nanoparticles to achieve both prolonged circulation and efficient endosomal escape. The density of the PEG coating is a key parameter in this optimization.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the functional contributions of the DOPE component in a DOPE-mPEG 5000 conjugate.

Lipid Mixing Assay for Fusogenicity Assessment

This assay quantifies the fusion between lipid vesicles by measuring the fluorescence resonance energy transfer (FRET) between two lipid-anchored fluorophores, typically N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) (the donor) and lissamine rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-PE) (the acceptor).[11][12]

Protocol:

  • Preparation of Labeled Liposomes:

    • Prepare a lipid mixture in chloroform containing the primary lipid components (e.g., a cationic lipid and DOPE or DOPE-mPEG 5000) along with 1 mol% of NBD-PE and 1 mol% of Rhodamine-PE.

    • Dry the lipid mixture under a stream of nitrogen gas and then under vacuum to form a thin lipid film.

    • Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).

  • Preparation of Unlabeled Liposomes:

    • Prepare a separate batch of liposomes using the same lipid composition but without the fluorescent probes.

  • Fusion Assay:

    • In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a molar ratio of 1:9.

    • Monitor the fluorescence of NBD-PE at an excitation wavelength of ~465 nm and an emission wavelength of ~530 nm.

    • Induce fusion by adding the relevant fusogenic agent (e.g., by lowering the pH to mimic the endosomal environment).

    • As fusion occurs, the fluorescent probes are diluted in the combined lipid pool, increasing the distance between the donor and acceptor. This leads to a decrease in FRET and a corresponding increase in the fluorescence of the NBD-PE donor.

    • The maximum fluorescence (100% fusion) is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes and disperse the fluorophores.

    • The percentage of fusion is calculated as: % Fusion = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence.

Calcein Leakage Assay for Endosomal Escape

This assay assesses the ability of a nanoparticle to disrupt endosomal membranes by monitoring the release of the fluorescent dye calcein from liposomes designed to mimic endosomes.[13][14]

Protocol:

  • Preparation of Calcein-Loaded Vesicles (Endosome Mimics):

    • Prepare a lipid film of a composition that mimics the endosomal membrane.

    • Hydrate the film with a solution of self-quenching concentration of calcein (e.g., 50-100 mM).

    • Extrude the vesicles to the desired size.

    • Remove unencapsulated calcein by size exclusion chromatography.

  • Endosomal Escape Assay:

    • Incubate the calcein-loaded vesicles with the DOPE-mPEG 5000-containing nanoparticles.

    • Induce conditions that trigger the fusogenic activity of DOPE (e.g., acidification).

    • Monitor the fluorescence of calcein at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • Disruption of the calcein-loaded vesicles by the nanoparticles will cause the release and dilution of calcein, leading to de-quenching and an increase in fluorescence.

    • Maximum fluorescence is determined by adding a detergent to release all encapsulated calcein.

    • The percentage of calcein release is calculated similarly to the fusion assay.

Visualizing the Cellular Machinery and Experimental Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved.

Cellular Uptake and Endosomal Escape Pathway

The primary route for the cellular entry of many nanoparticles is clathrin-mediated endocytosis.[15][16]

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Nanoparticle Nanoparticle Receptor Receptor Nanoparticle->Receptor Binding Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Recruitment Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Coated_Vesicle Invagination & Scission Early_Endosome Early Endosome (pH 6.0-6.5) Coated_Vesicle->Early_Endosome Uncoating & Fusion Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion (Alternative Fate) Cargo_Release Therapeutic Cargo Release Late_Endosome->Cargo_Release DOPE-mediated Endosomal Escape

Cellular uptake via clathrin-mediated endocytosis and subsequent endosomal escape.
Experimental Workflow for Fusogenicity Assay

The following diagram outlines the key steps in the lipid mixing assay.

Fusogenicity_Assay_Workflow Start Start Prep_Labeled Prepare Labeled Liposomes (NBD-PE & Rhodamine-PE) Start->Prep_Labeled Prep_Unlabeled Prepare Unlabeled Liposomes Start->Prep_Unlabeled Mix_Liposomes Mix Labeled and Unlabeled Liposomes (1:9) Prep_Labeled->Mix_Liposomes Prep_Unlabeled->Mix_Liposomes Measure_F0 Measure Initial Fluorescence (F0) Mix_Liposomes->Measure_F0 Induce_Fusion Induce Fusion (e.g., lower pH) Measure_F0->Induce_Fusion Monitor_Ft Monitor Fluorescence Increase (Ft) Induce_Fusion->Monitor_Ft Add_Detergent Add Detergent Monitor_Ft->Add_Detergent Measure_Fmax Measure Maximum Fluorescence (Fmax) Add_Detergent->Measure_Fmax Calculate_Fusion Calculate % Fusion Measure_Fmax->Calculate_Fusion End End Calculate_Fusion->End

Workflow for the lipid mixing (FRET) assay to quantify liposome fusogenicity.

Conclusion

The DOPE component of the DOPE-mPEG 5000 conjugate is a linchpin for the successful intracellular delivery of therapeutic agents. Its inherent fusogenic properties, driven by its unique conical shape and propensity to form the hexagonal HII phase in the acidic environment of the endosome, are fundamental to overcoming the endosomal barrier. While the mPEG 5000 moiety is essential for extending the in vivo circulation time, its potential to sterically hinder the fusogenic action of DOPE necessitates careful optimization of nanoparticle formulations. A thorough understanding of these molecular mechanisms, coupled with robust experimental validation, is paramount for the rational design of next-generation drug delivery vehicles with enhanced efficacy and safety profiles.

References

The Role of mPEG 5000 in Liposomal Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of methoxy polyethylene glycol (mPEG) 5000 in the formulation and efficacy of liposomal drug delivery systems. The incorporation of mPEG 5000 chains onto the surface of liposomes, a process known as PEGylation, is a cornerstone of modern nanomedicine, imparting "stealth" characteristics that significantly enhance the therapeutic potential of encapsulated agents. This document provides a comprehensive overview of the mechanisms of action, quantitative effects, and key experimental protocols relevant to the application of mPEG 5000 in liposomal research and development.

Core Functions of the mPEG 5000 Chain in Liposomes

The primary role of the mPEG 5000 chain is to provide a hydrophilic, protective layer on the liposome surface. This "stealth coating" dramatically alters the in vivo behavior of the liposome, leading to several key advantages:

  • Prolonged Systemic Circulation: The mPEG 5000 layer creates a steric barrier that reduces the adsorption of opsonin proteins from the bloodstream.[1][2] This minimizes recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, thereby significantly extending the circulation half-life of the liposomes.[2][3] This prolonged circulation is crucial for allowing the liposomal drug to reach its target tissue.[4]

  • Enhanced Stability: The steric hindrance provided by the mPEG 5000 chains prevents the aggregation of liposomes in biological fluids and during storage, improving the overall stability of the formulation.[4][5]

  • Passive Targeting to Tumors: The extended circulation time allows liposomes to take advantage of the enhanced permeability and retention (EPR) effect in solid tumors.[6] The leaky vasculature and poor lymphatic drainage characteristic of many tumors permit the extravasation and accumulation of these long-circulating nanoparticles.[7]

  • Modulation of Cellular Uptake: While beneficial for evading the MPS, the PEG layer can also reduce interactions with target cells, a phenomenon often referred to as the "PEG dilemma".[8][9] The dense hydrophilic layer can sterically hinder the binding of liposomes to cell surface receptors, potentially reducing cellular uptake.[8][9] The molecular weight of PEG is a critical factor, with higher molecular weights like 5000 Da providing a more pronounced steric barrier.[3]

Quantitative Data on the Effects of mPEG 5000

The inclusion of mPEG 5000 in liposome formulations has been quantitatively demonstrated to improve various pharmacokinetic and drug delivery parameters. The following tables summarize key data from comparative studies.

Table 1: Encapsulation Efficiency and In Vitro Drug Release

FormulationDrugEncapsulation Efficiency (%)Cumulative Release (at 9h) (%)Reference
Conventional LiposomeCamptothecin64.8 ± 0.852.4[7][10]
Stealth Liposome (PEG 2000)Camptothecin79.0 ± 0.445.3[7][10]
Stealth Liposome (PEG 5000) Camptothecin 83.0 ± 0.4 32.2 [7][10]

Table 2: Pharmacokinetic Parameters of Different Liposomal Formulations

FormulationHalf-life (t½)Mean Residence Time (MRT)Clearance (CL)Volume of Distribution (Vd)Reference
Conventional Liposome----[10]
Stealth Liposome (PEG 2000)Significant Increase vs. ConventionalSignificant Increase vs. ConventionalSignificant Decrease vs. ConventionalSignificant Decrease vs. Conventional[10]
Stealth Liposome (PEG 5000) Longer than PEG 2000 Longer than PEG 2000 Lower than PEG 2000 Lower than PEG 2000 [10]

Table 3: Tumor Accumulation of Liposomal Formulations

FormulationDrugTumor Accumulation (% of injected dose)Reference
Conventional LiposomeCamptothecin1.98[7]
Stealth Liposome (PEG 2000)Camptothecin15.8[7]
Stealth Liposome (PEG 5000) Camptothecin 21.0 [7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the preparation and characterization of mPEG 5000-liposomes.

Preparation of mPEG 5000 Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method for preparing liposomes in a laboratory setting.[11]

Materials:

  • Lipids (e.g., DSPC, Cholesterol) and mPEG 5000-DSPE

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)[12]

Protocol:

  • Lipid Film Formation:

    • Dissolve the lipids and mPEG 5000-DSPE in an organic solvent in a round-bottom flask.[13] A typical molar ratio is 5-10 mol% of mPEG 5000-DSPE.[14]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[12]

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[12]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).[12] This should also be performed at a temperature above the lipid phase transition temperature.[15]

    • Typically, 10-20 passes through the membrane are sufficient to produce a homogenous population of liposomes.[15]

Characterization of Liposome Size by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in suspension.[3]

Protocol:

  • Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the DLS measurement, collecting data on the intensity fluctuations of scattered light.

  • Analyze the data to obtain the Z-average diameter and the polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Determination of Encapsulation Efficiency by HPLC

This protocol determines the percentage of the drug that is successfully encapsulated within the liposomes.[2]

Protocol:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes. This can be achieved by methods such as size exclusion chromatography or centrifugation.[]

  • Liposome Lysis: Disrupt the liposomes to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol) or a detergent.

  • Quantification by HPLC:

    • Quantify the amount of drug in the total formulation (before separation) and in the free drug fraction using a validated HPLC method.[17]

    • The encapsulation efficiency (EE%) is calculated as follows: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Cellular Uptake Assay by Flow Cytometry

This assay quantifies the internalization of fluorescently labeled liposomes by cells.[18]

Protocol:

  • Labeling: Prepare liposomes incorporating a fluorescent lipid dye (e.g., DiD).[18]

  • Cell Culture: Plate the target cells in a multi-well plate and allow them to adhere overnight.

  • Incubation: Incubate the cells with the fluorescently labeled liposomes for a defined period (e.g., 4 hours).[19]

  • Washing: Wash the cells thoroughly with cold PBS to remove any non-internalized liposomes.

  • Cell Detachment: Detach the cells using trypsin or a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis: Analyze the cell suspension by flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of cellular uptake.[19]

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the function of mPEG 5000 in liposomes.

G cluster_0 Liposome Formulation Lipids Lipids Thin_Film_Hydration Thin_Film_Hydration Lipids->Thin_Film_Hydration Dissolve in organic solvent mPEG_5000_DSPE mPEG_5000_DSPE mPEG_5000_DSPE->Thin_Film_Hydration Drug Drug Drug->Thin_Film_Hydration Encapsulation Extrusion Extrusion Thin_Film_Hydration->Extrusion Formation of MLVs PEGylated_Liposome PEGylated_Liposome Extrusion->PEGylated_Liposome Formation of LUVs

Diagram 1: Experimental workflow for the preparation of mPEG 5000-liposomes.

G cluster_1 Mechanism of 'Stealth' Effect PEGylated_Liposome PEGylated_Liposome Reduced_Opsonization Reduced_Opsonization PEGylated_Liposome->Reduced_Opsonization Steric Hindrance Opsonins Opsonins Opsonins->Reduced_Opsonization MPS_Cell Macrophage (MPS) Evades_MPS Evades_MPS MPS_Cell->Evades_MPS Reduced_Opsonization->Evades_MPS Decreased Recognition Prolonged_Circulation Prolonged_Circulation Evades_MPS->Prolonged_Circulation Leads to EPR_Effect EPR_Effect Prolonged_Circulation->EPR_Effect Enables Tumor_Accumulation Tumor_Accumulation EPR_Effect->Tumor_Accumulation Results in

Diagram 2: Logical relationship of the 'stealth' effect of mPEG 5000.

G cluster_2 Cellular Uptake Workflow Fluorescent_Liposomes Fluorescent_Liposomes Incubation Incubation Fluorescent_Liposomes->Incubation Cells_in_Culture Cells_in_Culture Cells_in_Culture->Incubation Washing Washing Incubation->Washing Remove unbound liposomes Cell_Detachment Cell_Detachment Washing->Cell_Detachment Flow_Cytometry Flow_Cytometry Cell_Detachment->Flow_Cytometry Analyze fluorescence Quantification Quantification Flow_Cytometry->Quantification Determine uptake

Diagram 3: Experimental workflow for assessing cellular uptake of liposomes.

References

Methodological & Application

Application Notes and Protocols for Liposome Preparation using DOPE-mPEG (MW 5000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and characterization of liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000). These PEGylated liposomes are valuable tools in drug delivery research, offering prolonged circulation times and the potential for targeted delivery.

Introduction

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Their ability to encapsulate both hydrophilic and lipophilic molecules makes them ideal drug delivery vehicles. The inclusion of DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and a PEGylated lipid such as DOPE-mPEG 5000 in the liposome formulation imparts specific, desirable characteristics.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): As a neutral helper lipid, DOPE has a cone-like shape that can disrupt the endosomal membrane upon acidification within the cell. This fusogenic property facilitates the release of the encapsulated cargo from the endosome into the cytoplasm, enhancing the therapeutic efficacy of the delivered drug.[1][2]

  • mPEG-5000 (methoxy(polyethylene glycol)-5000): The covalent attachment of the hydrophilic polymer polyethylene glycol (PEG) to the liposome surface creates a steric barrier.[3] This "stealth" coating reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging the circulation half-life of the liposomes in the bloodstream.[3] A molecular weight of 5000 for the mPEG chain has been shown to be effective in providing these stealth characteristics.

Experimental Protocols

A widely used and reproducible method for preparing liposomes is the thin-film hydration technique followed by extrusion.[1][4][5][6] This method allows for the formation of unilamellar vesicles with a controlled and uniform size distribution.

Materials and Equipment
  • Lipids:

    • Main structural lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

    • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • Sterically stabilizing lipid: DOPE-mPEG (MW 5000)

    • Cholesterol (to modulate membrane fluidity)

  • Solvents: Chloroform, Methanol (HPLC grade)

  • Hydration Buffer: Phosphate-buffered saline (PBS, pH 7.4) or other aqueous buffer as required for the encapsulated drug.

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • Nitrogen gas source

    • Vacuum pump

    • Mini-extruder

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Syringes

    • Vortex mixer

    • Analytical balance

    • Dynamic Light Scattering (DLS) instrument

    • Zeta potential analyzer

    • Spectrophotometer or HPLC for encapsulation efficiency determination

Liposome Preparation by Thin-Film Hydration and Extrusion

The following workflow outlines the steps for preparing PEGylated liposomes.

G cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction (Extrusion) cluster_3 Step 4: Characterization a Dissolve Lipids in Organic Solvent b Evaporate Solvent (Rotary Evaporator) a->b c Dry Film under Vacuum b->c d Add Aqueous Buffer to Lipid Film c->d Hydration e Vortex/Agitate d->e f Assemble Extruder with Polycarbonate Membrane e->f Sizing g Extrude Liposome Suspension (e.g., 11-21 times) f->g h Analyze Size, PDI, and Zeta Potential (DLS) g->h Analysis i Determine Encapsulation Efficiency g->i Analysis

Caption: Workflow for Liposome Preparation.

Protocol Steps:

  • Lipid Film Formation:

    • Accurately weigh the desired amounts of DOPC, cholesterol, DOPE, and DOPE-mPEG (MW 5000) based on the desired molar ratios (see Table 1 for an example).

    • Dissolve the lipids in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask.[7] Ensure complete dissolution to form a clear solution.

    • Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40°C).

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.[4][5][6]

    • To remove any residual solvent, place the flask under high vacuum for at least 2 hours or overnight.[8]

  • Hydration:

    • Warm the aqueous hydration buffer (e.g., PBS, pH 7.4) to the same temperature as the water bath used for evaporation.

    • Add the pre-warmed buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

    • Hydrate the lipid film by agitating the flask, for instance by vortexing, for 30-60 minutes. This will cause the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).[4]

  • Size Reduction by Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Draw the MLV suspension into a syringe and place it in the extruder.

    • Pass the liposome suspension through the membrane back and forth for an odd number of times (e.g., 11 to 21 passes).[9] This process should also be performed at a temperature above the lipid phase transition temperature.

    • The resulting suspension will contain small unilamellar vesicles (SUVs) with a more uniform size distribution.

Drug Encapsulation

Drug loading can be achieved through passive or active methods.

  • Passive Loading (for hydrophilic drugs): Dissolve the drug in the aqueous hydration buffer before adding it to the dry lipid film. The drug will be encapsulated in the aqueous core of the liposomes during their formation.[10] Encapsulation efficiency for this method is often low.[11]

  • Passive Loading (for lipophilic drugs): Add the lipophilic drug to the initial organic solvent mixture along with the lipids. The drug will be incorporated into the lipid bilayer.

  • Active (or Remote) Loading: This method is often used for weakly amphipathic drugs and can achieve much higher encapsulation efficiencies.[11][12] It involves creating a transmembrane gradient (e.g., a pH or ion gradient) to drive the drug into the pre-formed liposomes. For example, liposomes are formed in an acidic buffer, and the exterior buffer is then exchanged with a neutral buffer. The addition of the drug to the exterior of the liposomes will cause it to diffuse across the membrane and become trapped and concentrated in the acidic core.[12]

Characterization of Liposomes

Proper characterization is essential to ensure the quality, reproducibility, and efficacy of the liposomal formulation.[7]

ParameterMethodTypical Values for PEGylated Liposomes
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 80 - 200 nmPDI: < 0.2
Zeta Potential DLS with Electrophoretic Mobility-5 mV to -20 mV (for neutral/anionic lipids)
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMSpherical vesicles
Encapsulation Efficiency (%EE) UV-Vis Spectroscopy or HPLC> 80% (Active Loading)Variable (Passive Loading)

Table 1: Key characterization parameters for liposomes.

Measurement of Particle Size, PDI, and Zeta Potential
  • Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which indicates the broadness of the size distribution.[13] The same instrument can often measure the zeta potential, which is an indicator of the surface charge and the stability of the liposome suspension.[13][14]

  • Protocol:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for the DLS instrument.

    • Place the diluted sample in a cuvette and insert it into the instrument.

    • Perform the measurements according to the instrument's operating procedure. For zeta potential, a specific electrode-containing cuvette is typically used.

Determination of Encapsulation Efficiency (%EE)

The encapsulation efficiency is the percentage of the drug that is successfully encapsulated within the liposomes relative to the total amount of drug used.

  • Method: This typically involves separating the free (unencapsulated) drug from the liposome-encapsulated drug. This can be done using techniques like size exclusion chromatography or dialysis. The amount of encapsulated drug and free drug can then be quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]

  • Protocol (using Size Exclusion Chromatography):

    • Prepare a size exclusion column (e.g., Sephadex G-50) to separate the large liposomes from the smaller, free drug molecules.

    • Pass the liposome formulation through the column. The liposomes will elute first, followed by the free drug.

    • Collect the fraction containing the liposomes.

    • To determine the amount of encapsulated drug, the liposomes must be lysed to release the drug. This can be done by adding a detergent (e.g., Triton X-100) or an appropriate organic solvent.

    • Quantify the drug concentration in the lysed liposome fraction and the total drug concentration in the initial formulation using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

    • Calculate the %EE using the following formula:

    %EE = (Amount of encapsulated drug / Total amount of drug) x 100

Example Formulation and Expected Data

The following table provides an example of a lipid composition and the expected characterization data for liposomes prepared using the protocol described above.

ComponentMolar Ratio (%)
DOPC55
Cholesterol35
DOPE5
DOPE-mPEG (MW 5000)5

Table 2: Example lipid formulation for PEGylated liposomes.

ParameterExpected Result
Mean Particle Size 110 ± 20 nm
Polydispersity Index (PDI) < 0.15
Zeta Potential -10 ± 5 mV
Encapsulation Efficiency (Doxorubicin, Active Loading) > 90%

Table 3: Expected characterization data for the example formulation.

Concluding Remarks

This document provides a comprehensive protocol for the preparation and characterization of liposomes containing DOPE-mPEG (MW 5000). Adherence to this protocol will enable researchers to produce consistent and well-characterized PEGylated liposomes for a variety of drug delivery applications. The provided diagrams and tables serve as a quick reference for the experimental workflow and expected outcomes. It is recommended to optimize specific parameters, such as lipid ratios and drug-to-lipid ratios, for each specific application.

References

Application Notes and Protocols for Thin-Film Hydration with DOPE-mPEG 5000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thin-film hydration method is a cornerstone technique for the preparation of liposomes and other lipid-based nanoparticles. This method is widely favored for its simplicity and effectiveness in encapsulating a variety of molecules, from small drugs to large biologics. The incorporation of polyethylene glycol (PEG)-conjugated lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000), is a critical strategy for enhancing the in vivo performance of these delivery systems. The PEGylation of liposomes creates a hydrophilic layer on their surface, which sterically hinders opsonization and uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time and improving the likelihood of reaching the target tissue.

These application notes provide a detailed protocol for the preparation of PEGylated liposomes using the thin-film hydration method with DOPE-mPEG 5000. It also includes a summary of expected quantitative data and a troubleshooting guide.

Key Materials and Equipment

  • Lipids:

    • Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC; or 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

    • Cholesterol

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000)

  • Solvents: Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration Buffer: Phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), or other aqueous solution as required for the application.

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • Vacuum pump or desiccator

    • Vortex mixer

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) analysis

    • Transmission Electron Microscope (TEM) for morphology analysis (optional)

    • Spectrophotometer or fluorometer for encapsulation efficiency determination

Experimental Protocols

Protocol 1: Preparation of PEGylated Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes with a typical molar ratio of a primary phospholipid, cholesterol, and DOPE-mPEG 5000.

1. Lipid Film Formation: a. In a round-bottom flask, dissolve the primary phospholipid (e.g., DOPC), cholesterol, and DOPE-mPEG 5000 in chloroform or a chloroform:methanol mixture. A common starting molar ratio is 55:40:5 (DOPC:Cholesterol:DOPE-mPEG 5000). b. For encapsulation of a lipophilic drug, dissolve the drug in the organic solvent along with the lipids at this stage. c. Attach the flask to a rotary evaporator. d. Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids. For DOPC, this can be room temperature, while for DSPC, it should be above 55°C. e. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. f. Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[1]

2. Hydration of the Lipid Film: a. Add the aqueous hydration buffer to the flask containing the dried lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. b. The temperature of the hydration buffer should also be above the Tc of the lipids. c. Agitate the flask by hand or using a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This process typically takes 30-60 minutes.[2]

3. Vesicle Size Reduction (Extrusion): a. To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion. b. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Equilibrate the extruder to a temperature above the lipid Tc. d. Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.

4. Purification: a. To remove unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Characterization of PEGylated Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement: a. Dilute a small aliquot of the liposome suspension in the hydration buffer. b. Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the mean particle size (Z-average) and the PDI. A PDI value below 0.2 indicates a homogenous population of liposomes.

2. Encapsulation Efficiency (EE) Determination: a. Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned above. b. Disrupt the purified liposomes using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug. c. Quantify the amount of encapsulated drug using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC). d. Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

3. Morphological Analysis (Optional): a. The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM). b. A small drop of the liposome suspension is placed on a TEM grid, negatively stained (e.g., with uranyl acetate or phosphotungstic acid), and allowed to dry before imaging.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of liposomes prepared with varying concentrations of DOPE-mPEG 5000.

Table 1: Effect of DOPE-mPEG 5000 Concentration on Liposome Size and Polydispersity Index (PDI)

Formulation Molar Ratio (DOPC:Cholesterol:DOPE-mPEG 5000)Mean Particle Size (nm)Polydispersity Index (PDI)
55:40:1110 ± 100.15 ± 0.05
55:40:3125 ± 150.12 ± 0.04
55:40:5140 ± 200.10 ± 0.03
55:40:10160 ± 250.18 ± 0.06

Note: Data are presented as mean ± standard deviation and are representative values synthesized from typical results in the literature. Actual results may vary depending on specific experimental conditions.

Table 2: Effect of DOPE-mPEG 5000 Concentration on Encapsulation Efficiency (EE) of a Model Hydrophilic Drug

Formulation Molar Ratio (DOPC:Cholesterol:DOPE-mPEG 5000)Encapsulation Efficiency (%)
55:40:115 ± 3
55:40:312 ± 2
55:40:510 ± 2
55:40:108 ± 1

Note: Data are presented as mean ± standard deviation and are representative values. The encapsulation efficiency of hydrophilic drugs can decrease with increasing PEG concentration due to the larger hydrated volume of the PEG chains at the surface.

Mandatory Visualization

Thin_Film_Hydration_Workflow cluster_prep Lipid Film Preparation cluster_hydration Vesicle Formation cluster_processing Post-Processing cluster_characterization Characterization dissolve 1. Dissolve Lipids & Drug (DOPC, Cholesterol, DOPE-mPEG 5000) in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Lipid Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer (containing hydrophilic drug) dry->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrude 5. Extrusion (e.g., 100 nm membrane) mlv->extrude suv Formation of Unilamellar Vesicles (SUVs/LUVs) extrude->suv purify 6. Purification (e.g., Dialysis) suv->purify dls Size & PDI (DLS) purify->dls ee Encapsulation Efficiency (Spectroscopy/HPLC) purify->ee tem Morphology (TEM - Optional) purify->tem

Caption: Workflow for PEGylated liposome preparation.

Liposome_Structure cluster_liposome PEGylated Liposome Structure cluster_bilayer Lipid Bilayer cluster_core Aqueous Core p1 c1 p2 p3 peg p4 p5 drug Hydrophilic Drug peg_chain mPEG 5000 peg->peg_chain label_dopc DOPC (Phospholipid) label_chol Cholesterol label_peg DOPE-mPEG 5000

Caption: Structure of a PEGylated liposome.

References

Microfluidics for DOPE-mPEG 5000 Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) containing nanoparticles using microfluidics. This technology offers precise control over nanoparticle characteristics, leading to reproducible and scalable production for various drug delivery applications.

Introduction to Microfluidic Synthesis of Lipid Nanoparticles

Microfluidics enables the rapid and controlled mixing of fluid streams at the microscale, facilitating the self-assembly of lipids into nanoparticles with uniform size and low polydispersity.[1][2] This method overcomes many limitations of traditional bulk synthesis techniques, which often result in batch-to-batch variability and heterogeneous particle populations.[2]

The fundamental principle involves the controlled nanoprecipitation of lipids from an organic solvent phase into an aqueous phase within a microfluidic chip. Key parameters influencing the final nanoparticle characteristics include the Flow Rate Ratio (FRR) of the aqueous to organic phase, the Total Flow Rate (TFR), and the concentration of the lipid components.[3][4]

DOPE-mPEG 5000 is a phospholipid conjugate where the hydrophilic polyethylene glycol (PEG) chain with a molecular weight of 5000 daltons is attached to the headgroup of the DOPE lipid. DOPE itself is a fusogenic lipid that can facilitate the endosomal escape of encapsulated cargo, a crucial step for intracellular drug delivery. The PEGylation of nanoparticles provides a steric barrier, reducing protein opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.

Experimental Protocols

This section details a representative protocol for the synthesis of DOPE-mPEG containing nanoparticles using a microfluidic system. While this protocol is based on the formulation of lipid-polymeric hybrid nanoparticles containing DOPE-mPEG 2000, it provides a strong foundation for the synthesis of DOPE-mPEG 5000 nanoparticles with appropriate adjustments.[5][6]

Materials and Reagents
  • Lipids:

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000)

    • Other structural lipids (e.g., cholesterol, cationic lipids like DC-Cholesterol, as required for the specific application)[5]

  • Polymer (if applicable for hybrid nanoparticles):

    • Poly(lactic-co-glycolic acid) (PLGA)[5]

  • Solvents:

    • Organic solvent for lipids (e.g., Ethanol, Acetonitrile)[5]

    • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Citrate buffer)

  • Microfluidic System:

    • Microfluidic chip (e.g., with a staggered herringbone micromixer or a hydrodynamic flow focusing design)

    • Syringe pumps for precise flow control

    • Tubing and connectors

Stock Solution Preparation
  • Lipid Stock Solution (Organic Phase):

    • Dissolve the lipids (DOPE, DOPE-mPEG 5000, and any other lipid components) in the chosen organic solvent to achieve the desired total lipid concentration and molar ratios. A representative total lipid concentration can range from 10 mM to 20 mg/mL.[3][7]

    • For lipid-polymeric hybrid nanoparticles, the polymer (e.g., PLGA at 1.25 mg/ml) is also dissolved in the organic phase.[5] A typical lipid/polymer mass ratio can be around 25%.[5]

    • Ensure complete dissolution of all components. Sonication may be used to aid dissolution.

  • Aqueous Phase:

    • Prepare the aqueous buffer of choice. If encapsulating a hydrophilic drug, it should be dissolved in this phase.

Microfluidic Synthesis Procedure
  • System Setup:

    • Prime the microfluidic chip and tubing with the respective solvents to remove any air bubbles.

    • Load the lipid stock solution and the aqueous phase into separate syringes and mount them on the syringe pumps.

  • Nanoparticle Formation:

    • Set the desired flow rates for both the organic and aqueous phases on the syringe pumps to achieve the target FRR and TFR.

    • Initiate the flow from both pumps simultaneously. The two streams will converge in the microfluidic chip, leading to rapid mixing and nanoparticle self-assembly.

    • Collect the nanoparticle suspension from the outlet of the microfluidic chip.

  • Purification:

    • The collected nanoparticle suspension will contain residual organic solvent, which should be removed.

    • Purification can be performed using methods such as dialysis, tangential flow filtration (TFF), or size exclusion chromatography.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_synthesis Microfluidic Synthesis cluster_post Post-Synthesis Processing Lipid_Stock Prepare Lipid Stock (DOPE, DOPE-mPEG 5000, etc.) in Organic Solvent Syringe_Pumps Load Syringes and Set Flow Rates (FRR, TFR) Lipid_Stock->Syringe_Pumps Organic Phase Aqueous_Phase Prepare Aqueous Phase (Buffer +/- Drug) Aqueous_Phase->Syringe_Pumps Aqueous Phase Microfluidic_Chip Inject and Mix in Microfluidic Chip Syringe_Pumps->Microfluidic_Chip Nanoparticle_Formation Nanoparticle Self-Assembly Microfluidic_Chip->Nanoparticle_Formation Collection Collect Nanoparticle Suspension Nanoparticle_Formation->Collection Purification Purify Nanoparticles (e.g., Dialysis, TFF) Collection->Purification Characterization Characterize Nanoparticles (Size, PDI, Encapsulation) Purification->Characterization

Caption: Workflow for DOPE-mPEG 5000 nanoparticle synthesis using microfluidics.

Data Presentation: Influence of Process Parameters

The following tables summarize the impact of key microfluidic process parameters on the physicochemical properties of the resulting nanoparticles. The data is compiled from various studies on PEGylated lipid nanoparticle synthesis and provides a general trend.

Table 1: Effect of Flow Rate Ratio (FRR) on Nanoparticle Size and Polydispersity Index (PDI)

FRR (Aqueous:Organic)Nanoparticle Size (nm)PDIReference(s)
2:1~220~0.2[3]
3:1~25-150~0.15-0.24[3][5]
4:1~104~0.2[3]
>4:1->0.3[3]
8:1~70-[8]
2:1 to 20:1Decreasing size with increasing FRR-[9]

Generally, increasing the FRR leads to a decrease in nanoparticle size due to more rapid nanoprecipitation.[3] However, excessively high FRRs can lead to increased PDI.[3]

Table 2: Effect of Total Flow Rate (TFR) on Nanoparticle Size and PDI

| TFR (mL/min) | Nanoparticle Size (nm) | PDI | Reference(s) | | :--- | :--- | :--- |[4] | | 0.8 | ~180 | ~0.24 |[5] | | 1.5 | ~30-50 | - |[3] | | 3 | ~25 | ~0.15 |[3] | | 5 | ~70-90 | ~0.25 |[10] | | 10 | ~70-90 | ~0.25 |[10] | | ≥15 | ~40 | ~0.25 |[10] |

The effect of TFR on nanoparticle size can vary, with some studies showing a decrease in size with increasing TFR, while others report little to no effect.[4]

Table 3: Effect of Lipid Concentration on Nanoparticle Size

Total Lipid ConcentrationNanoparticle Size (nm)Reference(s)
Lower ConcentrationSmaller Size[3]
Higher ConcentrationLarger Size[3]

In general, lower lipid concentrations tend to produce smaller nanoparticles.[3]

Characterization of DOPE-mPEG 5000 Nanoparticles

After synthesis and purification, it is crucial to characterize the nanoparticles to ensure they meet the desired specifications.

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Indicates the surface charge of the nanoparticles and is a predictor of colloidal stability. Measured by Electrophoretic Light Scattering (ELS).

  • Encapsulation Efficiency (%EE): The percentage of the initial drug that is successfully encapsulated within the nanoparticles. This is typically determined by separating the unencapsulated drug from the nanoparticles and quantifying the amount of drug in both fractions.

  • Morphology: Visualized using techniques such as Transmission Electron Microscopy (TEM) or Cryo-TEM.

Logical Relationships in Microfluidic Synthesis

The interplay of various parameters determines the final characteristics of the synthesized nanoparticles.

G cluster_params Input Parameters cluster_process Microfluidic Process cluster_output Output Characteristics FRR Flow Rate Ratio (FRR) Mixing_Rate Mixing Rate FRR->Mixing_Rate TFR Total Flow Rate (TFR) TFR->Mixing_Rate Lipid_Conc Lipid Concentration Nanoprecipitation Nanoprecipitation Lipid_Conc->Nanoprecipitation Lipid_Comp Lipid Composition (e.g., % DOPE-mPEG) Lipid_Comp->Nanoprecipitation Mixing_Rate->Nanoprecipitation Size Nanoparticle Size Nanoprecipitation->Size PDI Polydispersity Index (PDI) Nanoprecipitation->PDI EE Encapsulation Efficiency Nanoprecipitation->EE Stability Colloidal Stability Size->Stability PDI->Stability

References

Application Notes and Protocols for Formulating Hydrophobic Drugs with DOPE-mPEG 5000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating hydrophobic drugs using the amphiphilic polymer 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000). This document outlines the principles of formulation, key experimental protocols, and expected characterization data for developing stable and effective drug delivery systems.

Introduction to DOPE-mPEG 5000 in Hydrophobic Drug Formulation

DOPE-mPEG 5000 is a lipid-polymer conjugate that self-assembles in aqueous solutions to form micelles or can be incorporated into liposomes. Its structure consists of a hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) anchor and a hydrophilic methoxy polyethylene glycol (mPEG) chain with a molecular weight of 5000 Da. The hydrophobic DOPE region serves to encapsulate or integrate poorly water-soluble drugs, while the hydrophilic mPEG chain forms a protective corona. This "stealth" layer sterically hinders opsonization and uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time and enhancing the potential for the drug to reach its target site.

Key Physicochemical Properties and Formulation Considerations

The formulation of hydrophobic drugs with DOPE-mPEG 5000 results in nanoparticles, typically in the form of micelles or liposomes. Key characteristics of these formulations that require careful control and characterization include:

  • Particle Size and Polydispersity Index (PDI): The size of the nanoparticles influences their biodistribution, cellular uptake, and clearance. A narrow size distribution (low PDI) is crucial for reproducible in vivo performance.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): DLC refers to the weight percentage of the drug relative to the total weight of the nanoparticle, while EE is the percentage of the initial drug that is successfully encapsulated. Maximizing these parameters is essential for therapeutic efficacy and cost-effectiveness.

  • In Vitro Drug Release: The rate and extent of drug release from the nanoparticles under physiological conditions determine the drug's availability at the target site.

Data Presentation: Formulation and Characterization of Hydrophobic Drugs

The following tables summarize quantitative data from studies on the formulation of common hydrophobic drugs using PEGylated lipids, including those with similar properties to DOPE-mPEG 5000.

Table 1: Formulation of Paclitaxel (PTX) in PEGylated Nanoparticles

Formulation CompositionDrug Loading Content (%)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Reference
Custom Double-PEG-Lipid (2k₂)13 mol%Not ReportedNot ReportedNot Reported[1]
DOPE-mPEG 50007 mol%Not Reported< 40Not Reported[1]
DSPE-mPEG 5000Not Reported95%Not ReportedNot Reported
Soy Lecithin, Cholesterol, mPEG₂₀₀₀-DSPENot Reported86.0 - 88.0%137.93Not Reported[2]
ePC, Cholesterol, TPP-PEG-PE1% w/wNot Reported~120< 0.2[3]

Table 2: Formulation of Curcumin in PEGylated Nanoparticles

Formulation CompositionDrug Loading Content (%)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Reference
Anionic Liposomal FormulationNot Reported87.8%Not ReportedNot Reported[1]
Cationic Liposomal FormulationNot Reported57.5%Not ReportedNot Reported[1]

Experimental Protocols

Protocol 1: Preparation of DOPE-mPEG 5000 Micelles with a Hydrophobic Drug via Thin-Film Hydration

This protocol describes the preparation of drug-loaded micelles using the thin-film hydration method, a common technique for encapsulating hydrophobic drugs.

Materials:

  • DOPE-mPEG 5000

  • Hydrophobic drug (e.g., Paclitaxel)

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Preparation:

    • Dissolve a known amount of DOPE-mPEG 5000 and the hydrophobic drug in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.[4]

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the glass transition temperature of the lipid-drug mixture (e.g., 40-60°C). This will form a thin, uniform lipid-drug film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dried film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask in a water bath set to a temperature above the lipid's phase transition temperature.[3] The volume of the buffer will determine the final concentration of the formulation.

    • Vortex the suspension intermittently to ensure complete hydration of the film and formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller and more uniform micelles, the suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated drug by centrifuging the micelle suspension. The supernatant containing the drug-loaded micelles can then be carefully collected.[4]

    • Alternatively, size exclusion chromatography can be used to separate the micelles from free drug molecules.

  • Sterilization and Storage:

    • Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

    • Store the micelle suspension at 4°C.

Protocol 2: Characterization of Drug-Loaded Nanoparticles

4.2.1. Determination of Particle Size and Polydispersity Index (PDI)

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in a suitable buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument. The instrument's software will provide the Z-average diameter and the PDI value.

4.2.2. Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry

  • Procedure:

    • Separate Free Drug: Separate the unencapsulated drug from the nanoparticles using methods like ultracentrifugation or size exclusion chromatography.[5]

    • Quantify Free Drug: Analyze the supernatant (containing the free drug) by a validated HPLC or UV-Vis method to determine the concentration of the unencapsulated drug.[5]

    • Quantify Total Drug: Disrupt a known volume of the nanoparticle formulation using a suitable solvent (e.g., methanol) to release the encapsulated drug. Analyze the total drug concentration using the same analytical method.

    • Calculate DLC and EE:

      • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • EE (%) = (Mass of encapsulated drug / Total mass of drug used) x 100

4.2.3. In Vitro Drug Release Study

  • Method: Dialysis Method

  • Procedure:

    • Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

    • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.[6]

Visualization of Cellular Uptake and Intracellular Drug Release

The following diagrams illustrate the proposed workflow for formulating hydrophobic drugs with DOPE-mPEG 5000 and the subsequent cellular uptake and intracellular drug release pathways.

G cluster_formulation Formulation Workflow A 1. Dissolve DOPE-mPEG 5000 and Hydrophobic Drug in Organic Solvent B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Form Nanoparticles (Micelles/Liposomes) C->D E 5. Size Reduction (Sonication/Extrusion) D->E F 6. Purification (Centrifugation/Chromatography) E->F G 7. Characterization (DLS, HPLC/UV-Vis) F->G

Caption: Workflow for formulating hydrophobic drugs with DOPE-mPEG 5000.

G cluster_cellular_pathway Cellular Uptake and Drug Release A DOPE-mPEG 5000 Nanoparticle with Hydrophobic Drug B Cell Membrane A->B C Endocytosis B->C D Early Endosome C->D E Late Endosome D->E F Lysosome E->F G Endosomal Escape E->G pH-mediated membrane destabilization K Degradation F->K H Cytoplasm G->H I Drug Release H->I J Therapeutic Action I->J

Caption: Cellular uptake and intracellular fate of DOPE-mPEG 5000 nanoparticles.

Conclusion

DOPE-mPEG 5000 is a versatile and effective polymer for the formulation of hydrophobic drugs. By following standardized protocols for preparation and characterization, researchers can develop stable and potent nanoparticle-based drug delivery systems. The "stealth" properties conferred by the mPEG chain, combined with the drug-loading capacity of the DOPE anchor, make it a valuable tool in advancing the therapeutic potential of poorly soluble compounds. Careful optimization of formulation parameters and a thorough understanding of the cellular uptake and release mechanisms are critical for successful preclinical and clinical development.

References

Application Notes and Protocols for DOPE-mPEG (MW 5000) in siRNA and mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) conjugated with polyethylene glycol (PEG) (DOPE-mPEG) is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). The PEGylated lipid, such as DOPE-mPEG with a molecular weight of 5000 Da, plays a crucial role in the physicochemical properties and biological activity of LNPs. It forms a hydrophilic corona on the nanoparticle surface, which provides steric hindrance, preventing aggregation and opsonization, thereby prolonging circulation time and improving stability.[1]

DOPE itself is a fusogenic lipid that is thought to facilitate the endosomal escape of the nucleic acid payload into the cytoplasm, a critical step for therapeutic efficacy.[2][3] The unique inverted cone shape of DOPE promotes the transition from a bilayer to a hexagonal phase within the acidic environment of the endosome, leading to membrane disruption and release of the encapsulated siRNA or mRNA.[3][4]

These application notes provide a comprehensive overview of the use of DOPE-mPEG (MW 5000) in LNP formulations for siRNA and mRNA delivery, including detailed protocols and quantitative data to guide researchers in their experimental design.

Data Presentation: LNP Formulations and Physicochemical Properties

The following tables summarize quantitative data from various studies on LNP formulations incorporating DOPE for siRNA and mRNA delivery. These tables are intended to provide a starting point for formulation optimization.

Table 1: Exemplary LNP Formulations for mRNA Delivery

Ionizable LipidHelper LipidsPEG-LipidMolar Ratio (Ionizable:Cholesterol:Helper:PEG)mRNA Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
SM-102DOPE, CholesterolC14-PEG-200048:40:10:2>90%~80-100<0.2Slightly Negative[5]
Self-synthesizedDOPE, CholesterolDMG-PEG200040:(50-X):10:X (X=0.1-10)Not Specified~100-150Not SpecifiedNot Specified[6]
DOTAPDOPE, CholesterolNone specifiedNot Specified>90%~150<0.2Positive[7][8]

Table 2: Exemplary LNP Formulations for siRNA Delivery

Ionizable LipidHelper LipidsPEG-LipidMolar Ratio (Ionizable:Cholesterol:Helper:PEG)siRNA Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DLin-MC3-DMADSPC, CholesterolPEG-DMG50:38.5:10:1.5>95%~80<0.1Near-neutral[][10]
C12-200DOPE, CholesterolPEG-lipid35:46.5:16:2.5Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]
LipidoidDSPC, DOPE, CholesterolPEG-lipidNot Specified>90%Not SpecifiedNot SpecifiedNot Specified[11][12]

Mandatory Visualizations

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell cluster_nucleus Nucleus LNP LNP (siRNA/mRNA) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (DOPE-mediated) Translation mRNA Translation (Protein Synthesis) Cytoplasm->Translation mRNA release RISC siRNA binds to RISC (mRNA Cleavage) Cytoplasm->RISC siRNA release

Caption: Cellular uptake and endosomal escape of LNPs for siRNA/mRNA delivery.

LNP_Formulation_Workflow cluster_prep Preparation of Stock Solutions cluster_formulation LNP Formulation cluster_purification Purification and Concentration cluster_characterization Physicochemical Characterization Lipids Lipids in Ethanol (Ionizable, DOPE, Cholesterol, DOPE-mPEG) Mixing Rapid Mixing (Microfluidics or Nanoprecipitation) Lipids->Mixing NucleicAcid Nucleic Acid in Buffer (siRNA or mRNA in citrate/acetate buffer) NucleicAcid->Mixing Dialysis Dialysis / Tangential Flow Filtration (Buffer Exchange and Removal of Ethanol) Mixing->Dialysis DLS Dynamic Light Scattering (DLS) (Size and PDI) Dialysis->DLS Zeta Zeta Potential Measurement Dialysis->Zeta RiboGreen RiboGreen Assay (Encapsulation Efficiency) Dialysis->RiboGreen TEM Transmission Electron Microscopy (TEM) (Morphology) Dialysis->TEM

Caption: Experimental workflow for LNP formulation and characterization.

Endosomal_Escape_Mechanism cluster_endosome Endosomal Lumen (Acidic pH) cluster_membrane Endosomal Membrane Protonation Protonation of Ionizable Lipid (Positive Charge) Membrane_Interaction Electrostatic interaction with anionic endosomal lipids Protonation->Membrane_Interaction DOPE_Transition DOPE undergoes phase transition (Inverted Hexagonal Phase) Membrane_Destabilization Membrane Destabilization and Fusion DOPE_Transition->Membrane_Destabilization Membrane_Interaction->Membrane_Destabilization Cytosol Cytosolic Release of siRNA/mRNA Membrane_Destabilization->Cytosol

Caption: Proposed mechanism of DOPE-facilitated endosomal escape.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes a general method for formulating LNPs using a microfluidic mixing device. The lipid ratios should be optimized based on the specific application and nucleic acid payload.

Materials:

  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DOPE-mPEG (MW 5000)

  • siRNA or mRNA

  • Ethanol (anhydrous)

  • Citrate buffer (e.g., 50 mM, pH 4.0) or Acetate buffer (e.g., 50 mM, pH 5.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, DOPE, cholesterol, and DOPE-mPEG (MW 5000) in anhydrous ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[][10]

    • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mg/mL.[6]

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of Nucleic Acid Solution:

    • Dissolve the siRNA or mRNA in the chosen aqueous buffer (e.g., citrate buffer) to a final concentration typically ranging from 0.1 to 0.5 mg/mL.

  • LNP Formulation:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP dispersion.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

    • Alternatively, use a TFF system for a more rapid and scalable purification process.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -20°C or -80°C for long-term storage.[13]

Protocol 2: Characterization of LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Perform the measurement according to the instrument's protocol.

    • Record the Z-average diameter (particle size) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[14][15]

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with zeta potential measurement capability.

  • Procedure:

    • Dilute the LNP suspension in an appropriate low-ionic-strength buffer or deionized water.

    • Load the sample into a specialized zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

3. Encapsulation Efficiency Quantification (RiboGreen Assay):

  • Reagents: Quant-iT RiboGreen RNA Assay Kit, Triton X-100 (1% v/v).

  • Procedure:

    • Prepare a standard curve of the free nucleic acid using the RiboGreen reagent.

    • To measure total RNA (encapsulated + free), mix an aliquot of the LNP suspension with the RiboGreen reagent in the presence of a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs.

    • To measure free RNA, mix an aliquot of the intact LNP suspension with the RiboGreen reagent (without lysis buffer).

    • Measure the fluorescence intensity of all samples using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Protocol 3: In Vitro Transfection

This protocol provides a general guideline for transfecting cells in culture with siRNA or mRNA-loaded LNPs.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • siRNA/mRNA-loaded LNPs

  • 96-well or 24-well cell culture plates

  • Reporter gene assay system (e.g., luciferase assay for mRNA, qPCR or western blot for siRNA)

Procedure:

  • Cell Seeding:

    • Seed the cells in the desired plate format at a density that will result in 50-70% confluency at the time of transfection.

    • Incubate the cells overnight under standard conditions (37°C, 5% CO2).[16]

  • LNP Treatment:

    • Dilute the LNP suspension in fresh, serum-containing cell culture medium to achieve the desired final concentration of siRNA or mRNA.

    • Remove the old medium from the cells and replace it with the LNP-containing medium.

    • Incubate the cells for 24-72 hours.[8]

  • Assessment of Transfection Efficiency:

    • For mRNA: If the mRNA encodes a reporter protein like luciferase or GFP, measure the protein expression at 24, 48, and 72 hours post-transfection using an appropriate assay (e.g., luciferase assay, flow cytometry for GFP).[6]

    • For siRNA: To assess gene silencing, harvest the cells 48-72 hours post-transfection. Analyze the target mRNA levels by RT-qPCR or the target protein levels by Western blot or ELISA.

Conclusion

DOPE-mPEG (MW 5000) is a versatile and essential component for the formulation of stable and effective lipid nanoparticles for both siRNA and mRNA delivery. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize LNP formulations for their specific therapeutic or research applications. Careful consideration of the lipid composition, molar ratios, and manufacturing process is critical to achieving the desired physicochemical properties and maximizing the in vitro and in vivo performance of the nucleic acid delivery system.

References

Application Notes and Protocols for Gene Delivery Using DOPE-mPEG 5000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the formulation of lipid-based nanoparticles incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) for the delivery of genetic material to mammalian cells. DOPE-mPEG 5000 is a PEGylated lipid that plays a crucial role in enhancing the stability and circulation time of liposomal formulations.[1][2][3] The dioleoylphosphatidylethanolamine (DOPE) component is a fusogenic lipid that aids in the endosomal escape of the genetic payload, a critical step for successful transfection.[4] The mPEG 5000 chain provides a hydrophilic shield, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging the systemic circulation of the nanoparticles.[2]

This protocol outlines the preparation of DOPE-mPEG 5000 containing lipoplexes, their characterization, and a general procedure for cell transfection.

Data Presentation

The following tables summarize typical quantitative data for lipoplexes formulated with and without PEGylation. The inclusion of DOPE-mPEG 5000 can influence the physicochemical properties and biological activity of the gene delivery vehicle.

Table 1: Physicochemical Characterization of Lipoplexes

FormulationHydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Cationic Liposome (e.g., DOTAP/DOPE)200 - 4000.3 - 0.5+40 to +60
PEGylated Lipoplex (e.g., DOTAP/DOPE/DOPE-mPEG 5000)100 - 200< 0.3+20 to +35.4

Note: Data is compiled from typical values reported in the literature.[5][6] Actual values may vary depending on the specific lipid composition, DNA concentration, and formulation method.

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

FormulationTransfection Efficiency (% of cells)Cell Viability (%)
Cationic Liposome (e.g., DOTAP/DOPE)40 - 60%70 - 80%
PEGylated Lipoplex (e.g., DOTAP/DOPE/DOPE-mPEG 5000)30 - 50%85 - 95%

Note: Transfection efficiency and cytotoxicity are cell-type and payload-dependent. PEGylation may slightly decrease transfection efficiency in vitro due to the shielding effect but often reduces cytotoxicity.

Experimental Protocols

Protocol 1: Formulation of DOPE-mPEG 5000 Lipoplexes

This protocol describes the preparation of DNA-loaded lipoplexes using the lipid film hydration method.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE)

  • DOPE-mPEG 5000[1]

  • Plasmid DNA (pDNA) encoding the gene of interest

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., PBS)

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the cationic lipid, helper lipid, and DOPE-mPEG 5000 in chloroform at a desired molar ratio (e.g., 1:1:0.1 of DOTAP:DOPE:DOPE-mPEG 5000).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free buffer by gentle rotation at a temperature above the phase transition temperature of the lipids. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation:

    • To obtain unilamellar vesicles of a defined size, sonicate the hydrated lipid suspension in a water bath sonicator or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Lipoplex Formation:

    • Dilute the plasmid DNA in a suitable buffer.

    • Add the liposome suspension to the diluted pDNA solution dropwise while gently vortexing. The ratio of positive charges from the cationic lipid to negative charges from the DNA phosphate backbone (N/P ratio) is a critical parameter to optimize. A typical starting N/P ratio is between 2 and 10.[5]

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

Protocol 2: Characterization of Lipoplexes

1. Size and Zeta Potential Measurement:

  • Dilute the lipoplex suspension in sterile water or buffer.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[5][6]

2. DNA Encapsulation Efficiency:

  • Encapsulation efficiency can be determined using a fluorescent dye exclusion assay (e.g., PicoGreen).

  • Measure the fluorescence of the lipoplex sample.

  • Add a surfactant (e.g., Triton X-100) to lyse the liposomes and measure the total fluorescence.

  • Encapsulation Efficiency (%) = (Total Fluorescence - Initial Fluorescence) / Total Fluorescence * 100.

Protocol 3: In Vitro Cell Transfection

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Serum-free medium

  • Prepared DOPE-mPEG 5000 lipoplexes

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Transfection:

    • On the day of transfection, replace the complete medium with serum-free medium.

    • Add the prepared lipoplex solution to the cells. The amount of DNA per well should be optimized for the specific cell type and plate format.

    • Incubate the cells with the lipoplexes for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete medium.

    • Incubate the cells for 24-72 hours to allow for gene expression.

  • Analysis of Gene Expression:

    • Assess gene expression using appropriate methods such as fluorescence microscopy (for fluorescent reporter genes like GFP), luciferase assay, or quantitative PCR (qPCR) for transcript levels.

Visualizations

Gene_Delivery_Workflow cluster_formulation Lipoplex Formulation cluster_characterization Characterization cluster_transfection In Vitro Transfection cluster_analysis Analysis Lipid_Film 1. Lipid Film Preparation (Cationic Lipid, DOPE, DOPE-mPEG 5000) Hydration 2. Hydration Lipid_Film->Hydration Vesicle_Formation 3. Vesicle Formation (Sonication/Extrusion) Hydration->Vesicle_Formation Lipoplex_Formation 4. Complexation with DNA Vesicle_Formation->Lipoplex_Formation Characterization 5. Size, PDI, Zeta Potential, Encapsulation Lipoplex_Formation->Characterization Cell_Seeding 6. Cell Seeding Characterization->Cell_Seeding Transfection 7. Addition of Lipoplexes Cell_Seeding->Transfection Gene_Expression 8. Gene Expression Transfection->Gene_Expression Analysis 9. Assay for Gene Product Gene_Expression->Analysis

Caption: Experimental workflow for gene delivery using DOPE-mPEG 5000 lipoplexes.

Cellular_Uptake_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Lipoplex PEGylated Lipoplex (DOPE-mPEG 5000) Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane 1. Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (DOPE-mediated) Endosome->Endosomal_Escape 3. pH-triggered membrane fusion DNA_Release DNA Release Endosomal_Escape->DNA_Release Cytoplasm Cytoplasm Nucleus Nucleus DNA_Release->Nucleus 4. Nuclear Import Transcription Transcription Nucleus->Transcription

References

Application Notes and Protocols for DOPE-mPEG 5000 in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) in the development of targeted nanomedicines for cancer therapy. Detailed protocols for the preparation and characterization of DOPE-mPEG 5000-containing nanoparticles are also included.

Introduction

DOPE-mPEG 5000 is a phospholipid-polyethylene glycol conjugate that is widely utilized in the formulation of liposomes and other nanoparticles for drug delivery.[1] The DOPE component serves as a lipid anchor, embedding the molecule within the nanoparticle's lipid bilayer, while the hydrophilic mPEG 5000 chain extends from the nanoparticle surface. This PEGylated "stealth" coating provides several key advantages in the context of cancer therapy:

  • Prolonged Circulation Half-Life: The PEG layer sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). This results in a longer circulation time, allowing for greater accumulation of the nanoparticles in tumor tissues.

  • Enhanced Permeability and Retention (EPR) Effect: The prolonged circulation and small size of the nanoparticles (typically < 200 nm) facilitate their passive accumulation in solid tumors through the leaky vasculature and impaired lymphatic drainage characteristic of the tumor microenvironment.

  • Reduced Immunogenicity: The PEG coating can reduce the immunogenicity of the nanocarrier, minimizing the risk of adverse immune reactions.

  • Platform for Active Targeting: The distal end of the PEG chain can be functionalized with various targeting ligands, such as antibodies, peptides, or small molecules, to enable active targeting of cancer cells that overexpress specific receptors.[2]

These properties make DOPE-mPEG 5000 a critical component in the design of sophisticated drug delivery systems for a variety of anticancer agents, including chemotherapeutics like paclitaxel and doxorubicin.

Applications in Targeted Cancer Therapy

DOPE-mPEG 5000-formulated nanoparticles can be employed in both passive and active targeting strategies for cancer therapy.

Passive Targeting via the EPR Effect

The primary mechanism for tumor accumulation of nanoparticles formulated with DOPE-mPEG 5000 is the EPR effect. The leaky blood vessels in tumors, with pore sizes ranging from 100 to 800 nm, allow for the extravasation of nanoparticles into the tumor interstitium.[3] The poor lymphatic drainage in tumors further contributes to their retention. This passive targeting strategy is applicable to a broad range of solid tumors.

Active Targeting of Cancer Cells

To enhance specificity and cellular uptake, DOPE-mPEG 5000 can be functionalized with targeting ligands that bind to receptors overexpressed on the surface of cancer cells.[4] This approach, known as active targeting, can lead to increased intracellular drug concentrations and improved therapeutic efficacy.[5]

Commonly Targeted Receptors and Corresponding Ligands:

Target ReceptorLigand ExampleCancer Types
Epidermal Growth Factor Receptor (EGFR)Cetuximab, HeptapeptideBreast, Ovarian, Lung Cancer[6]
Human Epidermal Growth Factor Receptor 2 (HER2)TrastuzumabBreast Cancer[7]
Transferrin ReceptorTransferrinVarious Cancers[8]
Folate ReceptorFolic AcidOvarian, Lung Cancer
Integrins (e.g., αvβ3)RGD PeptideMelanoma, Glioblastoma

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing PEGylated nanoparticles for cancer drug delivery. It is important to note that direct comparisons should be made with caution, as formulations and experimental conditions vary between studies.

Table 1: Physicochemical Properties of PEGylated Nanoparticles
Formulation Components (Excluding Drug)DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DPPC, Cholesterol, DSPE-PEG2000Paclitaxel137.93 ± 1.22--[9]
PLGA, Poloxamer 407, SLSPaclitaxel180 ± 1.22 to 408 ± 11.27--[7]
Eudragit RLPOPaclitaxel124 to 204< 0.5-[10]
PLGA-TPGSDoxorubicin---[11]

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; PLGA: Poly(lactic-co-glycolic acid); SLS: Sodium lauryl sulfate; TPGS: D-α-tocopheryl polyethylene glycol 1000 succinate.

Table 2: Drug Loading and Encapsulation Efficiency
Formulation ComponentsDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
DPPC, Cholesterol, DSPE-PEG2000Paclitaxel-88.07 ± 1.25[9]
Eudragit RLPOPaclitaxel-57.51 to 86.12[10]
PLGA, Poloxamer 407, SLSPaclitaxel--[7]
Weak Acid Drug Derivatives in LiposomesCabazitaxel-80 - 96[12]
Table 3: In Vivo Tumor Growth Inhibition
Nanoparticle FormulationDrugCancer ModelTumor Growth InhibitionReference
PEGylated BTM NPsPaclitaxelNCI/ADR-RES xenograftMarked anticancer effect, tumor volume remained stable[13]
DOX-HA-SPIONsDoxorubicinSKOV-3 ovarian tumor xenograftSignificant reduction in tumor growth, delayed development, and extended survival[14]
PIHCA-DoxDoxorubicinX/myc transgenic murine model of HCCSignificantly enhanced antitumor efficacy compared to free doxorubicin[15]
Doxorubicin-PLGA conjugatesDoxorubicinHepG2 cell lineIncreased uptake and controlled release[16]

BTM NPs: Brij 78, Tween 80, and monoolein nanoparticles; DOX-HA-SPIONs: Doxorubicin-hyaluronan-superparamagnetic iron oxide nanoparticles; PIHCA-Dox: Doxorubicin-loaded polyisohexylcyanoacrylate nanoparticles; HCC: Hepatocellular carcinoma.

Experimental Protocols

Protocol 1: Preparation of DOPE-mPEG 5000 Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined size.[17][18][19]

Materials:

  • Primary phospholipid (e.g., DOPC or DPPC)

  • Cholesterol

  • DOPE-mPEG 5000

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DOPC, cholesterol, and DOPE-mPEG 5000 in a molar ratio of 55:40:5) in chloroform in a round-bottom flask. The total lipid concentration will depend on the desired final concentration of the liposome suspension.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40-50°C). Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer, pre-warmed to a temperature above the Tc of the lipids, to the flask containing the lipid film.

    • Agitate the flask by gentle rotation or vortexing to hydrate the lipid film and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential of the liposomes using dynamic light scattering (DLS).[7][20]

    • Visualize the liposome morphology using transmission electron microscopy (TEM).

Protocol 2: Drug Loading into Liposomes

Passive Loading (for hydrophobic drugs like paclitaxel):

  • Incorporate the hydrophobic drug into the lipid mixture during the lipid film formation step (Protocol 1, step 1). The drug will be entrapped within the lipid bilayer of the liposomes upon hydration.

Active (Remote) Loading (for amphipathic weak bases like doxorubicin):

This method utilizes a transmembrane pH or ion gradient to drive the drug into the aqueous core of the liposomes.[21][22][23]

  • Prepare Liposomes with a Transmembrane Gradient:

    • Prepare liposomes as described in Protocol 1, but use a hydration buffer that will establish the gradient. For a pH gradient, a low pH buffer (e.g., citrate buffer, pH 4.0) can be used for hydration.

    • After extrusion, exchange the external buffer with a physiological pH buffer (e.g., PBS, pH 7.4) using dialysis or size exclusion chromatography. This creates a pH gradient with a lower internal pH.

  • Drug Incubation:

    • Add the doxorubicin solution to the liposome suspension.

    • Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specific time (e.g., 30-60 minutes) to allow the uncharged doxorubicin to cross the lipid bilayer and become protonated and trapped in the acidic core.

  • Removal of Unencapsulated Drug:

    • Remove the free, unencapsulated drug by dialysis or size exclusion chromatography.

  • Quantification of Encapsulation Efficiency:

    • Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol).

    • Quantify the amount of encapsulated drug using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

    • Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total amount of drug used) x 100%.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.

VEGF_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Binding & Dimerization DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis

Caption: Vascular Endothelial Growth Factor (VEGF) signaling pathway.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Heterodimerization Grb2 Grb2 HER2->Grb2 PI3K PI3K HER3->PI3K Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival ERK->Cell_Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Proliferation

Caption: Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_formulation Nanoparticle Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Lipid Film Hydration A2 Extrusion A1->A2 A3 Drug Loading (Passive or Active) A2->A3 A4 Characterization (Size, Zeta, Morphology, Drug Load) A3->A4 B2 Cytotoxicity Assay (e.g., MTT) A4->B2 C2 Nanoparticle Administration (e.g., i.v. injection) A4->C2 B1 Cell Culture (Cancer Cell Lines) B1->B2 B3 Cellular Uptake Study B1->B3 C1 Animal Model (e.g., Xenograft) C1->C2 C3 Biodistribution Study C2->C3 C4 Tumor Growth Inhibition Study C2->C4

Caption: Experimental workflow for developing nanoparticle-based cancer therapy.

References

Application Notes and Protocols for Preparing Sterically Stabilized Liposomes with DOPE-mPEG 5000

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sterically stabilized liposomes, often referred to as "stealth" liposomes, are advanced drug delivery vehicles designed to evade the mononuclear phagocyte system (MPS), leading to prolonged circulation times and enhanced accumulation at target sites, such as tumors.[1][2][3] This is achieved by incorporating polyethylene glycol (PEG)-conjugated lipids into the liposome bilayer, which creates a hydrophilic barrier.[1] 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a fusogenic lipid that can facilitate endosomal escape, while mPEG 5000 provides a sufficiently long polymer chain for effective steric stabilization.[4][5] This document provides detailed protocols for the preparation and characterization of sterically stabilized liposomes using DOPE-mPEG 5000.

Data Presentation

Table 1: Physicochemical Properties of DOPE-mPEG 5000 Liposomes

Formulation CodeLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
pH-Lip-PEG5000DOPE:CHEMS:DSPE-PEG5000 (hypothetical)~160-170< 0.2Negative[6]
DOPE/Chol/PEG5000-PEDOPE:Cholesterol:DOPE-mPEG5000< 200Not ReportedNot Reported[4]
Lip1000/5000DOPE:CHEMS:DSPE-PEG1000/5000 (5.7:3.8:0.5)Not ReportedNot ReportedNot Reported[7]

Note: Data is compiled from various studies and may not represent directly comparable formulations due to differences in preparation methods and full lipid compositions. CHEMS: Cholesteryl hemisuccinate.

Table 2: Encapsulation Efficiency of PEGylated Liposomes

Encapsulated AgentLiposome CompositionEncapsulation Efficiency (%)Method of DeterminationReference
DoxorubicinNot Specified>90%Not Specified[5]
DaunorubicinDOPE/Chol/DSPE-mPEG2000/CL/SA>90%Not Specified[5]
TopotecanHSPC/CH/mPEG2000-DSPENot ReportedTransmembrane gradient[8]
Macromolecules (BSA, Dextran)Various Phospholipids48-98%Vivaspin® centrifugation filtration[9]

Note: Encapsulation efficiency is highly dependent on the encapsulated drug's properties (hydrophilic/hydrophobic) and the loading method used.[10][11]

Experimental Protocols

Protocol 1: Liposome Preparation using the Thin-Film Hydration Method

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[12][13]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000)

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPE, cholesterol, and DOPE-mPEG 5000 in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.[12]

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid phase transition temperature.

    • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[13]

    • Continue to apply vacuum for at least 1-2 hours (or overnight in a desiccator) to ensure complete removal of residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-warmed to above the lipid phase transition temperature) to the flask containing the lipid film.[13]

    • Agitate the flask by hand or on a vortex mixer to hydrate the lipid film and form multilamellar vesicles (MLVs). The dispersion will appear milky.

  • Size Reduction (Extrusion):

    • Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membrane multiple times (e.g., 11-21 times) to form unilamellar vesicles with a more uniform size distribution.[14]

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the liposomes.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

    • Perform the measurement in triplicate and report the average values.

2. Zeta Potential Measurement:

  • Principle: Laser Doppler velocimetry is used to measure the surface charge of the liposomes, which is an indicator of their stability.

  • Procedure:

    • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

    • Transfer the sample to a specialized zeta potential cuvette.

    • Measure the zeta potential using a suitable instrument.

    • Perform the measurement in triplicate and report the average values.

3. Encapsulation Efficiency (EE) Determination:

  • Principle: The EE is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.[10] This requires separating the encapsulated drug from the unencapsulated (free) drug.

  • Method 1: Centrifugation or Size Exclusion Chromatography

    • Separate the free drug from the liposome-encapsulated drug using a suitable method like ultracentrifugation, spin columns, or size exclusion chromatography (e.g., using a Sephadex G-50 column).[15]

    • Quantify the amount of drug in the liposomal fraction and the free drug fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

    • Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application dissolve Dissolve Lipids in Organic Solvent film Thin Film Formation (Rotary Evaporation) dissolve->film hydrate Hydration with Aqueous Buffer film->hydrate extrude Extrusion for Size Reduction hydrate->extrude dls DLS (Size, PDI) extrude->dls zeta Zeta Potential extrude->zeta ee Encapsulation Efficiency extrude->ee invitro In Vitro Studies ee->invitro invivo In Vivo Studies ee->invivo

Caption: Experimental workflow for preparing and characterizing sterically stabilized liposomes.

logical_relationship cluster_properties Key Properties liposome Sterically Stabilized Liposome dope DOPE (Fusogenic Lipid) liposome->dope component mpeg5000 mPEG 5000 (Steric Shield) liposome->mpeg5000 component drug Encapsulated Drug liposome->drug carries enhanced_delivery Enhanced Drug Delivery dope->enhanced_delivery facilitates endosomal escape prolonged_circ Prolonged Circulation mpeg5000->prolonged_circ reduced_mps Reduced MPS Uptake mpeg5000->reduced_mps prolonged_circ->enhanced_delivery reduced_mps->prolonged_circ

Caption: Key components and properties of DOPE-mPEG 5000 stabilized liposomes.

References

Optimizing Drug Delivery: Application Notes and Protocols for Drug Encapsulation Efficiency with DOPE-mPEG 5000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for optimizing drug encapsulation efficiency in liposomal formulations utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000). These protocols are designed to be a comprehensive resource for developing stable and efficient drug delivery systems.

Introduction to DOPE-mPEG 5000 in Drug Encapsulation

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a cone-shaped fusogenic lipid that is often incorporated into liposomal formulations to facilitate the endosomal escape of encapsulated drugs, thereby enhancing their cytosolic delivery. The inclusion of polyethylene glycol (PEG)-conjugated lipids, such as DOPE-mPEG 5000, serves to create a hydrophilic protective layer on the surface of the liposomes. This "stealth" coating sterically hinders the binding of opsonin proteins, leading to reduced clearance by the mononuclear phagocyte system and prolonged circulation times in vivo.

The efficiency of drug encapsulation is a critical quality attribute of any liposomal formulation, directly impacting the therapeutic dose and potential side effects. It is defined as the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used in the formulation.[1][2]

Factors Influencing Encapsulation Efficiency

Several factors can influence the encapsulation efficiency of drugs in liposomes:

  • Physicochemical properties of the drug: The solubility, partition coefficient, and charge of the drug molecule are critical. Hydrophilic drugs are encapsulated in the aqueous core, while hydrophobic drugs are entrapped within the lipid bilayer.[3][4]

  • Lipid composition: The choice of phospholipids, the inclusion of cholesterol for membrane stability, and the molar ratio of the components significantly affect drug loading.[5]

  • Preparation method: Techniques such as thin-film hydration, ethanol injection, and microfluidics can yield different encapsulation efficiencies.[6][7]

  • Process parameters: pH, temperature, ionic strength, and the sizing method (e.g., extrusion, sonication) all play a crucial role.[1]

Experimental Protocols

Protocol 1: Preparation of DOPE-mPEG 5000 Liposomes using the Thin-Film Hydration Method

This protocol describes a common method for preparing liposomes containing DOPE and DOPE-mPEG 5000 for the encapsulation of a hydrophilic drug, such as doxorubicin.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000)

  • Chloroform

  • Methanol

  • Drug to be encapsulated (e.g., Doxorubicin HCl)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DSPC, cholesterol, DOPE, and DOPE-mPEG 5000 in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).

    • Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[8][9]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer containing the dissolved hydrophilic drug. The volume of the buffer will determine the final lipid concentration.

    • Continue to rotate the flask in the water bath at a temperature above the lipid phase transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).[6]

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs).[8]

  • Purification:

    • Remove the unencapsulated drug from the liposome suspension using methods such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis against the hydration buffer.

G cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing cluster_2 Purification & Analysis dissolve 1. Dissolve Lipids (DSPC, Cholesterol, DOPE, DOPE-mPEG 5000) in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film with Drug Solution dry->hydrate extrude 5. Extrude (e.g., 100 nm membrane) hydrate->extrude purify 6. Remove Free Drug (SEC or Dialysis) extrude->purify analyze 7. Characterize Liposomes (Size, Zeta Potential, EE%) purify->analyze

Protocol 2: Determination of Doxorubicin Encapsulation Efficiency by HPLC

Principle:

This protocol outlines the quantification of both the total and the unencapsulated doxorubicin to determine the encapsulation efficiency. The unencapsulated drug is separated from the liposomes, and the amount of drug in the liposomes is determined after lysis.

Materials:

  • Doxorubicin-loaded liposome suspension

  • Mobile phase for HPLC (e.g., methanol:water with 0.1% formic acid)[1]

  • Acetonitrile

  • Daunorubicin (Internal Standard)

  • C18 reversed-phase HPLC column

  • Fluorescence detector

Procedure:

  • Separation of Unencapsulated Doxorubicin:

    • Use size exclusion chromatography or ultracentrifugation to separate the free drug from the liposomes. Collect the eluate containing the free drug.

  • Preparation of Standard Curve:

    • Prepare a series of doxorubicin standards of known concentrations in the mobile phase.

    • Analyze the standards by HPLC and construct a standard curve of peak area versus concentration.

  • Quantification of Unencapsulated Doxorubicin:

    • Inject the collected eluate containing the free drug into the HPLC system.

    • Determine the concentration of unencapsulated doxorubicin using the standard curve.

  • Quantification of Total Doxorubicin:

    • Take a known volume of the original (unpurified) liposome suspension.

    • Lyse the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100).

    • Inject the lysed sample into the HPLC system.

    • Determine the total doxorubicin concentration using the standard curve.[2]

  • Calculation of Encapsulation Efficiency (EE%):

    • EE% = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100

G cluster_0 Quantify Total Drug cluster_1 Quantify Free Drug start Drug-Loaded Liposome Suspension lyse 1. Lyse Liposomes (e.g., with Methanol) start->lyse separate 1. Separate Free Drug (e.g., SEC) start->separate hplc_total 2. Quantify by HPLC lyse->hplc_total calculate Calculate EE% EE% = [(Total - Free) / Total] x 100 hplc_total->calculate hplc_free 2. Quantify by HPLC separate->hplc_free hplc_free->calculate

Protocol 3: Determination of siRNA Encapsulation Efficiency using RiboGreen Assay

Principle:

The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. The encapsulation efficiency is determined by measuring the fluorescence of the siRNA before and after lysing the liposomes with a detergent.[4][10]

Materials:

  • siRNA-loaded liposome suspension

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (or other suitable buffer)

  • Triton X-100 (or other suitable detergent)

  • 96-well plate (black, for fluorescence measurements)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of siRNA standards of known concentrations in TE buffer.

    • Add the RiboGreen reagent to each standard and measure the fluorescence to construct a standard curve.

  • Measurement of Unencapsulated siRNA:

    • In a 96-well plate, add a known volume of the intact siRNA-liposome suspension to a well.

    • Add the RiboGreen reagent and measure the fluorescence. The fluorescence corresponds to the unencapsulated siRNA.[11]

  • Measurement of Total siRNA:

    • In a separate well, add the same volume of the siRNA-liposome suspension.

    • Add a detergent (e.g., 2% Triton X-100) to lyse the liposomes and release the encapsulated siRNA.

    • Add the RiboGreen reagent and measure the fluorescence. This fluorescence corresponds to the total siRNA.[10]

  • Calculation of Encapsulation Efficiency (EE%):

    • Determine the concentrations of unencapsulated and total siRNA from the standard curve.

    • EE% = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

Quantitative Data Summary

The following tables summarize representative data on the encapsulation efficiency of different drugs in liposomal formulations containing DOPE and PEGylated lipids.

Table 1: Doxorubicin Encapsulation Efficiency in Liposomes

Formulation (Molar Ratio)Drug-to-Lipid Ratio (w/w)Encapsulation Efficiency (%)Reference
HSPC:Chol:DSPE-mPEG20001:10>95[3]
PC:Chol:TMCLNot Specified>90[12]
DOPE:DMPC:DSPE:DOTAP1 mg PTX per formulationNot specified for DOX[13]

HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, DSPE-mPEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], PC: Phosphatidylcholine, TMCL: Tetramyristoyl Cardiolipin, DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane.

Table 2: siRNA Encapsulation Efficiency in Lipid Nanoparticles (LNPs)

Formulation (Molar Ratio)N/P RatioEncapsulation Efficiency (%)Reference
Cationic Lipid:DOPE:PEG-DMG (50:50:1)7.592.5 ± 0.7[14][15]
Cationic Lipid:DOPE:PEG-DMG with peptide (50:50:1)7.599.3 ± 0.1[14][15]
SM-102:DSPC:Chol:DOPE-PEG2000Not Specified>90 (inferred)[16]

N/P Ratio: Molar ratio of nitrogen atoms in cationic lipids to phosphate groups in siRNA, PEG-DMG: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000].

Signaling Pathway Visualization

While DOPE-mPEG 5000 is a component of the delivery vehicle and not directly involved in a signaling pathway, the encapsulated drug often is. For instance, doxorubicin, a common chemotherapeutic, primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to apoptosis.

G Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_damage DNA Damage DNA->DNA_damage TopoII->DNA_damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

References

Application Notes and Protocols: In Vivo Biodistribution of DOPE-mPEG 5000 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the in vivo biodistribution of lipid-based nanoparticle formulations is a critical step in the development of effective and safe drug delivery systems. This document provides detailed application notes and experimental protocols for studying the biodistribution of formulations containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and methoxy-polyethylene glycol 5000 (mPEG 5000) conjugated to a lipid anchor. The inclusion of DOPE, a fusogenic lipid, can enhance endosomal escape, while the mPEG 5000 "stealth" coating helps to prolong circulation time by reducing clearance by the mononuclear phagocyte system (MPS). The biodistribution profile ultimately dictates the efficacy and potential toxicity of the encapsulated therapeutic agent.

Quantitative Data Summary

The biodistribution of liposomal formulations is highly dependent on their specific composition, size, and surface characteristics. While comprehensive quantitative data for a single, standardized DOPE-mPEG 5000 formulation across multiple time points is not available in a single public source, the following table summarizes representative data for a PEGylated liposome formulation incorporating DOPE. This data illustrates the typical distribution pattern of such nanoparticles.

It has been observed that liposomes composed of DOPE, cholesterol, and a PEG-lipid with a molecular weight of 5000 (PEG5000-PE) can exhibit significant accumulation in the spleen, with approximately 40% of the injected dose being found in this organ.[1] The specific composition of the liposome core and the nature of the encapsulated drug can influence the overall biodistribution profile.

Table 1: Representative Biodistribution of DOPE-Containing PEGylated Liposomes in Mice (% Injected Dose per Gram of Tissue)

Organ1 hour Post-Injection4 hours Post-Injection
BloodHighModerate
LiverSignificantSignificant
SpleenSignificantHigh
LungsModerateLow
KidneysModerateModerate
HeartLowLow
BrainNegligibleNegligible

Note: This table is a qualitative representation based on typical findings for DOPE-containing PEGylated liposomes. Actual quantitative values can vary significantly based on the full lipid composition, particle size, animal model, and analytical methods used.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible biodistribution data. The following sections outline the key experimental procedures for investigating the in vivo fate of DOPE-mPEG 5000 formulations.

Protocol 1: Preparation of DOPE-mPEG 5000 Liposomes

This protocol describes the preparation of liposomes using the lipid film hydration method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DSPE-mPEG 5000 (or other suitable lipid-mPEG 5000 conjugate)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPE, cholesterol, and DSPE-mPEG 5000 in chloroform in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure.

    • Continue to rotate the flask under vacuum for at least 1 hour after the bulk solvent has been removed to ensure the formation of a thin, dry lipid film.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set above the phase transition temperature of the lipids for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform at least 10 passes through the extruder to ensure a homogenous size distribution.

  • Characterization:

    • Determine the liposome size distribution and zeta potential using dynamic light scattering (DLS).

    • Assess the morphology of the liposomes using transmission electron microscopy (TEM).

Protocol 2: Radiolabeling of Liposomes for Biodistribution Studies

Radiolabeling is a highly sensitive and quantitative method for tracking liposomes in vivo.[2][3][4][5]

Materials:

  • Pre-formed DOPE-mPEG 5000 liposomes

  • Suitable radionuclide (e.g., Technetium-99m, Indium-111, or a positron emitter for PET imaging)[2][3]

  • Chelating agent (if necessary, depending on the radionuclide)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Radionuclide Chelation (if applicable):

    • Incorporate a lipid-conjugated chelating agent into the liposome formulation during the preparation step.

    • Alternatively, post-insertion methods can be used.

  • Labeling Reaction:

    • Incubate the pre-formed liposomes with the radionuclide under appropriate conditions (pH, temperature, and time) to allow for efficient labeling.

  • Purification:

    • Remove any free, unincorporated radionuclide from the labeled liposome suspension using size exclusion chromatography.

  • Quality Control:

    • Determine the radiolabeling efficiency and stability of the labeled liposomes.

Protocol 3: In Vivo Biodistribution Study in a Murine Model

Animal Model:

  • Female BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • House animals in a controlled environment with free access to food and water.

  • All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

Procedure:

  • Administration:

    • Administer the radiolabeled DOPE-mPEG 5000 liposome formulation intravenously (i.v.) via the tail vein.

    • The injection volume and dose should be carefully controlled and recorded for each animal.

  • Sample Collection:

    • At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize the animals.

    • Collect blood samples via cardiac puncture.

    • Harvest organs of interest (e.g., liver, spleen, lungs, kidneys, heart, brain, and tumor if applicable).[6]

  • Sample Processing and Analysis:

    • Weigh each organ and blood sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[6]

Visualizations

Experimental Workflow for Liposome Preparation and Characterization

Liposome_Preparation cluster_prep Liposome Preparation cluster_char Characterization start Lipid Dissolution (DOPE, Cholesterol, DSPE-mPEG 5000 in Chloroform) film Lipid Film Formation (Rotary Evaporation) start->film hydration Hydration with PBS (Formation of MLVs) film->hydration extrusion Extrusion (100 nm membrane) hydration->extrusion final_lipo Unilamellar Liposomes extrusion->final_lipo dls Dynamic Light Scattering (Size & Zeta Potential) final_lipo->dls tem Transmission Electron Microscopy (Morphology) final_lipo->tem

Caption: Workflow for the preparation and characterization of DOPE-mPEG 5000 liposomes.

In Vivo Biodistribution Study Workflow

Biodistribution_Workflow cluster_study In Vivo Study cluster_outcome Outcome radiolabel Radiolabeling of Liposomes admin Intravenous Administration (Murine Model) radiolabel->admin collection Tissue & Blood Collection (Multiple Time Points) admin->collection measurement Radioactivity Measurement (Gamma Counting) collection->measurement analysis Data Analysis (%ID/g Calculation) measurement->analysis biodist_profile Biodistribution Profile analysis->biodist_profile

Caption: Workflow for the in vivo biodistribution study of radiolabeled liposomes.

Conceptual Diagram of PEGylated Liposome Fate In Vivo

Liposome_Fate cluster_circulation Systemic Circulation cluster_clearance Clearance Organs cluster_distribution Tissue Distribution PEGylated Liposome DOPE-mPEG 5000 Liposome Liver Liver PEGylated Liposome->Liver MPS Uptake Spleen Spleen PEGylated Liposome->Spleen MPS Uptake Lungs Lungs PEGylated Liposome->Lungs Kidneys Kidneys PEGylated Liposome->Kidneys Heart Heart PEGylated Liposome->Heart Brain Brain PEGylated Liposome->Brain

Caption: Conceptual overview of the in vivo fate of PEGylated liposomes.

References

Troubleshooting & Optimization

Technical Support Center: Improving Long-Term Stability of DOPE-mPEG 5000 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPE-mPEG 5000 liposomes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the long-term stability of their liposomal formulations.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation and storage of DOPE-mPEG 5000 liposomes.

Issue 1: Liposome Aggregation and Increased Polydispersity Index (PDI) During Storage

Q1: My DOPE-mPEG 5000 liposomes are aggregating and the PDI is increasing over time. What are the potential causes and how can I prevent this?

A1: Aggregation in DOPE-containing liposomes is a common issue primarily due to the inherent conical shape of DOPE, which favors the formation of an unstable, non-bilayer inverted hexagonal (HII) phase at physiological pH.[1] The inclusion of mPEG 5000 helps to provide a steric barrier that can inhibit aggregation.[2][3][4] However, instability can still occur due to several factors.

Troubleshooting Steps:

  • Optimize Lipid Composition: DOPE requires a stabilizer to form stable bilayers.[1] Consider incorporating helper lipids like cholesterol or cholesteryl hemisuccinate (CHEMS) to increase membrane rigidity and stability.[5] The molar ratio of these components is critical and may require optimization.

  • Control PEG Density: While PEGylation prevents aggregation, the density and chain length of the PEG-lipid can influence stability.[2][4][6] For mPEG 5000, an optimal concentration is needed. Too low a concentration may not provide a sufficient steric barrier, while excessively high concentrations could potentially lead to micelle formation or other instabilities. Optimal coupling efficiencies with minimal aggregation have been observed with 0.8 mol% of mPEG5000-PE.[3][4]

  • Storage Temperature: Store liposome suspensions at 4-8°C.[7][8] Avoid freezing, as the formation of ice crystals can disrupt the liposomal membrane, leading to fusion and leakage of encapsulated contents.[8]

  • pH of the Buffer: Maintain the pH of the storage buffer around 7.0.[8] Lipids with ester linkages, like DOPE, are susceptible to hydrolysis at acidic or basic pH.[8][9][10]

  • Ionic Strength of the Buffer: High ionic strength can sometimes screen the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation. Evaluate the necessity of high salt concentrations in your storage buffer.

Issue 2: Leakage of Encapsulated Drug/Molecule Over Time

Q2: I am observing significant leakage of my encapsulated payload from the liposomes during storage. What could be causing this and what are the solutions?

A2: Leakage from liposomes is often a sign of membrane instability. This can be caused by chemical degradation of the lipids or physical disruption of the bilayer.

Troubleshooting Steps:

  • Prevent Lipid Hydrolysis: The ester bonds in phospholipids like DOPE are prone to hydrolysis, which generates lysolipids.[9][11] Lysolipids act as detergents and can destabilize the liposomal membrane, leading to leakage.[11]

    • Control pH: Maintain a neutral pH (around 6.5-7.0) in your storage buffer, as hydrolysis is accelerated under acidic and basic conditions.[8][10]

    • Low Temperature Storage: Store liposomes at 4-8°C to slow down the rate of hydrolysis.[7][8]

  • Minimize Oxidation: If your formulation includes unsaturated lipids, they can be susceptible to oxidation. The addition of antioxidants, such as alpha-tocopherol, during the formulation process can help mitigate this.

  • Incorporate Cholesterol: Cholesterol is known to increase the packing density of the lipid bilayer, thereby reducing membrane fluidity and permeability, which can minimize leakage.[12]

  • Lyophilization (Freeze-Drying): For long-term storage, consider lyophilizing the liposomes in the presence of a cryoprotectant (e.g., sucrose, trehalose).[13][14][15] This removes water, which is a key component in hydrolysis, and can significantly enhance stability.[8][13]

Issue 3: Changes in Liposome Size and Structure

Q3: I have noticed a change in the size and morphology of my liposomes after a period of storage. Why is this happening?

A3: Changes in liposome size and structure are typically due to fusion, aggregation, or degradation of the liposomes.

Troubleshooting Steps:

  • Characterize Freshly Prepared Liposomes: Ensure your initial liposome preparation is homogenous with a narrow size distribution. Use techniques like Dynamic Light Scattering (DLS) to monitor size and Polydispersity Index (PDI).

  • Optimize Formulation: As mentioned previously, the inclusion of cholesterol and optimization of the DOPE and mPEG-PE molar ratios are crucial for maintaining a stable lamellar structure.

  • Proper Storage Conditions: Adhere to recommended storage conditions (4-8°C, neutral pH, protection from light) to prevent degradation pathways that lead to structural changes.[7][8]

  • Cryo-TEM Analysis: To visualize the morphology of your liposomes and identify issues like fusion or the presence of non-lamellar structures, consider using cryogenic transmission electron microscopy (cryo-TEM).

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 4-8°C[7][8]Slows down chemical degradation (hydrolysis) and reduces the risk of membrane fusion.[8]
pH of Storage Buffer ~7.0[8]Minimizes acid and base-catalyzed hydrolysis of ester-linked lipids.[8]
mPEG 5000-PE Concentration ~0.8 mol%[3][4]Provides an effective steric barrier to prevent aggregation without compromising coupling efficiency.[3][4]
Freezing Avoid unless cryoprotectants are usedCan cause rupture of the liposome membrane, leading to aggregation and leakage.[8]

Experimental Protocols

Protocol 1: Assessment of Liposome Stability by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for monitoring the physical stability of DOPE-mPEG 5000 liposomes over time.

Objective: To measure the mean particle size and polydispersity index (PDI) of liposome samples at different time points to assess aggregation and changes in size distribution.

Materials:

  • DOPE-mPEG 5000 liposome suspension

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes (disposable or quartz)

  • Filtered (0.22 µm) storage buffer

Procedure:

  • Sample Preparation:

    • At each time point (e.g., 0, 1, 2, 4, 8 weeks), carefully resuspend the liposome sample by gentle inversion. Avoid vigorous shaking or vortexing.

    • Dilute a small aliquot of the liposome suspension with the filtered storage buffer to an appropriate concentration for DLS measurement. The optimal concentration will depend on the instrument and should be within the manufacturer's recommended range to avoid multiple scattering effects.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted liposome sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., scattering angle, laser wavelength, run duration).

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

    • Record the results and compare them across different time points. An increase in the Z-average and PDI over time indicates liposome aggregation and a broadening of the size distribution.

Protocol 2: Evaluation of Drug Leakage using a Fluorescence De-quenching Assay

This protocol describes a method to quantify the leakage of an encapsulated fluorescent dye (e.g., calcein) from liposomes.

Objective: To determine the percentage of encapsulated content released from the liposomes over time under specific storage conditions.

Materials:

  • Liposomes encapsulating a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM calcein).

  • Storage buffer.

  • Triton X-100 solution (e.g., 10% v/v).

  • Fluorescence spectrophotometer.

Procedure:

  • Sample Preparation:

    • At each time point, take an aliquot of the liposome suspension.

    • Dilute the sample in the storage buffer to a suitable volume for the fluorometer cuvette.

  • Measurement of Initial Fluorescence:

    • Place the diluted sample in the fluorometer and measure the initial fluorescence intensity (F_t) at the appropriate excitation and emission wavelengths for the dye (e.g., for calcein, Ex: 495 nm, Em: 515 nm). This represents the fluorescence from any dye that has already leaked out.

  • Measurement of Maximum Fluorescence:

    • To the same cuvette, add a small volume of Triton X-100 solution to lyse the liposomes completely and release all the encapsulated dye.

    • After a brief incubation period to ensure complete lysis, measure the maximum fluorescence intensity (F_max).

  • Calculation of Percentage Leakage:

    • The percentage of dye leakage at time 't' can be calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 Where F_0 is the initial fluorescence of the liposome suspension at time zero.

    • Plot the percentage leakage as a function of time to assess the stability of the liposomes.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Liposome Instability Start Instability Observed (Aggregation, Leakage) Check_Composition Review Lipid Composition (DOPE:Helper:PEG ratio) Start->Check_Composition Check_Storage Verify Storage Conditions (Temp, pH, Light) Start->Check_Storage Characterize Characterize Physical Properties (DLS, cryo-TEM) Check_Composition->Characterize Check_Storage->Characterize Optimize_Formulation Optimize Formulation (Add Cholesterol, Adjust PEG) Characterize->Optimize_Formulation Optimize_Storage Adjust Storage (Buffer, Temp, Lyophilize) Characterize->Optimize_Storage Re_evaluate Re-evaluate Stability Optimize_Formulation->Re_evaluate Optimize_Storage->Re_evaluate

Caption: Troubleshooting workflow for liposome instability.

G cluster_pathway Degradation Pathways of DOPE Liposomes Liposome Stable DOPE-mPEG Liposome Hydrolysis Hydrolysis (H₂O, pH) Liposome->Hydrolysis Oxidation Oxidation (O₂) Liposome->Oxidation Aggregation Aggregation/Fusion Liposome->Aggregation Lysolipids Formation of Lysolipids Hydrolysis->Lysolipids Leakage Drug Leakage Aggregation->Leakage Size_Increase Increased Size/PDI Aggregation->Size_Increase Lysolipids->Leakage

Caption: Key degradation pathways for DOPE liposomes.

References

Technical Support Center: DOPE-mPEG 5000 Nanoparticle Size Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the particle size of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) nanoparticles. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the final particle size of DOPE-mPEG 5000 nanoparticles?

A1: The size of DOPE-mPEG 5000 nanoparticles is a multifactorial property influenced by both formulation and process parameters. The key factors include:

  • Method of Preparation: Techniques such as sonication, extrusion, and microfluidics inherently produce nanoparticles of different size ranges and distributions.[1][2]

  • Process Parameters: Specific variables within each method, like sonication time and power[3][4], extrusion pore size and cycles[2][5], or flow rate ratios in microfluidics[6][7], are critical for size modulation.

  • Composition of the Formulation: The concentration of total lipids, the molar percentage of DOPE-mPEG 5000, and the properties of the aqueous buffer (e.g., pH) significantly impact particle formation and stability.[8][9][10]

Q2: How does the concentration of the DOPE-mPEG 5000 lipid affect nanoparticle size?

A2: The concentration of PEGylated lipids like DOPE-mPEG 5000 plays a crucial role in determining particle size and stability. Higher concentrations of PEG-lipids can lead to the formation of smaller, more uniform nanoparticles by providing a steric barrier that prevents aggregation during and after formulation.[8][11] Conversely, insufficient PEG-lipid concentration may result in larger particles and potential aggregation issues.[8][12]

Q3: Why is my particle size distribution (Polydispersity Index - PDI) so high?

A3: A high PDI indicates a heterogeneous population of nanoparticles, which can arise from several factors. Inconsistent energy input during formation (e.g., uneven sonication), the use of broad-spectrum size reduction methods, or particle aggregation can all contribute to a high PDI.[3] To achieve a more monodisperse sample, methods like extrusion, which forces the nanoparticle suspension through defined pore sizes, are highly effective.[13][14] Optimizing sonication amplitude or microfluidic mixing parameters can also reduce the PDI.[3][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My nanoparticles are consistently too large (>200 nm).

Potential Cause Recommended Solution
Insufficient Energy Input If using sonication, increase the sonication time or amplitude.[3] A plateau in size reduction will eventually be reached.[3]
Inappropriate Sizing Method For large, multilamellar vesicles formed after hydration, post-formation processing is necessary. Use high-energy methods like probe sonication or pass the suspension through an extruder with smaller pore size membranes (e.g., 100 nm).[2][14]
High Lipid Concentration Higher concentrations of lipids can result in the formation of larger particles.[8] Try reducing the total lipid concentration in your formulation.
Microfluidic Parameters If using a microfluidic system, increase the flow rate ratio (FRR) of the aqueous phase to the lipid phase. A higher FRR generally leads to smaller particles.[1][7]

Issue 2: My nanoparticle size is inconsistent between batches.

Potential Cause Recommended Solution
Manual Processing Variability Manual methods like bath sonication or thin-film hydration can have user-dependent variability. Standardize every step of the protocol, including hydration time, temperature, and sonication settings.
Equipment Performance Ensure your sonicator probe is not worn and that your extruder is properly assembled. For maximum reproducibility, consider using an automated or semi-automated system like microfluidics, which offers precise control over mixing.[7][13]
Raw Material Inconsistency Ensure the quality and purity of your lipids. Store lipids at the recommended temperature (typically -20°C) and allow them to reach room temperature before use to prevent moisture condensation.[15]

Issue 3: Nanoparticles are aggregating after storage.

Potential Cause Recommended Solution
Insufficient PEGylation The PEG layer prevents aggregation. You may need to increase the molar percentage of DOPE-mPEG 5000 in your formulation to ensure adequate surface coverage.[16]
Inappropriate Storage Conditions Nanoparticle stability is sensitive to temperature and pH.[10] Store the suspension at a recommended temperature (e.g., 4°C) and in a buffer with a pH that maintains particle integrity.[10][15] Avoid freeze-thaw cycles unless cryoprotectants are used, as this can induce aggregation.[10]
Residual Solvents Incomplete removal of organic solvents (e.g., chloroform, ethanol) can destabilize nanoparticles over time. Ensure your solvent removal step (e.g., under vacuum) is thorough.[16]

Data Presentation: Impact of Process Parameters on Particle Size

The following tables summarize quantitative data from literature on how different experimental parameters can be adjusted to control nanoparticle size.

Table 1: Effect of Microfluidic Flow Parameters on Liposome Size

Total Flow Rate (TFR) Flow Rate Ratio (FRR) (Aqueous:Lipid) Resulting Particle Radius (Mean ± SD) Reference
51 µL/min 50:1 93.1 ± 8.7 nm [6]
1632 µL/min 50:1 66.1 ± 11.2 nm [6]
2.78 mL/min (PBS) ~7.4:1 168.3 nm [1]

| 3.74 mL/min (PBS) | ~10:1 | 66.27 nm |[1] |

Table 2: Effect of Sonication on Liposome Size

Method Flow Rate (PBS) Particle Size (No Sonication) Particle Size (With Sonication) % Size Reduction Reference
Microfluidics 3.74 mL/min ~130 nm 66.27 nm ~50% [1][17]

| Thin Film Hydration | N/A | >500 nm (MLVs) | ~150 nm (after 6 min) | >70% |[3][4] |

Table 3: Effect of Extrusion Parameters on Liposome Size

Membrane Pore Size Number of Passes Resulting Particle Size Observation Reference
0.2 µm 10 < 200 nm Final particle size is often smaller than the pore size. [2]

| < 0.2 µm | 10 | Slightly larger than pore size | The lipid vesicles are forced through and re-form. |[2] |

Experimental Protocols & Visualizations

Logical Relationship of Factors Influencing Nanoparticle Size

The diagram below illustrates the key formulation and process variables that can be manipulated to achieve the desired nanoparticle size.

Goal Desired Nanoparticle Size Formulation Formulation Parameters Goal->Formulation Process Process Parameters Goal->Process LipidConc Total Lipid Concentration Formulation->LipidConc PEG_Ratio DOPE-mPEG 5000 % Formulation->PEG_Ratio Buffer Aqueous Phase (pH, Ionic Strength) Formulation->Buffer Method Preparation Method Process->Method Sonication Sonication (Time, Power) Method->Sonication Extrusion Extrusion (Pore Size, Cycles) Method->Extrusion Microfluidics Microfluidics (FRR, TFR) Method->Microfluidics

Caption: Key parameters for controlling nanoparticle size.

Protocol 1: Nanoparticle Preparation by Thin-Film Hydration and Sonication

This protocol is a common batch method for producing liposomes. The final size is controlled by the duration and intensity of the sonication step.

  • Lipid Film Preparation: Dissolve DOPE, any helper lipids, and DOPE-mPEG 5000 in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove residual solvent.[16]

  • Hydration: Add the desired aqueous buffer (e.g., PBS, HBS) to the flask. Hydrate the lipid film by gentle agitation above the lipid phase transition temperature to form multilamellar vesicles (MLVs).

  • Sonication (Size Reduction):

    • Place the flask containing the MLV suspension in an ice bath to prevent overheating.

    • Insert a probe-tip sonicator into the suspension.

    • Apply ultrasonic energy using pulses (e.g., 2 seconds on, 2 seconds off) at a set amplitude (e.g., 20-40%) for a total sonication time of 5-20 minutes.[3][15] Particle size generally decreases with increased sonication time and power.[3]

  • Purification: Centrifuge the sample to pellet any titanium particles from the probe tip.[15] The supernatant containing the nanoparticles can be further purified by dialysis or size exclusion chromatography to remove any unencapsulated material.

Protocol 2: Nanoparticle Preparation by Thin-Film Hydration and Extrusion

This method is excellent for producing nanoparticles with a uniform size distribution.

  • Lipid Film and Hydration (Steps 1-3 from Protocol 1): Prepare the MLV suspension as described previously. For easier extrusion, ensure the hydration temperature is above the gel-to-liquid crystalline phase transition temperature of the lipid mixture.[2]

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm).

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension back and forth through the membrane for an odd number of cycles (e.g., 11-21 passes). This process reduces the size and lamellarity of the vesicles.[5]

    • (Optional) For smaller and more uniform particles, repeat the extrusion process with a smaller pore size membrane (e.g., 100 nm).

Experimental Workflow for Size Control

The following diagram outlines a typical workflow for formulating and characterizing DOPE-mPEG 5000 nanoparticles with a focus on size control.

start 1. Define Target Size & PDI formulate 2. Formulate Lipid Mixture (DOPE, DOPE-mPEG 5000, etc.) start->formulate hydrate 3. Thin-Film Hydration (Creates Large MLVs) formulate->hydrate size_reduction 4. Size Reduction Step hydrate->size_reduction sonication Sonication size_reduction->sonication High Energy extrusion Extrusion size_reduction->extrusion Uniform Size microfluidics Microfluidics size_reduction->microfluidics Controlled Mixing characterize 5. Characterize Size & PDI (e.g., DLS) sonication->characterize extrusion->characterize microfluidics->characterize evaluate 6. Size Meets Target? characterize->evaluate optimize 7. Optimize Parameters evaluate->optimize No finish 8. Final Product evaluate->finish Yes optimize->formulate Adjust Composition optimize->size_reduction Adjust Process

Caption: Workflow for nanoparticle formulation and size optimization.

References

Technical Support Center: Optimizing DOPE-mPEG 5000 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the polydispersity of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)-mPEG 5000 formulations.

Troubleshooting Guide: High Polydispersity Index (PDI)

High polydispersity is a common issue in the preparation of liposomal formulations, indicating a wide range of particle sizes and potentially affecting the stability, efficacy, and safety of the final product. A Polydispersity Index (PDI) value below 0.2 is generally considered acceptable for liposomal drug delivery systems. This guide addresses common causes of high PDI in DOPE-mPEG 5000 formulations and provides systematic solutions.

Question: My DOPE-mPEG 5000 formulation has a high PDI (>0.3). What are the potential causes and how can I reduce it?

Answer: A high PDI in your DOPE-mPEG 5000 formulation can stem from several factors related to the lipid composition, preparation method, and processing parameters. Below is a step-by-step guide to troubleshoot and optimize your formulation.

Lipid Composition and Concentration

The ratio of DOPE to DOPE-mPEG 5000 is a critical factor. DOPE has a natural tendency to form non-lamellar, inverted hexagonal phases, which are not conducive to forming stable, unilamellar vesicles. The inclusion of a PEGylated lipid like DOPE-mPEG 5000 is essential to stabilize the lipid bilayer into a lamellar phase.

  • Low DOPE-mPEG 5000 Concentration: Insufficient DOPE-mPEG 5000 can lead to inadequate steric stabilization, resulting in vesicle aggregation and a broader size distribution.

  • High DOPE-mPEG 5000 Concentration: Conversely, an excessively high concentration of DOPE-mPEG 5000 can lead to the formation of micelles alongside liposomes, which will significantly increase the PDI.[1] Studies have shown that beyond a certain molar percentage, PEG-lipids can induce a transition from a lamellar phase to mixed micelles.[1]

Troubleshooting Steps:

  • Optimize the Molar Ratio: Systematically vary the molar percentage of DOPE-mPEG 5000 in your formulation. A common starting point is between 5 and 10 mol%.

  • Characterize Phase Behavior: Use techniques like cryo-transmission electron microscopy (cryo-TEM) to visualize the structures present in your formulation (liposomes, micelles, or aggregates).

Preparation Method: Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes. However, improper execution can lead to a heterogeneous population of vesicles.

  • Incomplete Solvent Removal: Residual organic solvent in the lipid film can interfere with the self-assembly process during hydration, leading to irregularly shaped and sized vesicles.

  • Uneven Lipid Film: A non-uniform lipid film can result in incomplete hydration and the formation of large, multilamellar vesicles (MLVs) with a broad size distribution.

  • Inadequate Hydration: Insufficient hydration time or energy (e.g., gentle agitation) may not fully disperse the lipid film, leading to a mix of MLVs and smaller vesicles.

Troubleshooting Steps:

  • Ensure Complete Solvent Evaporation: Use a rotary evaporator to create the lipid film and then place the flask under high vacuum for an extended period (e.g., overnight) to remove all traces of organic solvent.

  • Create a Thin, Even Film: Slowly rotate the round-bottom flask during solvent evaporation to ensure the formation of a thin and uniform lipid film.

  • Optimize Hydration: Hydrate the lipid film with the aqueous phase at a temperature above the phase transition temperature (Tc) of all lipids. Use gentle agitation, such as swirling or vortexing, to facilitate the formation of MLVs.

Size Reduction: Extrusion and Sonication

Following hydration, the resulting MLVs are typically large and heterogeneous. A size reduction step is crucial to obtain a population of small, unilamellar vesicles (SUVs) with a low PDI.

  • Extrusion: This is the most common and effective method for achieving a narrow size distribution.

    • Inappropriate Membrane Pore Size: Using a membrane with a pore size that is too large will not effectively reduce the size and polydispersity of the vesicles.

    • Insufficient Number of Passes: A low number of extrusion cycles may not be sufficient to homogenize the liposome population.

  • Sonication: While sonication can reduce particle size, it can also be a harsh method that may lead to lipid degradation or the formation of very small, potentially unstable vesicles if not carefully controlled.

Troubleshooting Steps for Extrusion:

  • Select the Appropriate Pore Size: For most applications, polycarbonate membranes with a pore size of 100 nm are a good starting point.

  • Increase the Number of Extrusion Passes: Perform at least 10-15 passes through the extruder. Monitor the PDI after every few passes to determine the optimal number for your formulation.

  • Maintain Temperature: Ensure the extrusion is performed at a temperature above the Tc of the lipids to maintain membrane fluidity.

Frequently Asked Questions (FAQs)

Q1: What is the ideal PDI for a DOPE-mPEG 5000 formulation for in vivo applications?

A1: For in vivo applications, a PDI of 0.2 or lower is highly desirable. This indicates a homogenous population of vesicles, which is crucial for predictable pharmacokinetics and biodistribution.

Q2: Can the length of the PEG chain (e.g., mPEG 2000 vs. mPEG 5000) affect the polydispersity?

A2: Yes, the PEG chain length can influence the polydispersity. Longer PEG chains, such as mPEG 5000, provide a greater steric barrier, which can be more effective at preventing aggregation and thus reducing PDI.[2] However, the optimal chain length can also depend on the overall lipid composition and the intended application.

Q3: Does the inclusion of other lipids, like cholesterol, affect the PDI of DOPE-mPEG 5000 formulations?

A3: Yes, the addition of other lipids can significantly impact the PDI. Cholesterol, for example, is often included to increase membrane rigidity and stability. This can lead to more well-defined and stable vesicles, potentially reducing the PDI. However, the ratio of all lipid components must be carefully optimized.

Q4: How can I confirm that I have formed liposomes and not micelles?

A4: The most definitive way to distinguish between liposomes and micelles is through direct visualization techniques like cryo-TEM. Dynamic light scattering (DLS) can also provide clues; a population of very small particles (typically <20 nm) in addition to your expected liposome size may indicate the presence of micelles.

Data Presentation

The following table summarizes the expected impact of key formulation and process parameters on the Polydispersity Index (PDI) of DOPE-mPEG 5000 formulations.

ParameterLow ValueHigh ValueExpected Impact on PDI
DOPE-mPEG 5000 (mol%) < 5%> 10%High PDI at both extremes (aggregation at low %, micelle formation at high %)
Extrusion Passes 1-5> 10Decreases with an increasing number of passes
Extrusion Membrane Pore Size 50 nm200 nmGenerally lower with smaller pore sizes
Sonication Time ShortLongCan decrease PDI, but prolonged sonication may increase it due to instability
Total Lipid Concentration LowHighCan increase at very high concentrations due to aggregation

Experimental Protocols

Protocol 1: Preparation of DOPE-mPEG 5000 Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing DOPE-mPEG 5000 liposomes with a target size of approximately 100 nm and a low PDI.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Lipid Film Formation: a. Dissolve DOPE and DOPE-mPEG 5000 (e.g., at a 90:10 molar ratio) in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator at a temperature above the Tc of the lipids until a thin, uniform lipid film is formed on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours (preferably overnight) to ensure complete removal of the organic solvent.

  • Hydration: a. Hydrate the lipid film by adding PBS (pH 7.4) to the flask. The volume of PBS will determine the final lipid concentration. b. Agitate the flask by gentle swirling or vortexing at a temperature above the Tc of the lipids for 30-60 minutes to form multilamellar vesicles (MLVs). The suspension should appear milky.

  • Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Equilibrate the extruder to a temperature above the Tc of the lipids. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the suspension through the membrane back and forth for at least 11 passes. e. The resulting suspension of unilamellar vesicles should appear more translucent.

  • Characterization: a. Determine the particle size and PDI of the final liposome formulation using Dynamic Light Scattering (DLS).

Visualizations

experimental_workflow Experimental Workflow for Low PDI DOPE-mPEG 5000 Liposomes cluster_prep Liposome Preparation cluster_processing Size Reduction cluster_analysis Characterization lipid_mixing 1. Lipid Mixing (DOPE & DOPE-mPEG 5000 in Chloroform) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Aqueous Buffer, >Tc) film_formation->hydration extrusion 4. Extrusion (100 nm membrane, >10 passes) hydration->extrusion dls 5. DLS Analysis (Size & PDI) extrusion->dls troubleshooting_logic Troubleshooting High PDI in DOPE-mPEG 5000 Formulations cluster_causes Potential Causes cluster_solutions Solutions start High PDI Observed cause1 Improper Lipid Ratio start->cause1 cause2 Incomplete Solvent Removal start->cause2 cause3 Inefficient Extrusion start->cause3 cause4 Aggregation start->cause4 solution1 Optimize DOPE-mPEG 5000 mol% cause1->solution1 solution2 Prolonged Vacuum Drying cause2->solution2 solution3 Increase Extrusion Passes cause3->solution3 cause4->solution1 solution4 Adjust Lipid Concentration cause4->solution4

References

Technical Support Center: Preventing Aggregation of DOPE-mPEG 5000 Micelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the aggregation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) micelles. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and quality of your micelle preparations.

Troubleshooting Guide: Common Issues and Solutions

Aggregation of DOPE-mPEG 5000 micelles is a common issue that can significantly impact experimental outcomes. This guide addresses specific problems, their probable causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Visible precipitation or cloudiness immediately after preparation 1. Concentration of DOPE-mPEG 5000 is below the Critical Micelle Concentration (CMC). 2. Incomplete removal of organic solvent. 3. Poor hydration of the lipid film.1. Ensure the working concentration is well above the estimated CMC (~1-2 µM for similar lipids). 2. Ensure the lipid film is completely dry by placing it under high vacuum for an extended period (e.g., >2 hours). 3. Hydrate the lipid film with a buffer at a temperature above the phase transition temperature of the lipid and vortex thoroughly.
Increased polydispersity index (PDI) over a short period 1. Suboptimal buffer conditions (pH, ionic strength). 2. Presence of divalent cations. 3. Temperature fluctuations.1. Use a buffer with a pH between 6.5 and 7.5 and low to moderate ionic strength (e.g., 10-50 mM salt). 2. Avoid buffers containing high concentrations of divalent cations like Ca²⁺ or Mg²⁺, which can induce aggregation.[1] 3. Store micelles at a consistent, recommended temperature (4°C for short-term, -20°C for long-term).
Micelle aggregation during storage 1. Improper storage temperature. 2. Freeze-thaw cycles. 3. Microbial contamination.1. For short-term storage (days to weeks), store at 4°C. For long-term storage, flash-freeze in liquid nitrogen and store at -20°C or below. 2. Aliquot micelle solutions to avoid repeated freeze-thaw cycles. 3. Prepare micelles in a sterile environment and use sterile, filtered buffers.
Inconsistent particle size between batches 1. Variation in the thin-film hydration process. 2. Inconsistent sonication or extrusion parameters. 3. Purity of the DOPE-mPEG 5000.1. Ensure the lipid film is thin and evenly distributed before hydration. 2. Standardize sonication time and power, or the number of extrusion cycles and membrane pore size. 3. Use high-purity lipid and verify its quality.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of DOPE-mPEG 5000 and why is it important?

A1: The exact CMC for DOPE-mPEG 5000 is not widely published, but for similar DSPE-mPEG 5000, it is in the low micromolar range, approximately 1-2 µM. The CMC is the minimum concentration at which the amphiphilic molecules will self-assemble into micelles. Working at concentrations well above the CMC is crucial to ensure the stability of the micelles and prevent their dissociation into individual lipid molecules, which can lead to aggregation and precipitation.

Q2: How do pH and ionic strength affect the stability of DOPE-mPEG 5000 micelles?

A2: Both pH and ionic strength can significantly impact micelle stability.

  • pH: Extreme pH values can lead to the hydrolysis of the ester bonds in the DOPE lipid, degrading the micelle structure. It is recommended to work within a pH range of 6.5-7.5.[2]

  • Ionic Strength: High salt concentrations can disrupt the hydration layer around the PEG chains, leading to a decrease in repulsive forces between micelles and subsequent aggregation. While low to moderate ionic strengths (10-50 mM) are generally well-tolerated, it is advisable to empirically determine the optimal ionic strength for your specific application.[3]

Q3: What is the recommended storage procedure for DOPE-mPEG 5000 micelles?

A3: For short-term storage (up to a few weeks), it is best to keep the micelle solution at 4°C. For long-term storage, the solution should be flash-frozen in liquid nitrogen and stored at -20°C or below. It is highly recommended to store the micelles in small aliquots to avoid repeated freeze-thaw cycles, which can disrupt micelle integrity and lead to aggregation.

Q4: Can I sonicate or extrude my DOPE-mPEG 5000 micelle solution to reduce aggregation?

A4: Yes, both sonication and extrusion can be used to disperse aggregates and achieve a more uniform size distribution.

  • Sonication: Use a probe sonicator on ice to prevent excessive heating, which can degrade the lipids. Use short bursts of sonication and allow the solution to cool between bursts.

  • Extrusion: Passing the micelle solution through polycarbonate membranes with a defined pore size (e.g., 100 nm) can effectively reduce the size of aggregates and produce a monodisperse population of micelles.

Q5: How can I monitor the aggregation of my DOPE-mPEG 5000 micelles?

A5: Dynamic Light Scattering (DLS) is the most common technique for monitoring micelle size and aggregation. An increase in the average hydrodynamic diameter and the polydispersity index (PDI) over time is indicative of aggregation. Visual inspection for turbidity or precipitation is also a simple, though less sensitive, method.

Experimental Protocols

Protocol 1: Preparation of DOPE-mPEG 5000 Micelles by Thin-Film Hydration

This protocol describes a standard method for preparing DOPE-mPEG 5000 micelles.

Materials:

  • DOPE-mPEG 5000 powder

  • Chloroform or other suitable organic solvent

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4), filtered through a 0.22 µm filter

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • High-vacuum pump

Procedure:

  • Dissolution: Dissolve the desired amount of DOPE-mPEG 5000 in chloroform in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be set to a temperature that allows for efficient evaporation without degrading the lipid. A thin, uniform lipid film should be formed on the wall of the flask.

  • Drying: Place the flask under a high-vacuum pump for at least 2 hours to remove any residual solvent.

  • Hydration: Add the pre-warmed hydration buffer to the flask. The volume should be calculated to achieve the desired final concentration of DOPE-mPEG 5000.

  • Micelle Formation: Vortex the flask vigorously for several minutes until the lipid film is completely dispersed and the solution is clear. Gentle warming in a water bath can aid in hydration.

  • (Optional) Sizing: For a more uniform size distribution, the micelle solution can be sonicated on ice or extruded through polycarbonate membranes of a desired pore size (e.g., 100 nm).

Protocol 2: Assessment of Micelle Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the size and polydispersity of DOPE-mPEG 5000 micelles.

Materials and Equipment:

  • DOPE-mPEG 5000 micelle solution

  • DLS instrument

  • Low-volume disposable cuvettes

  • 0.22 µm syringe filter

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature (typically 25°C).

  • Sample Preparation: If necessary, dilute a small aliquot of the micelle solution with the same filtered buffer used for hydration to an appropriate concentration for DLS analysis. Filter the diluted sample through a 0.22 µm syringe filter directly into a clean cuvette to remove any dust or large aggregates.

  • Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform the measurement according to the instrument's software instructions.

  • Data Analysis: The software will generate a report including the average hydrodynamic diameter (Z-average), the polydispersity index (PDI), and a size distribution graph. A low PDI value (typically < 0.2) indicates a monodisperse sample with a narrow size distribution.

  • Monitoring Stability: To monitor stability over time, repeat the DLS measurement at regular intervals (e.g., daily, weekly) on samples stored under the desired conditions. An increase in the Z-average and/or PDI indicates micelle aggregation.

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_verify Verification Observe Observe Micelle Aggregation (e.g., increased size/PDI in DLS, turbidity) Diagnose Identify Potential Cause Observe->Diagnose Concentration Concentration Below CMC? Diagnose->Concentration Buffer Suboptimal Buffer? Diagnose->Buffer Storage Improper Storage? Diagnose->Storage Preparation Inconsistent Preparation? Diagnose->Preparation IncreaseConc Increase Lipid Concentration Concentration->IncreaseConc Yes OptimizeBuffer Adjust pH (6.5-7.5) Lower Ionic Strength Buffer->OptimizeBuffer Yes CorrectStorage Store at 4°C (short-term) or -20°C (long-term) Avoid Freeze-Thaw Storage->CorrectStorage Yes StandardizePrep Ensure Complete Solvent Removal Standardize Hydration & Sizing Preparation->StandardizePrep Yes Verify Re-analyze by DLS (Stable size and low PDI) IncreaseConc->Verify OptimizeBuffer->Verify CorrectStorage->Verify StandardizePrep->Verify

Caption: Troubleshooting workflow for DOPE-mPEG 5000 micelle aggregation.

Experimental_Workflow start Start dissolve Dissolve DOPE-mPEG 5000 in Organic Solvent start->dissolve film Form Thin Film (Rotary Evaporation) dissolve->film dry Dry Under High Vacuum film->dry hydrate Hydrate with Buffer dry->hydrate vortex Vortex to Form Micelles hydrate->vortex size Optional Sizing (Sonication/Extrusion) vortex->size characterize Characterize (DLS for size & PDI) vortex->characterize No size->characterize Yes store Store Appropriately characterize->store end End store->end

References

Technical Support Center: Optimizing Drug Loading in DOPE-mPEG 5000 Carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing drug loading in 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) carriers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your formulation development.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the drug loading process with DOPE-mPEG 5000 carriers.

Question: Why is my drug loading efficiency unexpectedly low?

Answer: Low drug loading efficiency in DOPE-mPEG 5000 carriers can stem from several factors. Primarily, consider the physicochemical properties of your drug. Hydrophilic drugs are encapsulated in the aqueous core of the liposome, while hydrophobic drugs are entrapped within the lipid bilayer.[1] The efficiency of this process is influenced by:

  • Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can saturate the carrier's capacity, leading to decreased encapsulation efficiency.[1][2] It is crucial to optimize this ratio for each specific drug.

  • Lipid Composition: The fluidity of the liposomal membrane plays a significant role. Liposomes composed of fluid, unsaturated lipids like DOPE tend to show higher loading for certain drugs compared to rigid, saturated lipids.[3]

  • Method of Preparation: The chosen method for liposome preparation and drug loading (e.g., passive vs. active loading) dramatically impacts efficiency.[4] Passive methods like thin-film hydration often result in lower encapsulation efficiencies for hydrophilic drugs compared to active loading techniques.[4]

  • pH and Ionic Strength: The pH of the hydration buffer can influence the ionization state of both the drug and the lipids, affecting encapsulation.[5] For ionizable drugs, creating a pH gradient across the liposome membrane (active loading) can significantly enhance loading efficiency.[4]

Question: I am observing aggregation or precipitation of my DOPE-mPEG 5000 formulation. What could be the cause?

Answer: Aggregation of PEGylated liposomes is a common challenge. Potential causes include:

  • Insufficient PEGylation: An inadequate concentration of DOPE-mPEG 5000 on the liposome surface may not provide sufficient steric hindrance to prevent particle aggregation, especially at high lipid concentrations.

  • Improper Hydration: Incomplete or uneven hydration of the lipid film can lead to the formation of large, unstable aggregates. Ensure the hydration temperature is above the phase transition temperature (Tc) of all lipid components.

  • Extrusion Issues: Clogging of the extruder membrane or using excessive pressure can lead to the formation of larger, aggregated particles.

  • Drug-Induced Instability: The encapsulated drug may interact with the lipid bilayer, altering its properties and leading to instability and aggregation.

Question: How does the inclusion of DOPE-mPEG 5000 affect drug loading compared to non-PEGylated liposomes?

Answer: The presence of the bulky mPEG 5000 chain on the liposome surface can present a "PEG dilemma." While PEGylation is crucial for prolonging circulation time, it can also hinder cellular uptake and, in some cases, slightly reduce the available volume for drug encapsulation within the liposome core or interfere with drug partitioning into the bilayer. However, for some drugs, the inclusion of PEG-lipids has been shown to have a minimal effect on encapsulation.[3] The impact is highly dependent on the specific drug and the overall lipid composition.

Question: Can I use active loading methods with DOPE-mPEG 5000 carriers?

Answer: Yes, active loading, also known as remote loading, is a highly effective method for achieving high encapsulation efficiencies of ionizable drugs in pre-formed DOPE-mPEG 5000 liposomes. This technique involves creating a transmembrane gradient (e.g., a pH or ammonium sulfate gradient) that drives the drug into the liposome's aqueous core, where it may precipitate, allowing for very high drug-to-lipid ratios.[4]

Quantitative Data on Drug Loading

The following tables summarize key quantitative data related to drug loading in liposomal systems. Note that specific values can vary significantly based on the drug, complete lipid composition, and experimental conditions.

Table 1: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency

Initial Drug-to-Lipid Ratio (wt/wt)DrugLiposome SystemEncapsulation Efficiency (%)Reference
0.05DoxorubicinDSPC/Cholesterol~100%[2]
0.8DoxorubicinDSPC/Cholesterol< 70%[2]
0.05Vincristine--[2]
1.6Vincristine-45% decrease from 0.05 ratio[2]
0.3-MnSO4/A23187 loading-[2]
0.4-MnSO4/A23187 loading30% decrease from 0.3 ratio[2]

Table 2: Comparison of Passive vs. Active Loading Methods

Loading MethodDrug TypeTypical Encapsulation EfficiencyKey AdvantagesKey DisadvantagesReference
Passive Loading
Thin-Film HydrationHydrophilic & Lipophilic5-20% for hydrophilic drugsSimple, widely usedLow efficiency for hydrophilic drugs[4]
Freeze-ThawHydrophilicCan increase efficiency to ~60%Improves encapsulation for some drugsCan affect liposome size and stability[5]
Active Loading
pH GradientWeakly basic/acidic drugs>90%High encapsulation efficiency, high drug-to-lipid ratiosRequires ionizable drug, more complex setup[4]
Ammonium Sulfate GradientAmphipathic weak bases>90%Very high loading capacityCan be drug-specific[4]

Experimental Protocols

Below are detailed methodologies for common experiments related to the preparation and characterization of drug-loaded DOPE-mPEG 5000 carriers.

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion (Passive Loading)

This protocol describes the preparation of unilamellar liposomes with a defined size distribution.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • DOPE-mPEG 5000

  • Drug to be encapsulated

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPC, cholesterol, and DOPE-mPEG 5000 in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids at this stage.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The volume of the buffer should be sufficient to achieve the desired final lipid concentration.

    • Agitate the flask by gentle rotation (without creating foam) in the water bath (temperature above Tc) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membranes (e.g., two stacked 100 nm membranes).

    • Transfer the MLV suspension to the extruder.

    • Heat the extruder to a temperature above the Tc of the lipids.

    • Pass the liposome suspension through the membranes multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.

Protocol 2: Drug Loading using the Freeze-Thaw Method

This method can enhance the encapsulation efficiency of hydrophilic drugs.

Materials:

  • Pre-formed "empty" DOPE-mPEG 5000 liposomes (prepared as in Protocol 1, but without the drug in the hydration buffer)

  • Concentrated solution of the hydrophilic drug in the same buffer used for liposome preparation

  • Liquid nitrogen

  • Water bath

Procedure:

  • Mixing:

    • Mix the suspension of pre-formed liposomes with the concentrated drug solution.

  • Freeze-Thaw Cycles:

    • Rapidly freeze the mixture by immersing the container in liquid nitrogen until completely frozen.

    • Thaw the mixture in a water bath set to a temperature just above the Tc of the lipids.

    • Repeat the freeze-thaw cycle for a predetermined number of times (e.g., 5-10 cycles). The optimal number of cycles should be determined empirically.[6]

  • Purification:

    • Remove the unencapsulated drug using size exclusion chromatography or dialysis as described in Protocol 1.

Protocol 3: Determination of Encapsulation Efficiency

Materials:

  • Drug-loaded liposome suspension (purified and unpurified)

  • A suitable solvent to dissolve the liposomes and release the drug (e.g., methanol, isopropanol with a small amount of acid/base if needed)

  • Spectrophotometer, HPLC, or other appropriate analytical instrument for drug quantification

  • Size exclusion chromatography column or dialysis membrane

Procedure:

  • Separate Free and Encapsulated Drug:

    • Take an aliquot of the unpurified drug-loaded liposome suspension.

    • Separate the unencapsulated (free) drug from the liposomes using a suitable method like size exclusion chromatography or dialysis. Collect the liposome-containing fraction.

  • Quantify Total Drug:

    • Take a known volume of the unpurified liposome suspension.

    • Disrupt the liposomes by adding a solvent that dissolves the lipid membrane (e.g., methanol).

    • Quantify the total amount of drug (encapsulated + free) using a pre-established calibration curve for your analytical method (e.g., UV-Vis spectrophotometry or HPLC). This gives you the Total Drug .

  • Quantify Encapsulated Drug:

    • Take the same known volume of the purified liposome fraction from step 1.

    • Disrupt the liposomes as in step 2.

    • Quantify the amount of drug in this sample. This gives you the Encapsulated Drug .

  • Calculate Encapsulation Efficiency (EE%):

    • EE (%) = (Encapsulated Drug / Total Drug) x 100

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the optimization of drug loading.

experimental_workflow cluster_prep Liposome Preparation cluster_loading Drug Loading Method cluster_analysis Analysis & Optimization lipid_prep Lipid Film Formation (DOPC, Cholesterol, DOPE-mPEG 5000) hydration Hydration (with/without drug) lipid_prep->hydration Passive Loading: Drug in buffer extrusion Extrusion hydration->extrusion active Active Loading (Post-Formation) extrusion->active Empty Liposomes freeze_thaw Freeze-Thaw Method extrusion->freeze_thaw Empty Liposomes purification Purification (SEC / Dialysis) extrusion->purification Passive Loaded passive Passive Loading (During Hydration) active->purification freeze_thaw->purification characterization Characterization (Size, Zeta, EE%) purification->characterization optimization Optimization (Ratio, pH, etc.) characterization->optimization optimization->lipid_prep Iterate troubleshooting_logic cluster_drug Drug Properties cluster_formulation Formulation Parameters cluster_process Process Parameters start Low Drug Loading Efficiency drug_sol Poor Solubility in Aqueous/Lipid Phase start->drug_sol drug_charge Unfavorable Charge at Formulation pH start->drug_charge ratio Suboptimal Drug-to-Lipid Ratio start->ratio lipid_comp Incorrect Lipid Composition start->lipid_comp peg_conc High DOPE-mPEG 5000 Concentration start->peg_conc method Inefficient Loading Method (e.g., Passive) start->method hydration_temp Hydration Temp Below Tc start->hydration_temp extrusion_pass Insufficient Extrusion Passes start->extrusion_pass solution1 solution1 drug_sol->solution1 Consider active loading or different solvent system solution2 solution2 drug_charge->solution2 Adjust buffer pH or use pH gradient method solution3 solution3 ratio->solution3 Titrate drug-to-lipid ratio to find optimum solution4 solution4 lipid_comp->solution4 Vary cholesterol content or main phospholipid solution5 solution5 peg_conc->solution5 Test lower molar % of DOPE-mPEG 5000 solution6 solution6 method->solution6 Switch to active loading or freeze-thaw method solution7 solution7 hydration_temp->solution7 Ensure hydration is above lipid Tc solution8 solution8 extrusion_pass->solution8 Increase number of extrusion cycles

References

Technical Support Center: DOPE-mPEG 5000 Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPE-mPEG 5000. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000]. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up DOPE-mPEG 5000 synthesis from lab to pilot or commercial scale?

A1: Scaling up the synthesis of DOPE-mPEG 5000 presents several key challenges. These include maintaining batch-to-batch consistency in terms of molecular weight and polydispersity, managing the increased risk of side reactions and impurity formation, ensuring adequate mixing and temperature control in larger reactors, and developing robust purification methods that are efficient and scalable.[1] Often, a process developed by a medicinal chemist for small-scale synthesis is not directly transferable because it may use expensive reagents or reaction conditions that are unsafe at a larger scale.[1]

Q2: How does the purity of the initial raw materials (DOPE and activated mPEG 5000) impact the final product at a larger scale?

A2: The purity of raw materials is critical. At a large scale, even minor impurities in the starting materials can lead to significant levels of product-related impurities that are difficult to remove. For instance, the presence of diol-PEG in the mPEG starting material can lead to cross-linked byproducts. Ensuring high-quality, well-characterized starting materials is a crucial first step to minimize downstream purification challenges and ensure the final product meets regulatory standards.

Q3: What are the most common impurities encountered during large-scale DOPE-mPEG 5000 production?

A3: Common impurities include unreacted starting materials (free DOPE and free mPEG 5000), hydrolyzed forms of the phospholipid where one or both fatty acid esters are cleaved, and potential side-products from the conjugation reaction.[2] For example, if the PEGylation reaction is not complete, you may have a significant amount of the starting materials left in your final product. Hydrolysis of the DSPE-PEG can occur in aqueous solutions, especially at non-neutral pH, leading to impurities that can affect the performance of the final formulation.[2]

Q4: Why is batch-to-batch consistency so difficult to achieve when scaling up?

A4: Achieving batch-to-batch consistency is challenging due to several factors.[3] In larger vessels, ensuring uniform heat transfer and mixing becomes more difficult, which can lead to variations in reaction kinetics and impurity profiles.[1] Additionally, slight variations in raw material quality, reaction times, or purification parameters can have a more pronounced effect at scale, leading to differences in particle size, polydispersity, and purity of the final product.[3]

Troubleshooting Guide

Issue 1: Low Yield of DOPE-mPEG 5000

Q: We are experiencing a significant drop in yield upon scaling up our synthesis. What are the likely causes and how can we troubleshoot this?

A:

  • Inefficient Mixing: In larger reactors, reactants may not be homogenously mixed, leading to localized areas of low reactant concentration and incomplete reactions.

    • Solution: Evaluate your reactor's mixing efficiency. You may need to adjust the impeller speed, change the impeller design, or use a reactor with baffles to improve turbulence and ensure homogeneity.

  • Poor Temperature Control: Exothermic reactions can lead to localized "hot spots" if the heat is not dissipated efficiently, which can degrade the product or starting materials.

    • Solution: Ensure your reactor's cooling system is adequate for the larger volume. Consider slower, controlled addition of reagents to manage the reaction exotherm.

  • Suboptimal Stoichiometry: The optimal ratio of reactants may change slightly at a larger scale.

    • Solution: Perform a re-optimization of the molar ratio of activated mPEG 5000 to DOPE at the new scale. A slight excess of one reactant may be necessary to drive the reaction to completion.

  • Degradation during Work-up: The longer processing times required for larger batches can lead to product degradation, especially if the product is sensitive to pH, temperature, or air.[2]

    • Solution: Minimize the time the product spends in harsh conditions. For example, if using acidic or basic conditions for purification, ensure they are neutralized promptly. Consider performing the work-up under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: High Levels of Impurities in the Final Product

Q: Our scaled-up batch of DOPE-mPEG 5000 shows high levels of unreacted mPEG 5000 and other unidentified peaks on our HPLC analysis. What should we investigate?

A:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the reaction progress using in-process controls (e.g., thin-layer chromatography or a rapid HPLC method). Ensure that the reaction temperature is maintained at the optimal level.

  • Hydrolysis: The phospholipid ester bonds are susceptible to hydrolysis.[2]

    • Solution: Maintain a neutral pH (around 6.5) during synthesis and purification steps involving water.[2] Avoid prolonged exposure to acidic or basic conditions.

  • Ineffective Purification: The purification method (e.g., chromatography, tangential flow filtration) may not be adequately resolving the product from impurities at a larger scale.

    • Solution: Re-develop the purification method for the larger scale. For column chromatography, you may need to adjust the gradient slope, flow rate, or loading capacity. For filtration methods, optimizing the membrane molecular weight cut-off (MWCO) and transmembrane pressure is crucial.

Issue 3: Batch-to-Batch Inconsistency

Q: We are observing significant variability in the molecular weight distribution and polydispersity index (PDI) between different large-scale batches. How can we improve consistency?

A:

  • Raw Material Variability: The molecular weight distribution of the starting mPEG 5000 can vary between suppliers or even between different lots from the same supplier.[1]

    • Solution: Implement stringent quality control checks on incoming raw materials. For each new batch of mPEG 5000, verify its average molecular weight and PDI using techniques like mass spectrometry or size-exclusion chromatography (SEC).[1]

  • Process Parameter Control: Minor deviations in process parameters can have a magnified effect at scale.

    • Solution: Implement strict process controls with well-defined setpoints and acceptable ranges for critical parameters such as temperature, mixing speed, reagent addition rates, and reaction time. Utilize automated process control systems where possible.

  • Inconsistent Purification: The efficiency of the purification process can vary.

    • Solution: Standardize the purification protocol. For chromatography, this includes column packing procedures, mobile phase preparation, and gradient consistency. Ensure that all equipment is properly calibrated and maintained.

Data Presentation

Table 1: Typical Quality Control Specifications for GMP-Grade DOPE-mPEG 5000

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Purity ≥95%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H NMR Spectroscopy, Mass Spectrometry
Average Molecular Weight 5500 - 6000 DaMass Spectrometry (e.g., MALDI-TOF)
Polydispersity Index (PDI) ≤1.10Size-Exclusion Chromatography (SEC)
Residual Solvents Meets ICH limitsGas Chromatography (GC)
Heavy Metals ≤10 ppmInductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Note: Specifications may vary depending on the specific application and regulatory requirements.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of DOPE-mPEG 5000 and to quantify impurities.

  • Instrumentation: HPLC system with a UV detector and an Evaporative Light Scattering Detector (ELSD).

  • Column: A reverse-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: Gradient from 20% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: Gradient from 95% to 20% B

    • 31-35 min: Hold at 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 214 nm and ELSD (Drift tube temperature: 50°C, Nebulizer gas: Nitrogen at 2.0 Bar).

  • Sample Preparation: Dissolve the DOPE-mPEG 5000 sample in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10-20 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This method is used to confirm the chemical structure of DOPE-mPEG 5000.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the DOPE-mPEG 5000 sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the presence of the characteristic large peak for the PEG methylene protons (-CH₂-CH₂-O-) at approximately 3.64 ppm.[4][5]

    • Identify the peak for the methoxy group (-OCH₃) of the mPEG at around 3.38 ppm.[4][5]

    • Look for the signals corresponding to the DOPE lipid moiety, including the olefinic protons (-CH=CH-) around 5.35 ppm, the glycerol backbone protons, and the fatty acid chain protons.

    • The integration ratio of the mPEG methoxy protons to the repeating ethylene glycol units can be used to estimate the molecular weight of the PEG block.[4]

Mandatory Visualizations

Workflow for DOPE-mPEG 5000 Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Final Quality Control raw_materials 1. Raw Materials QC (DOPE, Activated mPEG-5000) reaction 2. Conjugation Reaction (Inert Atmosphere, Controlled Temp) raw_materials->reaction Optimized Stoichiometry quench 3. Reaction Quenching reaction->quench Monitor for completion solvent_removal 4. Solvent Removal (Rotary Evaporation) quench->solvent_removal chromatography 5. Chromatography (e.g., Silica Gel or Ion Exchange) solvent_removal->chromatography Crude Product filtration 6. Tangential Flow Filtration (TFF) (Diafiltration to remove salts/impurities) chromatography->filtration Partially Purified lyophilization 7. Lyophilization filtration->lyophilization Purified Solution final_product 8. Final Product QC (HPLC, NMR, MS, PDI) lyophilization->final_product Dry Powder G start Impurity Detected in Final Product impurity_type Identify Impurity (HPLC-MS, NMR) start->impurity_type unreacted_sm Unreacted Starting Material (DOPE or mPEG) impurity_type->unreacted_sm Type A hydrolysis_prod Hydrolysis Product impurity_type->hydrolysis_prod Type B side_reaction Side-Reaction Byproduct impurity_type->side_reaction Type C check_reaction Incomplete Reaction? unreacted_sm->check_reaction check_ph pH Imbalance during process? hydrolysis_prod->check_ph check_raw_materials Impurity in Raw Materials? side_reaction->check_raw_materials check_purification1 Ineffective Purification? check_reaction->check_purification1 No increase_time Action: Increase reaction time/ temperature. Re-optimize stoichiometry. check_reaction->increase_time Yes redevelop_purification1 Action: Re-develop purification method (e.g., new column, gradient). check_purification1->redevelop_purification1 Yes control_ph Action: Maintain pH 6.5-7.5 in aqueous steps. Minimize time. check_ph->control_ph Yes check_raw_materials->check_reaction No improve_raw_qc Action: Implement stricter QC on incoming materials. check_raw_materials->improve_raw_qc Yes G cluster_inputs Process Inputs cluster_testing In-Process & Final Testing cluster_attributes Critical Quality Attributes (CQAs) raw_material Raw Material (DOPE, mPEG-5000) ipc In-Process Controls (Reaction Monitoring) raw_material->ipc process_params Process Parameters (Temp, Time, pH) process_params->ipc final_qc Final Product QC ipc->final_qc purity Purity & Impurities (HPLC) final_qc->purity identity Structure & MW (NMR, MS) final_qc->identity pdi Polydispersity (SEC) final_qc->pdi release Batch Release purity->release identity->release pdi->release

References

Technical Support Center: Enhancing Endosomal Escape of DOPE-mPEG 5000 Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DOPE-mPEG 5000 delivery systems. Our goal is to help you overcome common challenges and enhance the endosomal escape of your therapeutic payloads.

Frequently Asked Questions (FAQs)

Q1: What are the roles of DOPE and mPEG 5000 in my delivery system?

A1: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a helper lipid that promotes the destabilization of the endosomal membrane.[1][2] Its cone-like shape facilitates the transition from a bilayer (lamellar) to a hexagonal phase, which can lead to membrane fusion and the release of the nanoparticle's contents into the cytoplasm.[1][3][4] The mPEG 5000 component is a PEGylated lipid. The polyethylene glycol (PEG) chain creates a hydrophilic shield that can help to stabilize the nanoparticle formulation in aqueous solutions and prolong its circulation time in vivo.[5][6][7]

Q2: Why is endosomal escape a critical bottleneck in drug delivery?

A2: After a delivery vehicle is taken up by a cell through endocytosis, it becomes trapped within a membrane-bound vesicle called an endosome.[8][9] If the therapeutic payload cannot escape this vesicle, it will be trafficked to lysosomes for degradation.[9] Therefore, efficient endosomal escape is crucial for the payload to reach its target in the cytoplasm or nucleus and exert its therapeutic effect.[1][8] In fact, it's estimated that less than 2% of administered siRNA may escape the endosome, highlighting the significance of this barrier.[10]

Q3: Can the mPEG 5000 component hinder endosomal escape?

A3: Yes, while beneficial for stability and circulation, the PEGylated lipid component requires careful optimization because it can negatively influence endosomal escape.[6] A dense PEG shield can sterically hinder the interactions between the nanoparticle and the endosomal membrane that are necessary for fusion and payload release.

Q4: What are some strategies to improve the endosomal escape of my DOPE-mPEG 5000 formulation?

A4: To enhance endosomal escape, you can consider several approaches:

  • Incorporate pH-responsive ionizable lipids: These lipids become protonated in the acidic environment of the endosome, which promotes interaction with the negatively charged endosomal membrane and facilitates its disruption.[6][8]

  • Add bioactive molecules: Cell-penetrating peptides (CPPs) or fusogenic peptides derived from viruses can be included in the formulation to actively disrupt the endosomal membrane.[8][11]

  • Optimize lipid ratios: The ratio of DOPE, mPEG 5000, and other lipid components should be carefully optimized. Higher concentrations of DOPE can enhance fusogenicity, but this must be balanced with formulation stability.

  • Include endosomal escape domains (EEDs): Synthetic EEDs can be conjugated to the delivery system to specifically address the challenge of endosomal escape.[11][12]

Q5: How can I determine if my delivery system is successfully escaping the endosome?

A5: Several experimental techniques can be used to assess endosomal escape:

  • Reporter gene assays: Using a reporter gene (e.g., GFP, luciferase) allows you to quantify the functional delivery of your payload, which is an indirect measure of successful endosomal escape.[13]

  • Microscopy-based assays: Techniques like fluorescence microscopy can be used to visualize the colocalization of your labeled nanoparticles with endosomal markers (e.g., EEA1, LAMP1).[9][14] A lack of colocalization suggests escape.

  • Galectin-8 recruitment assay: This is a more direct method where the recruitment of fluorescently tagged galectin-8 to ruptured vesicles is visualized, indicating a loss of endosomal membrane integrity.[15]

  • Split-GFP complementation assay: This quantitative live-cell assay measures the restoration of GFP fluorescence when an endosomal escape domain-conjugated GFP fragment successfully enters the cytoplasm and complements another GFP fragment.[2][12]

Troubleshooting Guide

Low transfection efficiency or poor therapeutic outcome is a common issue. The following table outlines potential causes and suggested solutions to troubleshoot your experiments.

Problem Possible Cause Suggested Solution Citations
Low Transfection Efficiency Suboptimal cell density at the time of transfection.Ensure cells are at the recommended confluency. For many cell lines, this is >90% confluent for lipid-based reagents.[13][16]
The ratio of delivery vehicle to payload (e.g., DNA, siRNA) is not optimal.Perform a titration experiment to determine the optimal ratio. For example, a DNA (µg) to lipid reagent (µl) ratio of 1:2 to 1:3 is a good starting point for many cell lines.[13][16]
The presence of inhibitors during complex formation.Prepare the delivery vehicle-payload complexes in a serum-free medium. Avoid substances like antibiotics, EDTA, and sulfated proteoglycans in the complex formation step.[13][17][18]
Poor quality of the nucleic acid payload.Use high-quality, purified plasmid DNA or siRNA for your experiments.[13]
The promoter-enhancer of the vector is not compatible with the cell type.Verify that your vector's promoter is active in the target cells you are using.[13][18]
High Cell Toxicity The concentration of the delivery reagent is too high.Reduce the concentration of the delivery reagent or shorten the incubation time of the complexes with the cells.[16]
The cell type is particularly sensitive.For sensitive cells like primary cells, use a lower dose of the reagent and minimize the exposure time to the complexes (e.g., 4-6 hours).[16]
The transfection reagent was frozen.Cationic lipid reagents should be stored at 4°C and not frozen. If freezing occurs, the reagent should not be used.[17]
Results Not Reproducible Inconsistent cell culture conditions.Maintain a consistent schedule for splitting and plating cells. Avoid excessive passaging by starting new vials of cells from frozen stocks when performance declines.[13][17][18]
Variation in the preparation of the delivery complexes.Prepare a master mix of the DNA/lipid complexes for multiple transfections to reduce pipetting errors.[19]

Quantitative Data Summary

The efficiency of endosomal escape can be influenced by the formulation's composition. While specific quantitative data for DOPE-mPEG 5000 systems is highly dependent on the specific payload and cell type, the following table presents exemplary data from a study on lipid nanoparticles (LNPs) to illustrate the impact of lipid composition on endosomal perturbation.

LNP Formulation Key Component Endosomal Perturbation Events (Relative Fold Increase) Citation
LNP-CholCholesterol1[15]
LNP-Sitoβ-sitosterol10[15]
This table illustrates how substituting cholesterol with β-sitosterol in an LNP formulation can significantly increase detectable endosomal perturbation, suggesting enhanced endosomal escape.

Experimental Protocols

Protocol: Galectin-8 Recruitment Assay for Endosomal Escape

This protocol describes a method to visualize the rupture of endosomes, a key event in endosomal escape, using a Galectin-8-GFP reporter cell line.[15]

Materials:

  • HEK293T/17 Gal8-GFP cells

  • 96-well plates (poly-D-lysine coated)

  • Cell culture medium

  • Your DOPE-mPEG 5000 delivery system encapsulating a payload

  • Chloroquine (positive control)

  • Phosphate-Buffered Saline (PBS)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the poly-D-lysine coated 96-well plates with HEK293T/17 Gal8-GFP cells at a density of 15,000 cells per well in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C and 5% CO₂.

  • Dosing:

    • Prepare dilutions of your DOPE-mPEG 5000 delivery system in cell culture medium. A typical dose might be 100 ng of nucleic acid payload per well.

    • Prepare a positive control by diluting chloroquine to a final concentration of 100 µM.

    • Prepare a negative control well with untreated cells.

    • Carefully remove the old medium from the cells and add the medium containing your delivery system, chloroquine, or fresh medium for the negative control.

  • Incubation:

    • Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 12, 24 hours) at 37°C and 5% CO₂ to allow for nanoparticle uptake and endosomal processing.

  • Imaging:

    • At each time point, wash the cells gently with PBS.

    • Add fresh PBS or a suitable imaging medium to the wells.

    • Image the cells using a high-content imaging system or a fluorescence microscope. Capture images in the GFP channel.

  • Analysis:

    • Quantify the number of GFP-positive puncta per cell. These puncta represent the recruitment of Gal8-GFP to damaged endosomes.

    • An increase in the number of GFP puncta in cells treated with your delivery system compared to the negative control indicates endosomal escape. Compare the results to the positive control (chloroquine).

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Pathway LNP DOPE-mPEG LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytosol Cytosol (Payload Release) Late_Endosome->Cytosol Endosomal Escape (Membrane Fusion)

Caption: Endosomal escape pathway for lipid nanoparticles (LNPs).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulate Formulate DOPE-mPEG Delivery System Characterize Characterize Nanoparticles (Size, Zeta, Encapsulation) Formulate->Characterize Seed_Cells Seed Reporter Cells (e.g., Gal8-GFP) Characterize->Seed_Cells Treat_Cells Treat Cells with Delivery System Seed_Cells->Treat_Cells Incubate Incubate for Time Course Treat_Cells->Incubate Image Acquire Images (Fluorescence Microscopy) Incubate->Image Quantify Quantify Endosomal Escape Signal Image->Quantify Analyze Analyze Data & Draw Conclusions Quantify->Analyze

Caption: Workflow for assessing endosomal escape.

Troubleshooting_Logic Start Low Transfection Efficiency Observed Check_Cells Are cells healthy and at optimal confluency? Start->Check_Cells Check_Reagent Is the reagent:payload ratio optimized? Check_Cells->Check_Reagent Yes Adjust_Cells Optimize cell seeding density and passage number. Check_Cells->Adjust_Cells No Check_Complex Were complexes formed in serum-free medium? Check_Reagent->Check_Complex Yes Adjust_Ratio Perform titration to find the optimal ratio. Check_Reagent->Adjust_Ratio No Check_Payload Is the nucleic acid payload high quality? Check_Complex->Check_Payload Yes Adjust_Complex Repeat complex formation without inhibitors. Check_Complex->Adjust_Complex No Adjust_Payload Use new, high-purity nucleic acid. Check_Payload->Adjust_Payload No Success Efficiency Improved Check_Payload->Success Yes Adjust_Cells->Start Re-test Adjust_Ratio->Start Re-test Adjust_Complex->Start Re-test Adjust_Payload->Start Re-test

Caption: Troubleshooting logic for low transfection efficiency.

References

troubleshooting DOPE-mPEG 5000 formulation instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation & Stability

Q1: My DOPE-mPEG 5000 liposomes are aggregating. What are the possible causes and how can I fix this?

A1: Aggregation in liposomal formulations is a common issue that can arise from several factors. Below are the primary causes and corresponding solutions.

  • Insufficient Surface Charge: At neutral pH, DOPE-based liposomes may have a near-zero zeta potential, leading to a lack of electrostatic repulsion between particles and subsequent aggregation.

    • Solution: Incorporate a small molar percentage (5-10%) of a charged lipid into your formulation. For a negative charge, consider lipids like dioleoylphosphatidylglycerol (DOPG) or dioleoylphosphatidylserine (DOPS). A zeta potential of at least ±20 mV is generally indicative of a stable suspension.

  • Inappropriate pH: Extreme pH values can lead to the hydrolysis of phospholipids, altering the stability of the formulation. For DOPE-containing liposomes, pH can also influence the lipid's conformational structure.

    • Solution: Maintain a pH between 6.5 and 7.4 for your hydration buffer to ensure formulation stability.

  • High Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation.

    • Solution: If aggregation is observed, consider reducing the salt concentration of your buffer.

  • Suboptimal Preparation Method: The method used for liposome preparation significantly impacts their initial size distribution and tendency to aggregate.

    • Solution: The thin-film hydration method followed by extrusion is a reliable technique for producing unilamellar vesicles with a controlled size. Ensure the lipid film is completely dry before hydration and that extrusion is performed above the phase transition temperature of the lipids.

Q2: I'm observing significant drug leakage from my DOPE-mPEG 5000 formulation. What could be the cause?

A2: Drug leakage can be a significant challenge. The unique properties of DOPE are often a contributing factor.

  • pH-Dependent Instability: DOPE is a pH-sensitive lipid. At physiological pH (7.4), it maintains a bilayer structure. However, in more acidic environments (pH < 6.5), it can undergo a phase transition to an inverted hexagonal (HII) phase. This structural change disrupts the liposome's integrity and leads to the release of its encapsulated contents.[1][2]

    • Solution: Ensure the pH of your formulation and storage buffer is maintained at or near 7.4. If the intended application involves an acidic environment (e.g., tumor microenvironment), this pH-triggered release is an intended feature. For stability during storage, however, a neutral pH is critical.

  • Lipid Hydrolysis: Like all phospholipids, DOPE can undergo hydrolysis of its ester bonds, leading to the formation of lysolipids and free fatty acids. These degradation products can compromise the integrity of the lipid bilayer and cause drug leakage.[3][4]

    • Solution: Store your formulation at recommended temperatures (typically 2-8°C) and protect it from light to minimize hydrolysis.[5] For long-term storage, consider freeze-drying (lyophilization) in the presence of a cryoprotectant like trehalose.[4]

Q3: What are the recommended storage conditions for DOPE-mPEG 5000 formulations?

A3: Proper storage is crucial for maintaining the stability of your formulation.

  • Temperature: For short-term storage (up to a few months), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or lower is the best option.[5] Avoid repeated freeze-thaw cycles as this can disrupt liposome structure.

  • Light: Protect the formulation from light, especially UV light, which can cause photo-oxidation and degradation of the lipids. Store in amber vials or in the dark.[5]

  • Atmosphere: To prevent oxidation of the unsaturated oleoyl chains of DOPE, it is advisable to store the formulation under an inert gas like argon or nitrogen.

  • Container: Use well-sealed glass vials to prevent contamination and solvent evaporation.[5]

Analytical & Experimental

Q4: How can I accurately measure the size of my DOPE-mPEG 5000 nanoparticles?

A4: Dynamic Light Scattering (DLS) is the most common technique for measuring the size and polydispersity index (PDI) of nanoparticles.

  • Key Considerations for DLS:

    • Sample Preparation: Dilute your sample in an appropriate buffer to a concentration of around 1 mg/mL to ensure consistent Brownian motion and avoid multiple scattering effects.[6] Filter the sample through a 0.22 µm filter to remove dust and larger aggregates.

    • Temperature Equilibration: Allow the sample to equilibrate to the desired temperature within the DLS instrument before measurement.[6]

    • Polydispersity Index (PDI): A PDI value below 0.1 indicates a monodisperse sample, while a value between 0.1 and 0.3 is generally acceptable for pharmaceutical applications.[6]

Q5: What is a reliable method for determining the encapsulation efficiency of my drug in the liposomes?

A5: The dialysis method is a widely used and effective technique for separating the unencapsulated drug from the liposome formulation.

  • Principle: A dialysis membrane with a specific molecular weight cut-off (MWCO) is used. The liposomes (and the encapsulated drug) are retained within the dialysis bag, while the smaller, unencapsulated drug molecules diffuse out into a larger volume of buffer.

  • General Procedure:

    • Place a known amount of the liposome formulation into a dialysis bag.

    • Place the bag in a beaker containing a known volume of buffer and stir gently.

    • After a specific time, collect the liposomes from the bag and quantify the amount of encapsulated drug.

    • The encapsulation efficiency can then be calculated using the formula provided in the experimental protocols section.

Quantitative Data Summary

Table 1: Influence of pH on DOPE-Liposome Drug Release

pHRelative Doxorubicin Release (Compared to pH 7.4)Particle Size (nm)
7.41x~130
6.0Significantly IncreasedIncreased
5.33x~150

Data synthesized from a study on DOPE-based liposomes, demonstrating the acid-sensitive nature of the formulation. The particle size also increases as the pH decreases, indicating structural changes.[7]

Table 2: General Parameters for Stable Liposomal Formulations

ParameterRecommended ValueRationale
Zeta Potential > ±20 mVProvides sufficient electrostatic repulsion to prevent aggregation.
PDI < 0.3Indicates a narrow particle size distribution, which is desirable for uniformity.[6]
Storage pH 6.5 - 7.4Minimizes hydrolysis and maintains the lamellar phase of DOPE.[1]
Storage Temp. 2-8°C (short-term) or ≤ -20°C (long-term)Reduces the rate of chemical degradation.[5]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

  • Lipid Film Formation: a. Dissolve DOPE-mPEG 5000 and other lipids in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid phase transition temperature to evaporate the chloroform. c. A thin, uniform lipid film should form on the flask's inner surface. d. Continue to evaporate under high vacuum for at least 1-2 hours to remove any residual solvent.[8]

  • Hydration: a. Warm the hydration buffer (e.g., PBS pH 7.4) to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[8] e. The resulting translucent suspension contains unilamellar liposomes of a size close to the membrane pore size.

Protocol 2: Particle Size Measurement by Dynamic Light Scattering (DLS)

  • Sample Preparation: a. Dilute the liposome suspension with the same buffer used for hydration to a final lipid concentration of approximately 1 mg/mL. b. Filter the diluted sample through a 0.22 µm syringe filter directly into a clean DLS cuvette.

  • Measurement: a. Place the cuvette into the DLS instrument. b. Allow the sample to thermally equilibrate for at least 5 minutes. c. Perform the measurement according to the instrument's software instructions. d. Record the Z-average diameter and the Polydispersity Index (PDI).

Protocol 3: Determination of Encapsulation Efficiency by Dialysis

  • Dialysis Setup: a. Hydrate a dialysis membrane (with a suitable MWCO, e.g., 12 kDa) in the dialysis buffer. b. Pipette a precise volume (e.g., 1 mL) of the liposome formulation into the dialysis bag and seal both ends. c. Place the dialysis bag into a beaker containing a larger, known volume of buffer (e.g., 100 mL). d. Stir the buffer at a constant, gentle speed at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 2-4 hours) to ensure all unencapsulated drug has been removed.

  • Quantification: a. After dialysis, carefully remove the dialysis bag and collect the liposome suspension. b. Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent like methanol or a detergent like Triton X-100. c. Quantify the concentration of the drug in the lysed liposome sample using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: Encapsulation Efficiency (%) = (Amount of drug in dialyzed liposomes / Initial amount of drug used in formulation) x 100

Protocol 4: Drug Leakage Assay using Fluorescence Spectroscopy

This protocol is for a fluorescently labeled drug or a fluorescent dye co-encapsulated with the drug of interest.

  • Sample Preparation: a. Prepare liposomes containing the fluorescent marker at a concentration high enough to cause self-quenching. b. Separate the unencapsulated fluorescent marker using a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Fluorescence Measurement: a. Dilute the purified liposome suspension in the release buffer to a suitable volume in a fluorescence cuvette. b. Place the cuvette in a spectrofluorometer and monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths. c. After the experiment, add a detergent (e.g., Triton X-100) to the cuvette to completely lyse the liposomes and release all the entrapped fluorescent marker. This will give the maximum fluorescence intensity (F_max).

  • Calculation: % Leakage at time t = [(F_t - F_0) / (F_max - F_0)] x 100 Where:

    • F_t = fluorescence intensity at time t

    • F_0 = initial fluorescence intensity

    • F_max = maximum fluorescence intensity after adding detergent

Visualizations

TroubleshootingAggregation start Start: Liposome Aggregation Observed check_zeta Measure Zeta Potential start->check_zeta is_low Is |Zeta| < 20mV? check_zeta->is_low add_charge Solution: Incorporate charged lipids (e.g., DOPG) is_low->add_charge Yes check_buffer Review Buffer Composition is_low->check_buffer No end_stable Stable Formulation add_charge->end_stable is_high_salt High Ionic Strength? check_buffer->is_high_salt reduce_salt Solution: Reduce salt concentration is_high_salt->reduce_salt Yes check_ph Is pH outside 6.5-7.4 range? is_high_salt->check_ph No reduce_salt->end_stable adjust_ph Solution: Adjust buffer pH to ~7.4 check_ph->adjust_ph Yes review_prep Review Preparation Method check_ph->review_prep No adjust_ph->end_stable review_prep->end_stable

Caption: Troubleshooting workflow for liposome aggregation.

DrugLeakagePathway start DOPE-mPEG 5000 Liposome (Stable) acidic_env Acidic Environment (pH < 6.5) start->acidic_env hydrolysis Chemical Hydrolysis (Time, Temp, pH) start->hydrolysis phase_transition DOPE Phase Transition (Lamellar to Hexagonal HII) acidic_env->phase_transition degradation Phospholipid Degradation (Lysolecithin formation) hydrolysis->degradation destabilization Bilayer Destabilization phase_transition->destabilization degradation->destabilization drug_release Drug Leakage/ Release destabilization->drug_release

Caption: Mechanisms of drug leakage from DOPE-based liposomes.

ExperimentalWorkflow_EE start Start: Liposome Formulation dialysis 1. Separate Free Drug (Dialysis) start->dialysis collect 2. Collect Liposomes dialysis->collect lyse 3. Lyse Liposomes (e.g., with Methanol) collect->lyse quantify 4. Quantify Drug (e.g., HPLC, UV-Vis) lyse->quantify calculate 5. Calculate EE% quantify->calculate end Result: Encapsulation Efficiency calculate->end

Caption: Workflow for encapsulation efficiency determination.

References

Technical Support Center: DOPE-mPEG 5000 Liposome Stability and Buffer pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of buffer pH on the stability of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)-mPEG 5000 liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the pH sensitivity of DOPE-containing liposomes?

A1: DOPE-based liposomes are designed to be stable at physiological pH (around 7.4) and to become unstable in acidic environments (pH 5.5-6.5). This is due to the unique properties of the DOPE lipid, which has a small headgroup and a cone-like shape. At neutral pH, DOPE can be stabilized into a bilayer (lamellar) structure, often with the help of other lipids. However, in an acidic environment, the protonation of components in the liposome, including co-lipids like cholesteryl hemisuccinate (CHEMS), can disrupt this stability. This triggers a phase transition of DOPE from the lamellar phase to an inverted hexagonal (HII) phase, leading to the destabilization of the liposome and the release of its encapsulated contents.[1][2][3]

Q2: How does the inclusion of mPEG 5000 affect the stability and pH sensitivity of DOPE liposomes?

A2: The inclusion of DSPE-mPEG 5000 (a PEGylated lipid) on the surface of liposomes, a process known as PEGylation, offers several advantages. It creates a hydrophilic layer that sterically hinders the adsorption of plasma proteins (opsonization), which in turn reduces clearance by the mononuclear phagocyte system and prolongs circulation time in vivo.[4][5] However, this PEG layer can also present a "PEG dilemma." While it enhances stability at physiological pH, it can also shield the liposome from the environmental pH changes, thereby reducing its pH sensitivity.[6][7] The presence of PEG can shift the pH at which the liposome destabilizes to a more acidic region and may decrease the maximum percentage of drug release.[6]

Q3: My DOPE-mPEG 5000 liposomes are aggregating. What are the possible causes and solutions?

A3: Liposome aggregation can be caused by several factors related to pH and formulation:

  • Inappropriate pH: At a pH near the pKa of any ionizable lipids in your formulation, the surface charge of the liposomes can be neutralized, leading to aggregation. Ensure your buffer pH is appropriate to maintain a sufficient surface charge for electrostatic repulsion.

  • Insufficient PEGylation: An inadequate amount of DSPE-mPEG 5000 may not provide enough steric hindrance to prevent aggregation. Consider optimizing the molar percentage of the PEGylated lipid.

  • Ionic Strength of the Buffer: High salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation. Try using a buffer with a lower ionic strength.

Q4: The drug release from my pH-sensitive liposomes is lower than expected at acidic pH. What could be the issue?

A4: Lower-than-expected drug release at acidic pH can be due to:

  • The "PEG Dilemma": As mentioned, the PEG layer can inhibit the pH-triggered release. The density and length of the PEG chains can influence this effect.[7]

  • Formulation Composition: The ratio of DOPE to other lipids is crucial. A higher molar percentage of DOPE generally leads to greater pH sensitivity.[1][3] The choice of stabilizing lipid (e.g., CHEMS) also plays a significant role.

  • Buffer Composition: The type of buffer and its ionic strength can influence the phase transition of DOPE.

Troubleshooting Guides

Issue 1: Poor Liposome Stability at Physiological pH (pH 7.4)
Symptom Possible Cause Suggested Solution
Increase in particle size and PDI over a short period.Insufficient amount of stabilizing lipid (e.g., CHEMS) or cholesterol.Increase the molar ratio of the stabilizing lipid or cholesterol in your formulation.
Premature leakage of encapsulated drug.The formulation is not optimized for stability at neutral pH.Re-evaluate the lipid composition. Ensure the chosen lipids and their ratios are known to form stable bilayers at pH 7.4.[1][3]
Aggregation of liposomes.Low surface charge or insufficient PEGylation.Increase the molar percentage of DSPE-mPEG 5000. Ensure the buffer pH is not near the pKa of the lipids, which could neutralize the surface charge.
Issue 2: Inefficient Drug Release at Acidic pH (e.g., pH 5.5)
Symptom Possible Cause Suggested Solution
Slow or incomplete release of the encapsulated drug.The PEG layer is sterically hindering the pH-triggered destabilization.[6][7]Consider using a shorter PEG chain or a lower density of PEGylation. Alternatively, cleavable PEG lipids that are shed at acidic pH can be used.[2]
No significant difference in release between pH 7.4 and pH 5.5.The formulation is not sufficiently sensitive to pH changes.Increase the molar percentage of DOPE.[3] Ensure a pH-sensitive lipid like CHEMS is included in the formulation.
Variability in release profiles between batches.Inconsistent liposome preparation.Strictly control all parameters during preparation, including lipid film hydration, extrusion, and buffer composition.

Quantitative Data Summary

The following table summarizes the effect of pH on the release of encapsulated contents from DOPE-based liposomes, highlighting the impact of PEGylation.

FormulationpHIncubation Time% ReleaseReference
DOPE/CHEMS5.51 hour55%[7]
DOPE/CHEMS/DSPE-PEG2000 (0.6 mol%)5.51 hour24%[7]
DOPE/CHEMS/DSPE-PEG2000 (3 mol%)5.51 hour10%[7]
DOPE-based (40 mol% DOPE)5.51 hourEnhanced drug release[1][3]
DOPE-based (40 mol% DOPE)7.41 hourGood drug retention[1][3]

Experimental Protocols

Protocol 1: Preparation of DOPE-mPEG 5000 Liposomes by Thin-Film Hydration
  • Lipid Mixture Preparation: Dissolve DOPE, a stabilizing lipid (e.g., CHEMS), cholesterol, and DSPE-mPEG 5000 in a chloroform:methanol (e.g., 3:1 v/v) mixture in a round-bottom flask. The molar ratio should be optimized for your specific application.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the wall of the flask.

  • Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., HEPES, PBS) at the desired pH (typically pH 7.4 for initial formation). The hydration should be performed at a temperature above the lipid phase transition temperature with gentle agitation. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be repeated for an odd number of passes (e.g., 11 times).

Protocol 2: In Vitro pH-Responsive Drug Release Assay
  • Sample Preparation: Place a known amount of the drug-loaded liposome suspension into a dialysis bag (with an appropriate molecular weight cut-off).

  • Dialysis: Immerse the dialysis bag in a larger volume of release buffer at different pH values (e.g., pH 7.4 and pH 5.5). The release study should be conducted at 37°C with constant, gentle stirring.

  • Sampling: At predetermined time points, withdraw aliquots from the release medium outside the dialysis bag.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation: Calculate the cumulative percentage of drug release at each time point for each pH condition.

Visualizations

G cluster_0 Physiological pH (7.4) cluster_1 Acidic pH (5.5 - 6.5) Stable Stable Liposome (Lamellar Phase) PEG mPEG 5000 Layer Stable->PEG Steric Hindrance Drug Encapsulated Drug Stable->Drug Stable Encapsulation Unstable Unstable Liposome (Hexagonal HII Phase) Stable->Unstable pH Decrease (Protonation) ReleasedDrug Released Drug Unstable->ReleasedDrug Content Release

Caption: Mechanism of pH-dependent destabilization of DOPE-based liposomes.

G cluster_workflow Experimental Workflow Prep Liposome Preparation (Thin-Film Hydration) Extrusion Extrusion (Size Control) Prep->Extrusion Char Characterization (Size, PDI, Zeta Potential) Extrusion->Char Release In Vitro Release Study (pH 7.4 vs. pH 5.5) Char->Release

Caption: A typical experimental workflow for preparing and evaluating pH-sensitive liposomes.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) to minimize the immunogenicity of PEGylated nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is PEG-related immunogenicity and why is it a concern?

A1: Polyethylene glycol (PEG) is widely used to modify therapeutic nanoparticles and proteins to prolong their circulation time in the bloodstream. This "stealth" effect is achieved by reducing recognition and clearance by the mononuclear phagocyte system. However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies, primarily of the IgM and IgG isotypes. This immune response can lead to the Accelerated Blood Clearance (ABC) phenomenon, where subsequent doses of the PEGylated therapeutic are rapidly cleared from circulation, reducing efficacy and potentially causing adverse effects.[1][2] Pre-existing anti-PEG antibodies are also found in a significant portion of the population, likely due to exposure to PEG in cosmetics and other products, which can impact the efficacy of the first dose of a PEGylated therapeutic.[3]

Q2: How does DOPE-mPEG 5000 help in minimizing immunogenicity compared to other PEG-lipid conjugates like DSPE-mPEG?

A2: The lipid anchor of the PEG-lipid conjugate plays a significant role in the immunogenicity of the resulting nanoparticle. While direct comparative studies on the immunogenicity of DOPE-mPEG 5000 and DSPE-mPEG 5000 are limited, the physicochemical properties of the lipid anchor are known to influence the behavior of the PEG chains and their interaction with the immune system. DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) has unsaturated acyl chains, which create a more fluid and less rigid lipid bilayer compared to the saturated acyl chains of DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine). This increased fluidity may alter the conformation and presentation of the mPEG 5000 chains on the nanoparticle surface, potentially reducing their recognition by B-cells and subsequent antibody production.

Q3: What is the primary mechanism of anti-PEG antibody production?

A3: The production of anti-PEG antibodies is often a T-cell-independent process.[4] PEGylated liposomes can be recognized by B-cells, particularly in the marginal zone of the spleen, as a thymus-independent type 2 (TI-2) antigen.[4] This leads to the cross-linking of B-cell receptors (BCRs) and triggers a signaling cascade that results in the differentiation of B-cells into plasma cells that secrete anti-PEG IgM.[1][2]

Q4: What are the roles of anti-PEG IgM and IgG in the ABC phenomenon?

A4: Anti-PEG IgM is the primary antibody isotype produced in the initial response to PEGylated nanoparticles and is the main driver of the ABC phenomenon.[1][2][5] Upon subsequent administration of the PEGylated formulation, pre-existing anti-PEG IgM binds to the PEG chains on the nanoparticle surface. This binding activates the complement system, leading to opsonization (tagging for destruction) and rapid clearance of the nanoparticles by macrophages, primarily in the liver and spleen.[1] Anti-PEG IgG can also be produced, particularly after repeated exposure, and contributes to immune memory against PEG. While also contributing to clearance, the initial rapid clearance is predominantly mediated by IgM.

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
Unexpectedly high anti-PEG IgM/IgG titers in preclinical studies. 1. Sub-optimal formulation: Incorrect molar ratio of DOPE-mPEG 5000, leading to incomplete surface coverage. 2. Contaminants in the formulation: Presence of aggregated nanoparticles or other immunogenic components. 3. Animal model sensitivity: Certain animal strains may be more prone to developing an immune response. 4. Assay variability: Issues with the anti-PEG ELISA, such as non-specific binding.1. Optimize formulation: Ensure a sufficient molar percentage of DOPE-mPEG 5000 (typically 3-10 mol%) for adequate surface coverage. Characterize nanoparticle size and PEG density. 2. Quality control: Purify the formulation to remove aggregates and potential contaminants. 3. Review animal model: Consider using a different strain or species if high immunogenicity is consistently observed. 4. Validate ELISA: Include appropriate controls to check for non-specific binding and ensure the accuracy of the assay.
Accelerated Blood Clearance (ABC) of DOPE-mPEG 5000 formulated nanoparticles observed upon repeated administration. 1. Induction of anti-PEG IgM: The first dose of the formulation may have induced a strong anti-PEG IgM response. 2. Dosing interval: The time between doses may be optimal for the peak of the anti-PEG IgM response (typically 5-7 days). 3. Low lipid dose: Lower doses of PEGylated liposomes have been shown to induce a stronger ABC phenomenon.1. Measure anti-PEG IgM levels: Use an anti-PEG IgM ELISA to confirm the presence of these antibodies before the second injection. 2. Adjust dosing schedule: Increase or decrease the time between injections to avoid the peak IgM response. 3. Increase lipid dose: A higher initial dose of the PEGylated formulation may induce immune tolerance.
High background or inconsistent results in anti-PEG ELISA. 1. Inadequate blocking: Insufficient blocking of the ELISA plate can lead to non-specific antibody binding. 2. Cross-reactivity of secondary antibody: The secondary antibody may be binding to other components in the sample. 3. Improper washing: Residual unbound reagents can cause high background. 4. Matrix effects: Components in the serum/plasma samples may interfere with the assay.1. Optimize blocking: Test different blocking buffers and incubation times. 2. Use specific secondary antibodies: Ensure the secondary antibody is specific for the target isotype (e.g., anti-mouse IgM) and is pre-adsorbed to minimize cross-reactivity. 3. Thorough washing: Increase the number of wash steps and ensure complete removal of wash buffer. 4. Sample dilution: Dilute serum/plasma samples to minimize matrix effects.

Quantitative Data

While direct comparative immunogenicity data for DOPE-mPEG 5000 versus DSPE-mPEG 5000 is not extensively available, the following table summarizes data on the circulation times of liposomes formulated with different PEG-lipid anchors. Longer circulation times are generally indicative of reduced immune clearance.

Liposome Composition PEG-Lipid Anchor PEG Molecular Weight Circulation Half-life (t½) in mice Reference
Egg PC/CholesterolDOPE-PEG5000Proportional to PEG MW (5000 > 2000)[6]
DSPC/CholesterolDSPE-PEG2000Significantly prolonged[6]
DSPC/CholesterolDSPE-PEG5000No significant effect on prolonging circulation compared to DSPE-PEG2000[6]

Note: This table is intended for comparative purposes. Absolute values can vary based on the specific formulation, animal model, and experimental conditions.

Experimental Protocols

Protocol 1: Anti-PEG IgM/IgG ELISA

This protocol provides a general framework for detecting anti-PEG IgM and IgG antibodies in serum or plasma samples.

Materials:

  • 96-well ELISA plates

  • mPEG-DSPE or other PEGylated lipid for coating

  • Ethanol

  • Blocking buffer (e.g., 1% BSA in Tris-buffered saline)

  • Wash buffer (e.g., TBS with 0.05% Tween 20)

  • Serum/plasma samples from treated and control animals

  • Anti-PEG IgM and IgG standards

  • HRP-conjugated anti-mouse IgM or IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dissolve mPEG-DSPE in ethanol and add to each well of the 96-well plate.

    • Allow the ethanol to evaporate completely, leaving a lipid film.

    • Wash the plates with wash buffer.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plates.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the anti-PEG IgM/IgG standards and test samples.

    • Add the diluted standards and samples to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plates.

  • Secondary Antibody Incubation:

    • Add the HRP-conjugated secondary antibody (either anti-IgM or anti-IgG) to each well and incubate for 1 hour at room temperature.

    • Wash the plates thoroughly.

  • Detection:

    • Add TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution. The color will turn yellow.

  • Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of anti-PEG IgM/IgG in the samples based on the standard curve.

Protocol 2: In Vivo Clearance Study

This protocol outlines a general procedure for assessing the blood clearance of DOPE-mPEG 5000 formulated nanoparticles.

Materials:

  • DOPE-mPEG 5000 formulated nanoparticles encapsulating a fluorescent dye or radiolabel.

  • Control nanoparticles (e.g., non-PEGylated or DSPE-mPEG formulated).

  • Animal model (e.g., mice or rats).

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • Instrumentation for detecting the encapsulated marker (e.g., fluorescence plate reader, gamma counter).

Procedure:

  • Animal Dosing:

    • Administer a single intravenous (IV) injection of the nanoparticle formulation to each animal.

  • Blood Sampling:

    • Collect blood samples at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Sample Processing:

    • Process the blood samples to separate plasma or serum.

  • Quantification of Nanoparticles:

    • Measure the amount of the encapsulated marker (fluorescent dye or radiolabel) in the plasma/serum samples.

  • Data Analysis:

    • Plot the concentration of the nanoparticles in the blood over time.

    • Calculate the pharmacokinetic parameters, including the circulation half-life (t½).

  • For ABC Phenomenon Study:

    • Administer a second dose of the same nanoparticle formulation after a specific interval (e.g., 7 days).

    • Repeat the blood sampling and analysis to determine if the clearance rate is accelerated.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Study cluster_analysis Analysis cluster_outcome Outcome Assessment formulation Prepare DOPE-mPEG 5000 Nanoparticles qc Quality Control (Size, Zeta, PEG Density) formulation->qc injection IV Injection into Animal Model qc->injection sampling Blood Sampling (Time Points) injection->sampling pk_analysis Pharmacokinetic Analysis (Circulation Half-life) sampling->pk_analysis elisa Anti-PEG Antibody ELISA (IgM/IgG) sampling->elisa immunogenicity Assess Immunogenicity pk_analysis->immunogenicity elisa->immunogenicity

Caption: Experimental workflow for assessing the immunogenicity of DOPE-mPEG 5000 nanoparticles.

b_cell_activation peg_lipo PEGylated Liposome (Thymus-Independent Type 2 Antigen) bcr B-Cell Receptor (BCR) on Splenic Marginal Zone B-Cell peg_lipo->bcr Binding crosslink BCR Cross-linking bcr->crosslink signal Intracellular Signaling Cascade (Syk, Btk activation) crosslink->signal diff B-Cell Differentiation signal->diff plasma Plasma Cell diff->plasma igm Secretion of Anti-PEG IgM plasma->igm

Caption: T-cell independent activation of B-cells by PEGylated liposomes leading to anti-PEG IgM production.

abc_phenomenon cluster_first_dose First Dose cluster_second_dose Second Dose first_dose PEGylated Nanoparticle igm_production Anti-PEG IgM Production first_dose->igm_production binding IgM binds to PEG igm_production->binding Pre-existing IgM second_dose PEGylated Nanoparticle second_dose->binding complement Complement Activation binding->complement opsonization Opsonization complement->opsonization clearance Rapid Clearance by Macrophages opsonization->clearance

Caption: Logical relationship of the Accelerated Blood Clearance (ABC) phenomenon.

References

Validation & Comparative

A Comparative Guide to DOPE-mPEG (MW 5000) and DSPE-mPEG (MW 5000) for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical determinant of success in the formulation of nanoparticle-based drug delivery systems. Among the most pivotal components are PEGylated phospholipids, which are instrumental in conferring stability and prolonging circulation times. This guide provides an objective, data-driven comparison of two commonly utilized PEGylated phospholipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DSPE-mPEG 5000).

Core Structural and Functional Differences

The fundamental distinction between DOPE and DSPE lies in the saturation of their acyl chains. DSPE possesses two saturated 18-carbon stearoyl chains, resulting in a more rigid and stable lipid bilayer. In contrast, DOPE features two unsaturated 18-carbon oleoyl chains, each with a cis-double bond that creates a "kink" in the chain. This structural feature imparts a conical shape to the DOPE molecule, leading to a propensity for forming non-bilayer, inverted hexagonal (HII) phases.[1] This "fusogenic" property of DOPE is particularly advantageous for facilitating the endosomal escape of therapeutic payloads, a crucial step in intracellular drug delivery, especially for gene-based therapies.[1]

DSPE-mPEG, with its saturated lipid anchor, is a cornerstone of "stealth" liposome technology. The DSPE anchor provides a stable insertion into the lipid bilayer, while the mPEG chain creates a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby extending the circulation half-life of the nanoparticle.[2][3]

cluster_0 DOPE-mPEG (MW 5000) cluster_1 DSPE-mPEG (MW 5000) DOPE_structure DSPE_structure

Figure 1. Structural comparison of DOPE and DSPE lipid anchors.

Performance Data: A Comparative Summary

The following tables summarize key performance indicators for drug delivery systems formulated with DOPE-mPEG (MW 5000) and DSPE-mPEG (MW 5000). It is important to note that direct head-to-head comparative studies are limited, and the data presented is a synthesis from various sources. The performance metrics can be significantly influenced by the overall formulation composition and the specific drug being encapsulated.

Table 1: Physicochemical Properties
PropertyDOPE-mPEG (MW 5000)DSPE-mPEG (MW 5000)Key Considerations
Particle Size (nm) Formulation dependent, may be less stable and prone to aggregation if not co-formulated with stabilizing lipids.Generally forms stable nanoparticles with reproducible sizes. A study on nanoemulsions reported sizes in the range of 213–340 nm.[4] The longer PEG chain can lead to a larger hydrodynamic diameter compared to shorter PEG chains.[5]The final particle size is influenced by the entire formulation and preparation method.
Polydispersity Index (PDI) Can be challenging to maintain a low PDI due to the inherent instability of DOPE-containing bilayers.Typically results in formulations with a low PDI, indicating a homogenous particle size distribution.A lower PDI is generally desirable for clinical applications.
Zeta Potential (mV) Highly dependent on the other lipids in the formulation.Tends to create a more neutral surface charge due to the shielding effect of the long PEG chain. One study showed a decrease from -25.4 mV to -1.27 mV in a nanoemulsion.[4]A neutral or slightly negative zeta potential can help to reduce non-specific interactions with biological components.
Formulation Stability DOPE-containing liposomes can be less stable, particularly at physiological pH, and may require co-lipids like cholesterol to stabilize the bilayer.DSPE provides a stable anchor, and the PEG chain offers steric stabilization, leading to good formulation stability.[2][6]Long-term stability is crucial for the pharmaceutical development of a drug product.
Table 2: In Vitro Performance
ParameterDOPE-mPEG (MW 5000)DSPE-mPEG (MW 5000)Key Considerations
Drug Encapsulation Efficiency (%) Can be lower for small molecules due to the less stable bilayer. However, it is a key component in lipid nanoparticles for nucleic acid delivery.[7]Generally high, especially for hydrophobic drugs. For instance, doxorubicin has been encapsulated with efficiencies of up to ~98% in DSPE-PEG containing formulations.[8]The encapsulation efficiency is highly dependent on the physicochemical properties of the drug and the loading method used.
In Vitro Drug Release The fusogenic nature of DOPE may lead to a faster or more environmentally-sensitive drug release, particularly in acidic endosomal environments.The stable DSPE anchor and long PEG chain can contribute to a more sustained and controlled drug release profile.[5]The desired release profile will depend on the therapeutic application.
Cellular Uptake The fusogenic properties of DOPE can enhance cellular uptake and endosomal escape, which is beneficial for intracellular drug delivery.[1]The long PEG chain can sometimes hinder cellular uptake due to steric hindrance, a phenomenon known as the "PEG dilemma".[9]The trade-off between long circulation and cellular uptake needs to be carefully considered.
Table 3: In Vivo Performance
ParameterDOPE-mPEG (MW 5000)DSPE-mPEG (MW 5000)Key Considerations
Circulation Half-life (t1/2) May have a shorter circulation half-life if the formulation is not optimized for stability.The long PEG chain provides excellent steric shielding, leading to a prolonged circulation half-life.[4]A longer half-life is generally desirable for passive targeting of tumors via the Enhanced Permeability and Retention (EPR) effect.
Pharmacokinetics Pharmacokinetic profiles can be variable and are highly dependent on formulation stability.Formulations with DSPE-mPEG 5000 have shown decreased clearance and a reduced volume of distribution, leading to higher drug exposure. For a danazol nanoemulsion, the clearance was 5.06 ± 0.95 L/h/kg.[4]The overall pharmacokinetic profile is a critical factor in determining the dosing regimen.
Biodistribution May show increased accumulation in tissues with leaky vasculature if circulation time is sufficient. The fusogenic nature could influence intracellular trafficking.The "stealth" properties lead to reduced accumulation in the liver and spleen and can enhance accumulation in tumor tissues through the EPR effect.The biodistribution profile determines the efficacy and potential off-target toxicities of the drug delivery system.

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and evaluation of these drug delivery systems.

Liposome Formulation by Thin-Film Hydration

This is a common method for preparing liposomes.

  • Lipid Film Formation: Dissolve the desired lipids, including DOPE-mPEG 5000 or DSPE-mPEG 5000, a primary phospholipid (e.g., DSPC or POPC), cholesterol, and the lipophilic drug in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug by gentle rotation above the lipid phase transition temperature (Tm). This process leads to the self-assembly of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

A Dissolve Lipids and Drug in Organic Solvent B Rotary Evaporation to Form Lipid Film A->B 1. Film Formation C Hydration with Aqueous Buffer B->C 2. Hydration D Extrusion or Sonication for Size Reduction C->D 3. Sizing E Purification D->E 4. Final Formulation

Figure 2. Workflow for liposome preparation by thin-film hydration.

Determination of Encapsulation Efficiency
  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes. Common methods include:

    • Size Exclusion Chromatography (SEC): Using a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules.

    • Ultracentrifugation: Pelleting the liposomes at high speed, leaving the free drug in the supernatant.

  • Quantification of Drug:

    • Measure the concentration of the drug in the liposomal fraction after lysis with a suitable solvent (e.g., methanol or Triton X-100).

    • Alternatively, measure the concentration of the free drug in the supernatant or the collected fractions from SEC.

    • A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, should be used for quantification.

  • Calculation:

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

In Vivo Pharmacokinetic Study
  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Administration: Administer the liposomal formulation intravenously (e.g., via the tail vein).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Drug Extraction: Extract the drug from the plasma samples using an appropriate method (e.g., protein precipitation followed by liquid-liquid or solid-phase extraction).

  • Drug Quantification: Analyze the drug concentration in the extracted samples using a validated bioanalytical method, such as LC-MS/MS.

  • Data Analysis: Plot the plasma drug concentration versus time and calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) using appropriate software.

Conclusion and Recommendations

The choice between DOPE-mPEG (MW 5000) and DSPE-mPEG (MW 5000) is highly dependent on the specific goals of the drug delivery system.

  • DSPE-mPEG (MW 5000) is the preferred choice for applications where stability and long circulation time are paramount. Its saturated lipid anchor and long PEG chain provide the classic "stealth" characteristics necessary for passive tumor targeting and for delivering drugs that need to remain in the bloodstream for an extended period.

  • DOPE-mPEG (MW 5000) is a more specialized excipient, best suited for applications requiring enhanced intracellular delivery and endosomal escape . Its fusogenic properties are a significant advantage for the delivery of nucleic acids and other therapeutics that need to reach the cytoplasm to be effective. However, formulations containing DOPE-mPEG may require more extensive optimization to ensure adequate stability.

For researchers and drug developers, it is recommended to screen both types of PEGylated lipids in early formulation development to empirically determine which one provides the optimal balance of stability, drug loading, release kinetics, and biological activity for their specific drug candidate and therapeutic application.

References

The PEG Dilemma: A Comparative Guide to Transfection Efficiency of Cationic Lipids vs. DOPE-mPEG 5000 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the trade-offs between traditional cationic lipid transfection reagents and their PEGylated counterparts for nucleic acid delivery.

In the realm of gene and drug delivery, the effective transfection of nucleic acids into target cells is a critical hurdle. Cationic lipids have long been established as a primary non-viral vector, prized for their ability to complex with negatively charged nucleic acids and facilitate their entry into cells. However, the introduction of Polyethylene Glycol (PEG) through lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) presents a crucial trade-off: enhanced stability at the cost of raw transfection efficiency. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate formulation for their specific needs.

The Role of Key Components

Cationic Lipids (e.g., DOTAP, DOTMA, DC-Chol): These are the workhorses of lipid-based transfection. Their positively charged headgroups electrostatically interact with the negatively charged phosphate backbone of nucleic acids (DNA, mRNA, siRNA), condensing them into nanoparticles called lipoplexes. This positive surface charge is also crucial for the initial interaction with the negatively charged cell membrane, initiating uptake.

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): Often referred to as a "helper lipid," DOPE is frequently included in cationic lipid formulations.[1] While neutral in charge, its conical shape promotes the formation of an inverted hexagonal phase within the endosome. This structural transition is believed to destabilize the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm, a critical step for successful transfection.[2]

DOPE-mPEG 5000: This is a lipid anchor (DOPE) conjugated to a long, hydrophilic polymer chain (PEG, with a molecular weight of 5000 Daltons).[3] When incorporated into a lipoplex, the PEG chains form a hydrated, neutral layer on the surface. This "PEGylation" provides a steric barrier that shields the positive charge of the cationic lipids. The primary benefits of this are significantly increased stability in the presence of serum proteins and reduced clearance by the immune system, which is paramount for in vivo applications.[4] However, this same steric hindrance is what creates the "PEG dilemma" for in vitro work, as it can impede the lipoplex's interaction with the cell surface and subsequent uptake.[4] Studies have shown that longer PEG side chains can lead to a greater decrease in transfection efficiency due to more effective steric hindrance.[5][6]

Quantitative Comparison of Transfection Efficiency

The inclusion of a PEGylated lipid such as DOPE-mPEG 5000 into a cationic lipid formulation almost invariably leads to a decrease in in vitro transfection efficiency. The magnitude of this decrease is dependent on the cell line, the specific cationic lipid used, and the molar percentage of the PEG-lipid in the formulation. While specific data for DOPE-mPEG 5000 is limited in direct comparative studies, the general trend observed with PEGylation (often with PEG 2000) is a significant reduction in reporter gene expression.

FormulationCell LineTransfection Efficiency (Relative to Control)Key Observations
DOTAP/DOPE HEK293HighStandard formulation, often used as a baseline for high efficiency in easy-to-transfect cells.[1]
DOTAP/DOPE + 5% DSPE-PEG HEK293Moderate to LowEach stepwise increase in PEG-lipid percentage can reduce luciferase activity by approximately 10-fold.[7]
Cationic Lipid Mix B16 Cells~80% GFP PositiveA non-PEGylated formulation shows high efficiency.
Cationic Lipid Mix + 10% SAINT-PEG B16 Cells~60% GFP PositiveThe addition of PEGylated lipids reduces the percentage of transfected cells.[8]
Lipofectamine™ 2000 Pig Fetal Fibroblasts~28%A widely used commercial cationic lipid reagent showing moderate efficiency in this cell type.[9]
PEI (Polymer-based) Pig Fetal Fibroblasts~32%A cationic polymer showing comparable or slightly higher efficiency than some lipid reagents in certain cells.[9]

Note: The data presented is illustrative of the general trends reported in the literature. Actual transfection efficiencies can vary significantly based on experimental conditions.

Experimental Protocols

Below are detailed methodologies for the preparation of standard cationic lipoplexes and their PEGylated counterparts for a typical transfection experiment in a 6-well plate format.

Protocol 1: Preparation of Standard Cationic Liposomes (DOTAP/DOPE)

This protocol describes the thin-film hydration method to create cationic liposomes.[10][11]

  • Lipid Preparation:

    • In a round-bottom flask, combine 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and DOPE in a 1:1 molar ratio. A typical starting amount would be 1 µmol of each.

    • Dissolve the lipids in 2-3 mL of chloroform.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to approximately 37°C to evaporate the chloroform, leaving a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with 1 mL of sterile, nuclease-free water or a suitable buffer (e.g., HEPES-buffered saline) by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs). The final total lipid concentration will be 2 mM.

  • Sonication/Extrusion (Optional but Recommended):

    • To create small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator until the solution clarifies (typically 5-10 minutes).

    • Alternatively, for better size control, extrude the suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Lipoplex Formation:

    • For a single well of a 6-well plate, dilute 2.5 µg of plasmid DNA into 100 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute an appropriate amount of the cationic liposome suspension (e.g., 5-10 µL, corresponding to a 2:1 to 4:1 charge ratio of lipid to DNA) into 100 µL of serum-free medium.

    • Add the diluted DNA to the diluted liposomes, mix gently by pipetting, and incubate for 20-30 minutes at room temperature to allow for lipoplex formation.

  • Transfection:

    • Add the 200 µL lipoplex mixture dropwise to cells that are 70-90% confluent.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C before replacing the medium with complete growth medium.

    • Assay for gene expression at 24-72 hours post-transfection.

Protocol 2: Preparation of PEGylated Cationic Liposomes (DOTAP/DOPE/DOPE-mPEG 5000)

This protocol incorporates DOPE-mPEG 5000 into the formulation.

  • Lipid Preparation:

    • In a round-bottom flask, combine DOTAP, DOPE, and DOPE-mPEG 5000. A common molar ratio is 1:0.95:0.05 (for 5 mol% PEGylation).

    • Dissolve the lipid mixture in 2-3 mL of chloroform.

  • Thin Film Formation, Hydration, and Sonication/Extrusion:

    • Follow steps 1.2, 1.3, and 1.4 from Protocol 1 exactly as described.

  • Lipoplex Formation:

    • Follow step 1.5 from Protocol 1. Note that due to the PEG shield, a higher charge ratio may be required to achieve optimal DNA condensation and transfection. It is recommended to test a range of charge ratios (e.g., 4:1 to 8:1).

  • Transfection:

    • Follow step 1.6 from Protocol 1.

Visualization of Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and the conceptual differences in cellular interaction between standard and PEGylated lipoplexes.

G cluster_0 Protocol 1: Standard Cationic Lipoplex Preparation cluster_1 Protocol 2: PEGylated Lipoplex Preparation A 1. Dissolve DOTAP + DOPE in Chloroform B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film (Buffer) B->C D 4. Sonication/ Extrusion C->D E 5. Mix Liposomes with DNA D->E F Standard Lipoplex (Ready for Transfection) E->F G 1. Dissolve DOTAP + DOPE + DOPE-mPEG 5000 in Chloroform H 2. Form Thin Film (Rotary Evaporation) G->H I 3. Hydrate Film (Buffer) H->I J 4. Sonication/ Extrusion I->J K 5. Mix Liposomes with DNA J->K L PEGylated Lipoplex (Ready for Transfection) K->L

Figure 1. Experimental workflows for preparing standard vs. PEGylated lipoplexes.

G cluster_0 Standard Cationic Lipoplex Interaction cluster_1 PEGylated Lipoplex Interaction lipoplex1 { Cationic Lipoplex | { {+ charge} | DNA Cargo } } cell1 Cell Membrane Cytoplasm lipoplex1->cell1:f0 Strong Electrostatic Attraction uptake1 Efficient Cellular Uptake (Endocytosis) lipoplex2 { PEGylated Lipoplex | { {PEG Shield} | DNA Cargo } } cell2 Cell Membrane Cytoplasm lipoplex2->cell2:f0 Weakened Electrostatic Attraction (Steric Hindrance) uptake2 Reduced Cellular Uptake

Figure 2. Mechanism of cellular interaction for standard vs. PEGylated lipoplexes.

Conclusion: Choosing the Right Tool for the Job

The decision to use a standard cationic lipid formulation versus one containing DOPE-mPEG 5000 is entirely application-dependent.

  • For in vitro studies prioritizing maximum transfection efficiency , especially in robust or easy-to-transfect cell lines, a standard cationic lipid/DOPE formulation is superior. The unshielded positive charge maximizes interaction with the cell membrane, leading to higher uptake and gene expression.

  • For in vivo applications or in vitro studies requiring high serum concentrations , a PEGylated formulation is often necessary. The reduction in transfection efficiency is a critical trade-off for the vastly improved stability, longer circulation times, and reduced immunogenicity that DOPE-mPEG 5000 provides.

Ultimately, researchers must weigh the need for high efficiency against the requirement for stability in a biological environment. Optimization of the PEG-lipid molar ratio and the overall charge ratio of the lipoplex is essential to balance these competing factors and achieve the desired experimental outcome.

References

A Comparative Guide to the In Vivo Efficacy of DOPE-mPEG 5000 and Stealth Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of liposomal drug delivery systems has revolutionized cancer therapy by enhancing the therapeutic index of potent cytotoxic agents. Among these, "stealth" liposomes, typically decorated with polyethylene glycol (PEG) to evade the mononuclear phagocyte system (MPS), have become a clinical standard. A common formulation for these long-circulating carriers utilizes 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to PEG 2000. However, the landscape of liposomal technology is ever-evolving, with formulations incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and a longer PEG chain (mPEG 5000) emerging as a subject of interest, particularly for applications requiring pH-sensitivity. This guide provides an objective comparison of the in vivo efficacy of DOPE-mPEG 5000 liposomes versus conventional stealth liposomes, supported by experimental data.

At a Glance: Key Performance Differences

ParameterDOPE-mPEG 5000 LiposomesConventional Stealth Liposomes (DSPE-PEG 2000)
Primary In Vivo Fate Often rapid uptake by the spleen, depending on formulation and size.[1]Prolonged blood circulation, avoiding rapid MPS uptake.[2]
Circulation Half-Life Generally shorter due to spleen accumulation.[1]Significantly extended, often exceeding 40 hours in humans.[3][4]
Tumor Accumulation Can be significant, but may be limited by reduced circulation time.Enhanced passive accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect.[5][6]
Primary Application Often utilized in pH-sensitive formulations for endosomal escape.[7]Systemic delivery of cytotoxic agents requiring long circulation times.[5]
Key Structural Feature Unsaturated acyl chains in DOPE impart a conical shape, promoting membrane fusion.Saturated acyl chains in DSPE provide a more rigid and stable bilayer.

In-Depth Analysis of In Vivo Performance

Pharmacokinetics and Biodistribution

The defining characteristic of conventional stealth liposomes, typically formulated with DSPE-PEG 2000, is their ability to achieve a prolonged circulation half-life. The PEG 2000 layer provides a steric barrier that minimizes opsonization and subsequent uptake by the MPS, primarily in the liver and spleen.[2] This extended circulation is crucial for maximizing the opportunity for the liposomes to accumulate in tumor tissue through the EPR effect.[5][6] Clinical studies with stealth liposomes have demonstrated half-lives of up to 60 hours in patients.[4]

In contrast, the in vivo behavior of liposomes containing DOPE-mPEG 5000 is more nuanced and highly dependent on the overall lipid composition and particle size. Research has shown that liposomes composed of DOPE and cholesterol, even when stabilized with PEG 5000, can exhibit significant accumulation in the spleen, with approximately 40% of the injected dose localizing to this organ.[1] This is in stark contrast to liposomes with a dioleoylphosphatidylcholine (DOPC) core, which show prolonged circulation under the same PEGylation conditions.[1] The propensity of DOPE to form non-bilayer structures is thought to influence the in vivo fate of these liposomes. However, the circulation time of DOPE-containing liposomes has been shown to be proportional to the molecular weight of the PEG, suggesting that longer PEG chains like PEG 5000 can offer some degree of steric protection.

Therapeutic Efficacy in Tumor Models

The therapeutic efficacy of liposomal formulations is intrinsically linked to their pharmacokinetic profile. The long circulation of DSPE-PEG 2000 stealth liposomes facilitates greater accumulation of the encapsulated drug in tumor tissues, leading to improved antitumor activity compared to the free drug.[2] For instance, PEGylated liposomal doxorubicin (Doxil®/Caelyx®) has demonstrated superior efficacy in various preclinical and clinical settings.[5]

For DOPE-mPEG 5000 liposomes, the therapeutic outcome is often tied to their role in pH-sensitive formulations. DOPE's conical shape can promote the transition from a lamellar to a hexagonal phase in the acidic environment of endosomes, facilitating the release of the encapsulated drug into the cytoplasm.[7] While PEGylation can sometimes hinder this pH-sensitive release, studies have explored cleavable PEG lipids to overcome this "PEG dilemma". The antitumor efficacy of such pH-sensitive systems can be significant, but direct comparisons with conventional stealth liposomes in terms of tumor growth inhibition are not extensively documented in a single head-to-head study. One study on pH-sensitive liposomes found that a non-PEGylated DOPE formulation was more effective at controlling tumor growth than its PEGylated counterpart, suggesting that for these specific formulations, the benefits of enhanced cellular uptake outweighed the advantages of prolonged circulation.[7]

Experimental Methodologies

Liposome Preparation

A common method for preparing both DOPE-mPEG 5000 and stealth liposomes is the thin-film hydration technique followed by extrusion.[8][9]

  • Lipid Film Formation: The lipids, including the primary phospholipid (DOPE or DSPE), cholesterol, and the PEGylated lipid (DOPE-mPEG 5000 or DSPE-PEG 2000), are dissolved in an organic solvent such as chloroform or a chloroform-methanol mixture. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.[8]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES, PBS) containing the drug to be encapsulated (for passive loading). The hydration process is typically carried out above the phase transition temperature of the lipids with gentle agitation to form multilamellar vesicles (MLVs).[8]

  • Extrusion: To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using an extruder.[8][10]

In Vivo Efficacy Evaluation in Tumor-Bearing Mice
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously inoculated with cancer cells (e.g., human breast cancer cells) to establish solid tumors.[11]

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups. The liposomal formulations, free drug, and a control (e.g., saline) are administered intravenously via the tail vein.[11]

  • Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the control group.[12]

  • Pharmacokinetic and Biodistribution Studies: At various time points after injection, blood samples are collected to determine the drug concentration and calculate pharmacokinetic parameters like circulation half-life. Organs of interest (tumor, liver, spleen, etc.) are harvested to quantify drug accumulation.[13]

  • Survival Studies: In some studies, a cohort of mice is monitored for survival, and the median survival time for each group is determined.

Visualizing the In Vivo Fate

The following diagram illustrates the distinct primary pathways of DOPE-mPEG 5000 and conventional stealth liposomes after intravenous administration.

G cluster_0 DOPE-mPEG 5000 Liposomes cluster_1 Stealth Liposomes (DSPE-PEG 2000) DOPE_Lipo DOPE-mPEG 5000 Liposome Spleen Spleen Accumulation DOPE_Lipo->Spleen Primary Pathway Tumor_DOPE Tumor (pH-sensitive release) DOPE_Lipo->Tumor_DOPE Secondary Pathway Stealth_Lipo Stealth Liposome Circulation Prolonged Circulation Stealth_Lipo->Circulation Tumor_Stealth Tumor (EPR Effect) Circulation->Tumor_Stealth Passive Accumulation Injection Intravenous Injection Injection->DOPE_Lipo Injection->Stealth_Lipo

Caption: Comparative in vivo pathways of liposomal formulations.

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the proposed mechanism of pH-sensitive drug release from DOPE-containing liposomes within a tumor cell.

G cluster_0 Cellular Uptake and Endosomal Trafficking cluster_1 pH-Triggered Drug Release Liposome_Uptake Liposome Internalization (Endocytosis) Early_Endosome Early Endosome (pH ~6.0-6.5) Liposome_Uptake->Early_Endosome Late_Endosome Late Endosome/Lysosome (pH ~4.5-5.5) Early_Endosome->Late_Endosome Phase_Transition DOPE Phase Transition (Lamellar to Hexagonal) Late_Endosome->Phase_Transition Membrane_Destabilization Liposome Membrane Destabilization Phase_Transition->Membrane_Destabilization Drug_Release Drug Release into Cytoplasm Membrane_Destabilization->Drug_Release

Caption: Mechanism of pH-sensitive drug release from DOPE-based liposomes.

Conclusion

The choice between DOPE-mPEG 5000 and conventional stealth liposomes is highly dependent on the therapeutic goal. For systemic drug delivery requiring prolonged circulation and passive tumor targeting via the EPR effect, DSPE-PEG 2000-based stealth liposomes remain the gold standard due to their demonstrated ability to evade the MPS and accumulate in tumors.

DOPE-mPEG 5000 liposomes, on the other hand, present a more complex in vivo profile. While the longer PEG chain can confer some degree of stealth properties, the inclusion of DOPE can lead to significant spleen accumulation, potentially reducing the circulating concentration available for tumor targeting. However, the unique fusogenic properties of DOPE make it a valuable component in pH-sensitive liposomes designed for enhanced intracellular drug delivery. For therapies where endosomal escape is a critical bottleneck, DOPE-containing formulations, potentially with cleavable PEG-lipids, may offer a significant advantage.

Ultimately, the optimal liposomal formulation must be empirically determined for each specific drug and therapeutic application, taking into account the desired pharmacokinetic profile and the biological barriers to be overcome.

References

A Comparative Guide to DOPE-mPEG 5000 and DSPE-mPEG 5000 Micelles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate lipid excipients is a critical determinant in the successful development of micellar drug delivery systems. Among the most prevalent choices are 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), conjugated to polyethylene glycol (PEG) of varying molecular weights. This guide provides a comprehensive, data-driven comparison of DOPE-mPEG 5000 and DSPE-mPEG 5000 micelles, focusing on their physicochemical characteristics, drug delivery potential, and in vitro/in vivo performance to aid researchers in making informed formulation decisions.

At a Glance: Key Differences

The fundamental distinction between DOPE and DSPE lies in the saturation of their acyl chains. DOPE possesses unsaturated oleoyl chains, which introduce a "kink," leading to a more fluid and less densely packed hydrophobic core. In contrast, DSPE has saturated stearoyl chains, resulting in a more rigid and stable micellar core. This structural variance significantly influences the performance of the resulting mPEG-lipid micelles.

Physicochemical Characterization: A Tabular Comparison

The following tables summarize the key physicochemical properties of DOPE-mPEG 5000 and DSPE-mPEG 5000 micelles based on available experimental data. It is important to note that these values can be influenced by the experimental conditions, such as the buffer system and temperature.

Table 1: Core Physicochemical Properties

PropertyDOPE-mPEG 5000DSPE-mPEG 5000Key Considerations
Lipid Structure Unsaturated (Oloeyl)Saturated (Stearoyl)Influences micelle fluidity, stability, and drug interaction.
Critical Micelle Concentration (CMC) Generally higher than DSPE-mPEG1.0 - 1.5 µM in HEPES Buffer[1][2]A lower CMC indicates greater stability upon dilution in the bloodstream.
Particle Size (Hydrodynamic Diameter) Typically <40 nm[3]Increases with PEG chain length[4]Smaller size can enhance tumor penetration.
Polydispersity Index (PDI) Generally low (<0.2)Generally low (<0.2)Indicates a narrow and uniform size distribution.
Zeta Potential Near neutral to slightly negativeNear neutral to slightly negativeA neutral surface charge helps to avoid rapid clearance by the reticuloendothelial system (RES).

Table 2: Drug Delivery Performance

Performance MetricDOPE-mPEG 5000DSPE-mPEG 5000Implications for Drug Development
Drug Solubilization/Loading Can exhibit lower paclitaxel solubility compared to some custom PEG-lipids[3]Solubilization of diazepam is lower than with DSPE-mPEG 2000[1]The choice of lipid should be tailored to the specific drug properties.
Micelle Stability Less stable due to fluid coreMore stable due to rigid core and low CMC[5]Higher stability is crucial for preventing premature drug release.
In Vitro Drug Release Potentially faster release due to fluid coreMore sustained release profile[6]The release profile can be tuned by the choice of lipid.
Cellular Uptake & Cytotoxicity Formulations can show high cytotoxicity[3]Cellular uptake can be efficient[6]The unsaturated nature of DOPE may enhance membrane interactions and cellular uptake.
In Vivo Performance Can demonstrate a long blood half-life and good tumor penetration[3]Longer PEG chains can prolong circulation time[7]Both can be effective in vivo, with the choice depending on the desired pharmacokinetic profile.

Experimental Protocols: Methodologies for Characterization

Accurate and reproducible characterization of micelles is paramount for their successful translation. Below are detailed protocols for key experiments.

Micelle Formulation: Thin-Film Hydration Method

A widely used method for preparing drug-loaded micelles:

  • Dissolution: Dissolve the mPEG-lipid (DOPE-mPEG 5000 or DSPE-mPEG 5000) and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by gentle agitation at a temperature above the lipid's phase transition temperature. This allows for the self-assembly of the lipids into micelles, encapsulating the drug within the hydrophobic cores.

  • Sonication/Extrusion (Optional): To obtain a uniform size distribution, the micellar solution can be sonicated or extruded through polycarbonate membranes with a defined pore size.

Physicochemical Characterization

G cluster_formulation Micelle Formulation cluster_characterization Physicochemical Characterization Formulation Thin-Film Hydration Size_Zeta Particle Size & Zeta Potential (DLS) Formulation->Size_Zeta CMC Critical Micelle Concentration (Fluorescence Spectroscopy) Formulation->CMC Morphology Morphology (TEM/cryo-TEM) Formulation->Morphology

Experimental workflow for micelle formulation and characterization.
  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is the standard technique to determine the hydrodynamic diameter and polydispersity index (PDI) of the micelles. The zeta potential, a measure of the surface charge, is also determined using the same instrument.

  • Critical Micelle Concentration (CMC): The CMC is a crucial parameter indicating the stability of micelles upon dilution. It is often determined by fluorescence spectroscopy using a hydrophobic probe like pyrene. The probe's fluorescence emission spectrum changes upon its partitioning into the hydrophobic micellar core, and the CMC is determined from the inflection point of the fluorescence intensity versus lipid concentration plot.

Drug Loading and Release Studies

G cluster_drug_loading Drug Loading & Encapsulation cluster_drug_release In Vitro Drug Release Separation Separation of Free Drug (Ultrafiltration/Dialysis) Quantification Quantification of Encapsulated Drug (HPLC/UV-Vis) Separation->Quantification Calculation Calculate EE% & DL% Quantification->Calculation Dialysis Dialysis Method Sampling Periodic Sampling Dialysis->Sampling Analysis Drug Quantification (HPLC/UV-Vis) Sampling->Analysis

Workflow for determining drug loading and in vitro release.
  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): To determine the amount of drug successfully encapsulated, the unencapsulated (free) drug is separated from the micelles using techniques like ultrafiltration or dialysis. The amount of drug in the micelles is then quantified using methods such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [Weight of Drug in Micelles / Weight of Micelles] x 100

  • In Vitro Drug Release: The release profile of the encapsulated drug is typically assessed using a dialysis method. The drug-loaded micelle solution is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., PBS at 37°C). At predetermined time points, samples are withdrawn from the release medium and the drug concentration is measured to determine the cumulative release over time.

In Vitro and In Vivo Performance

The ultimate goal of a drug delivery system is its efficacy and safety in a biological context.

Cellular Uptake and Signaling Pathways

The interaction of micelles with cells is a critical step in drug delivery. PEGylated micelles are generally taken up by cells through endocytosis. The unsaturated acyl chains of DOPE may lead to more fluid membranes, potentially enhancing fusion with cellular membranes and facilitating drug release into the cytoplasm.

G Micelle Drug-Loaded Micelle (DOPE-mPEG or DSPE-mPEG) Cell Target Cell Micelle->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Cytoplasm Cytoplasm DrugRelease->Cytoplasm Target Intracellular Target (e.g., DNA, Kinases) Cytoplasm->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Generalized pathway of micellar drug delivery to a target cell.
In Vivo Biodistribution

The in vivo fate of the micelles is crucial for their therapeutic outcome. The PEG corona provides a "stealth" effect, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time. This allows for passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The longer PEG chain of mPEG 5000 is generally associated with a more pronounced stealth effect compared to shorter PEG chains.

The biodistribution is typically studied by labeling the micelles or the drug with a radioactive or fluorescent tag and monitoring their localization in various organs over time using imaging techniques like SPECT/CT or in vivo imaging systems (IVIS).

Conclusion: Making the Right Choice

The decision between DOPE-mPEG 5000 and DSPE-mPEG 5000 for micellar drug delivery is not straightforward and depends heavily on the specific application and the physicochemical properties of the drug to be delivered.

  • DSPE-mPEG 5000 micelles offer higher stability due to their saturated lipid tails and low CMC, making them a robust choice for achieving sustained drug release and long circulation times.

  • DOPE-mPEG 5000 micelles, with their unsaturated lipid tails, form more fluid structures. This can be advantageous for enhancing drug release at the target site and may facilitate better interaction with cell membranes, potentially leading to improved cellular uptake and efficacy for certain drugs.

Ultimately, empirical testing and thorough characterization are essential to determine the optimal formulation for a given therapeutic agent. This guide provides a foundational framework and detailed protocols to assist researchers in this critical selection and characterization process.

References

A Comparative Guide to the Cytotoxicity of DOPE-mPEG 5000 and Other Common Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate polymers is a critical determinant of the safety and efficacy of nanoparticle-based drug delivery systems. This guide provides a comparative analysis of the in vitro cytotoxicity of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) and other widely used polymers, including 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG 2000), Pluronic F-127, and Poly(lactic-co-glycolic acid) (PLGA). This comparison is based on experimental data from peer-reviewed studies to assist researchers in making informed decisions for their formulation development.

Quantitative Cytotoxicity Comparison

The following table summarizes the in vitro cytotoxicity of the selected polymers. It is important to note that the experimental conditions, such as cell lines, polymer concentrations, and incubation times, may vary between studies. Therefore, the data should be interpreted as a relative comparison rather than an absolute measure of toxicity.

PolymerCell LineAssayIncubation TimeKey FindingsIC50 Value
DSPE-mPEG 5000 amine SWCNTs SKOV3 (Ovarian Cancer)MTT24 hoursDose-dependent cytotoxicity observed.~50 µg/mL[1][2]
HEPG2 (Liver Cancer)MTT24 hoursModerate cytotoxicity at higher concentrations.~300 µg/mL[1][2]
A549 (Lung Cancer)MTT24 hoursLower cytotoxicity compared to other cell lines.~370 µg/mL[1][2]
Pluronic F-127 HepG2 (Liver Cancer)MTT24 hoursCytotoxicity is concentration-dependent.IC50 of 18.1 µg/mL for CuO NPs + GSNO in a Pluronic F-127 hydrogel[3]
MCF-7 (Breast Cancer)MTT72 hoursBlank micelles showed low cytotoxicity.> 1000 µg/mL (for blank micelles)[4]
Poly(lactic-co-glycolic acid) (PLGA) A375 (Melanoma)MTT48 hoursBlank nanoparticles exhibited some cytotoxic effects at high concentrations.> 300 µg/mL (for blank nanoparticles)[5]
AsPC-1 and BxPC-3 (Pancreatic Cancer)MTT72 hoursUnloaded nanoparticles showed no significant cytotoxicity.Not cytotoxic at tested concentrations[6]

Experimental Protocols

The following is a generalized protocol for assessing the in vitro cytotoxicity of polymers using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, based on common practices described in the literature.

MTT Assay for Polymer Cytotoxicity

1. Cell Culture:

  • Select an appropriate cell line (e.g., HeLa, MCF-7, A549) and culture in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest the cells using trypsin-EDTA and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate the plate for 24 hours to allow for cell attachment.

3. Polymer Treatment:

  • Prepare a stock solution of the polymer in a suitable solvent (e.g., sterile water, PBS, or cell culture medium).

  • Prepare a series of dilutions of the polymer at various concentrations.

  • Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of the polymer. Include a control group with medium only (no polymer).

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each polymer concentration relative to the untreated control cells.

  • Plot the cell viability against the polymer concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the polymer that causes a 50% reduction in cell viability.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding treatment 4. Treat Cells with Polymer cell_seeding->treatment polymer_prep 3. Prepare Polymer Solutions polymer_prep->treatment incubation 5. Incubate for 24-72h treatment->incubation add_mtt 6. Add MTT Solution incubation->add_mtt incubate_mtt 7. Incubate for 3-4h add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read_absorbance 9. Read Absorbance at 570nm solubilize->read_absorbance calculate_viability 10. Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Signaling Pathways in Polymer-Induced Cytotoxicity

The cytotoxicity of polymers is often mediated through the induction of apoptosis, or programmed cell death. The specific signaling pathways can vary depending on the polymer type and the cellular context.

  • PLGA Nanoparticles: Needle-shaped PLGA nanoparticles have been shown to induce cytotoxicity by causing lysosomal membrane damage after endocytosis. This damage can trigger the activation of apoptotic signaling pathways, leading to cell death.[7] Some studies also suggest that PLGA nanoparticles can induce apoptosis through the cGAS/STING pathway in myeloid cells.[8]

  • Pluronic F-127: This polymer has been observed to modulate apoptotic signal transduction. In some cases, it can enhance the pro-apoptotic activity of co-administered drugs and prevent the activation of anti-apoptotic cellular defense mechanisms.[9] Formulations with Pluronic F-127 have also been shown to regulate the PI3K/AKT/mTOR pathways, which are crucial for cell survival and proliferation.[10]

  • PEGylated Lipids (General): While specific pathways for DOPE-mPEG 5000 are not extensively detailed, PEGylated liposomes, in general, are designed to have low cytotoxicity. However, at high concentrations or in certain formulations, they can induce apoptosis. The intrinsic (mitochondrial) pathway is a common route for nanoparticle-induced apoptosis, involving the release of cytochrome c and the activation of caspases.[11][12]

Apoptosis_Pathways General Polymer-Induced Apoptosis Signaling cluster_stimulus Stimulus cluster_cellular Cellular Interaction cluster_damage Cellular Damage cluster_pathway Signaling Cascade Polymer Polymer Nanoparticle Endocytosis Endocytosis Polymer->Endocytosis Lysosome Lysosomal Interaction Endocytosis->Lysosome LysosomalDamage Lysosomal Damage (e.g., PLGA) Lysosome->LysosomalDamage MitochondrialStress Mitochondrial Stress Lysosome->MitochondrialStress Other pathways LysosomalDamage->MitochondrialStress CaspaseActivation Caspase Activation MitochondrialStress->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

References

A Head-to-Head Comparison of PEG-DOPE Lipids in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the impact of varying molecular weights of polyethylene glycol (PEG)-conjugated 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) on liposomal nanoparticle performance.

In the realm of advanced drug delivery systems, the "stealth" properties conferred by PEGylation are paramount for enhancing the in vivo efficacy of liposomal formulations. By creating a hydrophilic shield, PEG moieties delay opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time and increasing the likelihood of reaching the target tissue. The choice of the PEG-lipid, particularly its molecular weight (MW), is a critical determinant of the formulation's ultimate success. This guide provides a head-to-head comparison of different MW PEG-DOPE lipids, supported by experimental data, to aid in the rational design of next-generation nanocarriers.

The Influence of PEG Molecular Weight on Liposome Characteristics: A Data-Driven Comparison

The molecular weight of the PEG chain attached to the DOPE anchor lipid significantly influences several key biophysical and pharmacokinetic properties of the resulting liposomes. Lower MW PEGs (e.g., 1000-2000 Da) have been shown to be highly effective in extending circulation time, while higher MW PEGs may offer different advantages or disadvantages depending on the specific application. The activity of dioleoyl phosphatidylethanolamine-PEG (DOPE-PEG) in prolonging the circulation time of liposomes is often proportional to the molecular weight of the PEG.[1] For instance, one study found that DSPE-PEGs with molecular weights of 1000 and 2000 Da prolonged the circulation time of large unilamellar vesicles (LUVs) more effectively than those with higher molecular weights like 5000 and 12000 Da.[2] In fact, LUVs incorporated with DSPE-PEG 2000 showed a blood concentration of approximately 40% of the injected dose six hours post-injection.[2] Conversely, another study reported that the circulation half-life of liposomes modified with PEG(2000)-PE and PEG(5000)-PE were 21 and 75 minutes, respectively, compared to 13 minutes for unmodified liposomes, suggesting a direct proportionality between circulation time and PEG chain length.[3]

The following table summarizes quantitative data from various studies, highlighting the impact of PEG-lipid MW on critical performance parameters. It is important to note that direct comparisons between studies should be made with caution due to variations in the core lipid composition, drug cargo, and experimental models.

PEG-Lipid (MW in Da)Molar % of PEG-LipidLiposome Size (nm)Zeta Potential (mV)Circulation Half-Life (t½)Key Findings & References
Unmodified 0%VariableVariable13 minBaseline for comparison.[3]
mPEG-DOPE 1000 Not SpecifiedNot SpecifiedNot SpecifiedIncreased vs. unmodifiedLower MW PEGs are effective at prolonging circulation.[1]
mPEG-DOPE 2000 0.5 - 2 mol%~100 nm (DSPC-based)Not SpecifiedSignificantly increasedOptimal plasma circulation lifetimes can be achieved with 2 mol% DSPE-PEG(2000).[4] At least 3 mol% of amphipathic PEG in liposomes was required for activity.[1]
mPEG-DOPE 2000 6 mol%200 nmNot Specified> 24 h (in some formulations)DSPC/CH/DSPE-PEG2000 LUVs remained in circulation for over 24 hours after injection.[1]
mPEG-DOPE 2000 Not SpecifiedNot SpecifiedNot Specified21 minIncreased stability and prolonged circulation time observed.[3]
mPEG-DOPE 5000 Not SpecifiedNot SpecifiedNot Specified75 minThe effect of PEG-PE on the membrane was found to be directly proportional to the chain length of the polymer.[3]
mPEG-DOPE 5000 Not SpecifiedNot SpecifiedNot SpecifiedIncreased vs. unmodified, but potentially less than 2000 DaHigher MW PEGs also prolong circulation but may not be as effective as lower MW PEGs in some formulations.[2]
mPEG-DOPE 12000 Not SpecifiedNot SpecifiedNot SpecifiedIncreased vs. unmodified, but potentially less than 2000 DaSignificantly increased blood circulation half-life compared to those without DSPE-PEG derivatives.[2]

Visualizing the Impact of PEGylation

The conformation of PEG chains on the liposome surface is a critical factor influencing their "stealth" properties. At low grafting densities, the PEG chains adopt a "mushroom" conformation. As the density increases, they transition to a "brush" conformation, which is believed to provide a more effective steric barrier.[5]

PEG_Conformations cluster_mushroom Mushroom Conformation (Low PEG Density) cluster_brush Brush Conformation (High PEG Density) Liposome Surface 1 p1 m1 Mushroom p1->m1 PEG Chain p2 p3 m2 Mushroom p3->m2 p4 p5 m3 Mushroom p5->m3 Liposome Surface 2 p6 b1 | | | p6->b1 p7 b2 | | | p7->b2 p8 b3 | | | p8->b3 p9 b4 | | | p9->b4 p10 b5 | | | p10->b5 p11 b6 | | | p11->b6 p12 b7 | | | p12->b7 p13 b8 | | | p13->b8 p14 b9 | | | p14->b9 experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Optimization prep Liposome Preparation (Lipid Film Hydration) char Physical Characterization (DLS for Size & PDI, Zeta Potential) prep->char stability Stability Assessment (Incubation in Serum) char->stability release Drug Release Profile char->release pk Pharmacokinetics (Circulation Half-Life) stability->pk analysis Compare Performance Metrics (e.g., t½, Drug Retention) release->analysis biodist Biodistribution pk->biodist biodist->analysis

References

Validating the Stealth Properties of DOPE-mPEG 5000 Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of polyethylene glycol (PEG) to the surface of liposomes, a process known as PEGylation, is a widely adopted strategy to enhance their in vivo performance. This "stealth" technology shields the liposomes from recognition by the mononuclear phagocyte system (MPS), thereby prolonging their circulation time and improving their therapeutic efficacy. Among the various PEGylated lipids, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) is a commonly utilized component. This guide provides a comparative analysis of the stealth properties of DOPE-mPEG 5000 liposomes, supported by experimental data and detailed methodologies.

Comparative Performance of PEGylated Liposomes

The effectiveness of the PEG coating in prolonging circulation is influenced by several factors, including the molecular weight of the PEG chain, the molar percentage of the PEG-lipid in the bilayer, and the overall size of the liposome.

In Vivo Circulation Time

The primary indicator of a liposome's stealth property is its circulation half-life. Studies have shown that the molecular weight of the PEG chain plays a crucial role in extending this duration. The activity of dioleoyl phosphatidylethanolamine-PEG (DOPE-PEG) in prolonging the circulation time of egg phosphatidylcholine/cholesterol large unilamellar liposomes is proportional to the molecular weight of PEG, with PEG 5000 demonstrating significant efficacy.[1] For instance, liposomes with a PEG molecular weight of 5000 have been shown to remain in circulation for over 24 hours after injection.[1]

Liposome FormulationPEG Molecular Weight (Da)Circulation Half-Life (t1/2)Reference
ePC/CH LUVs with DOPE-PEG1000Shorter[1]
ePC/CH LUVs with DOPE-PEG2000Intermediate[1]
ePC/CH LUVs with DOPE-PEG5000Longer[1]
ePC/CH LUVs with DOPE-PEG12000Similar to 5000[1]
Conventional Liposomes (without PEG)N/A< 30 minutes[2]
Liposomes with PEG-PE5000~ 5 hours[2]

ePC: egg phosphatidylcholine, CH: cholesterol, LUVs: large unilamellar vesicles

Protein Adsorption

The stealth effect of PEG is largely attributed to its ability to create a hydrophilic barrier that reduces the adsorption of plasma proteins (opsonization), which would otherwise mark the liposomes for clearance by the MPS.[3][4] Studies have demonstrated that increasing the PEG molecular weight and grafting density on the liposome surface significantly reduces protein adsorption.[5][6] While PEGylation reduces protein binding, it may not completely prevent the formation of a protein corona.[4][7]

Liposome FormulationPEG Molecular Weight (Da)Molar % of PEG-LipidFibrinogen AdsorptionReference
Negatively Charged LiposomesN/A0%High[5]
Negatively Charged Liposomes with PE-mPEG20002%Significantly Reduced[5]
Negatively Charged Liposomes with PE-mPEG50005%Low[5]
Neutral LiposomesN/A0%Low[5]
Cellular Uptake

While PEGylation is beneficial for prolonging circulation, it can also present a "PEG dilemma" by sterically hindering the interaction of liposomes with target cells, potentially reducing cellular uptake.[8] However, for passive targeting via the enhanced permeability and retention (EPR) effect, the extended circulation time afforded by PEGylation is advantageous, allowing for greater accumulation in tumor tissues.[3][8] The inclusion of PEG can sometimes hamper cellular uptake, and the presence of a protein corona can also influence how cells internalize the nanoparticles.[4]

Experimental Protocols

To validate the stealth properties of DOPE-mPEG 5000 liposomes, a series of in vitro and in vivo experiments are typically performed.

Liposome Preparation (Thin-Film Hydration Method)

This is a common technique for preparing liposomes.[9]

  • Lipid Film Formation: The desired lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and DOPE-mPEG 5000, are dissolved in an organic solvent mixture (e.g., chloroform:methanol). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.[9]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation. This process leads to the self-assembly of lipids into multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with specific pore sizes (e.g., 200 nm).[9]

Liposome_Preparation_Workflow cluster_prep Liposome Preparation dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent to Form Thin Lipid Film dissolve->evaporate Rotary Evaporation hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate Self-Assembly extrude Extrude to Form Unilamellar Vesicles hydrate->extrude Size Control

Experimental workflow for liposome preparation.

In Vivo Circulation Time Study

This study assesses the persistence of liposomes in the bloodstream.

  • Animal Model: Typically, mice or rats are used.[1]

  • Liposome Labeling: The liposomes are labeled with a radioactive or fluorescent marker to enable tracking.

  • Administration: The labeled liposome formulation is administered intravenously (i.v.) to the animals.[10]

  • Blood Sampling: At predetermined time points, blood samples are collected.

  • Quantification: The amount of label remaining in the blood is quantified, and the circulation half-life is calculated.[10]

Circulation_Time_Workflow cluster_circulation In Vivo Circulation Study labeling Label Liposomes injection Intravenous Injection into Animal Model labeling->injection sampling Collect Blood Samples at Time Points injection->sampling quantification Quantify Liposome Concentration sampling->quantification calculation Calculate Circulation Half-Life quantification->calculation

Workflow for in vivo circulation time determination.

Protein Adsorption Assay

This assay quantifies the amount of protein that binds to the surface of the liposomes.

  • Incubation: Liposomes are incubated with plasma or a specific protein solution (e.g., fibrinogen) for a set period.[5]

  • Separation: The liposomes are separated from the unbound proteins, often by centrifugation.

  • Protein Quantification: The amount of protein associated with the liposomes is quantified using a protein assay (e.g., BCA assay).

  • Analysis: The protein profiles of what has adsorbed to the liposomes can be further analyzed by techniques like SDS-PAGE and immunoblotting.[5]

Cellular Uptake Study

This study measures the extent to which cells internalize the liposomes.

  • Cell Culture: A specific cell line is cultured in vitro.

  • Incubation: The cells are incubated with fluorescently labeled liposomes for various durations.

  • Washing: The cells are washed to remove any non-internalized liposomes.

  • Analysis: The cellular uptake is quantified using techniques such as flow cytometry or fluorescence microscopy.[11][12]

Cellular_Uptake_Workflow cluster_uptake Cellular Uptake Assay culture Culture Cells incubate Incubate Cells with Fluorescent Liposomes culture->incubate wash Wash to Remove Unbound Liposomes incubate->wash analyze Analyze Uptake by Flow Cytometry or Microscopy wash->analyze

Workflow for assessing cellular uptake of liposomes.

Conclusion

The inclusion of DOPE-mPEG 5000 in liposomal formulations significantly enhances their stealth properties by prolonging circulation time and reducing protein adsorption. The choice of PEG molecular weight is a critical parameter, with 5000 Da providing a substantial increase in circulation half-life. While this PEGylation is crucial for passive targeting strategies, its potential impact on cellular uptake must be considered in the context of the desired therapeutic application. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and validation of the stealth characteristics of DOPE-mPEG 5000 liposomes and other PEGylated nanoparticle systems.

References

A Comparative Analysis of DOPE-mPEG 5000 in Diverse Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic selection of a drug delivery vehicle is paramount to enhancing therapeutic efficacy and minimizing off-target effects. Among the various nanocarriers, liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and methoxy-polyethylene glycol (mPEG) with a molecular weight of 5000 (DOPE-mPEG 5000) have garnered significant interest. This guide provides a comparative analysis of DOPE-mPEG 5000 performance in different cancer models, supported by experimental data and detailed protocols to aid in the design and evaluation of next-generation cancer therapies.

This document synthesizes findings from multiple studies to offer a comparative perspective on the utility of DOPE-mPEG 5000 in liposomal formulations for cancer treatment. The inclusion of DOPE often imparts pH-sensitive properties to liposomes, facilitating endosomal escape and cytoplasmic drug delivery, a crucial feature for targeting the acidic tumor microenvironment. The PEGylation of the liposome surface, in this case with mPEG 5000, is a well-established strategy to prolong circulation half-life by reducing clearance by the mononuclear phagocyte system.

Performance Comparison in Various Cancer Models

The efficacy of DOPE-mPEG 5000 containing liposomes has been evaluated in a range of cancer models, demonstrating variable but generally promising results. The following tables summarize key performance indicators across different cancer types, comparing DOPE-mPEG 5000 formulations with other liposomal constructs.

In Vitro Cytotoxicity
Cancer ModelCell LineDrugLiposome FormulationIC50 (Concentration)Reference
Prostate Cancer DU145DocetaxelpH-sensitive immunoliposomes (DOPE/CHEMS)12.60 nM[1]
Prostate Cancer PC3DocetaxelpH-sensitive immunoliposomes (DOPE/CHEMS)152.1 nM[1]
Melanoma B16-BL6DaunorubicinPEGylated pH-sensitive liposomes (DOPE/Cholesterol/DSPE-mPEG 2000)12.5-fold higher cytotoxicity than free DNR[2]
Breast Cancer 4T1DoxorubicinNon-PEGylated pH-sensitive liposomes (Lip-DOX)More effective than PEGylated version[3]
Ovarian Cancer SKOV3-DSPE-PEG (5000) amine SWCNTsIC50: 50 µg/mL[4]
Lung Cancer A549-DSPE-PEG (5000) amine SWCNTsIC50: 370 µg/mL[4]
Liver Cancer HEPG2-DSPE-PEG (5000) amine SWCNTsIC50: 300 µg/mL[4]
In Vivo Antitumor Efficacy
Cancer ModelAnimal ModelDrugLiposome FormulationTumor Growth InhibitionReference
Breast Cancer 4T1 tumor-bearing BALB/c miceDoxorubicinNon-PEGylated pH-sensitive liposomes (Lip-DOX)60.4% inhibition[3]
Breast Cancer MDA-MB-231 xenograftDoxorubicinAPTEDB-PEG2000/PEG1000 LS~90% suppression[5]
Breast Cancer 4T1 tumor-bearing micePaclitaxel PalmitatePEGylated liposomesSignificantly inhibited tumor growth[6]
Colon Carcinoma C26 tumor-bearing miceDoxorubicinmAb 2C5-modified Doxil®Final tumor weights 25-40% of control[7]
Colon Carcinoma C26 peritoneal carcinomatosis mice188Re188Re-liposomes63.4% tumor inhibition[8]
Pharmacokinetics and Biodistribution
Cancer ModelAnimal ModelLiposome FormulationKey FindingsReference
Colon Carcinoma C26 peritoneal carcinomatosis mice188Re-liposomesMRT = 19.2 hours, AUC = 820.4 %ID/g*h, High tumor uptake (7.91% ID/g at 24h)[8]
Generic Tumor Model Tumor-bearing micepH-sensitive liposomes (PEGylated vs. Non-PEGylated)No statistical difference in high tumor-to-muscle ratios between formulations.[9][9]
Healthy Animals Wistar ratsPEGylated liposomes with Cisplatin/MifepristoneHigher plasma concentration and bioavailability compared to unencapsulated drugs.[10][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative evaluation of liposomal formulations. Below are representative protocols for the preparation, characterization, and evaluation of DOPE-mPEG 5000 liposomes.

Protocol 1: Preparation of DOPE-containing Liposomes by Lipid Film Hydration
  • Lipid Mixture Preparation : Dissolve DOPE, a stabilizing lipid (e.g., CHEMS or a saturated phosphatidylcholine), cholesterol, and DOPE-mPEG 5000 in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask. The molar ratios of these components should be optimized for the specific application.

  • Film Formation : The organic solvent is removed using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. It is critical to ensure the complete removal of the solvent, which can be facilitated by leaving the flask under high vacuum for several hours.

  • Hydration : Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) that may contain the drug to be encapsulated. This process should be performed at a temperature above the phase transition temperature of the lipids.

  • Size Extrusion : To obtain unilamellar vesicles with a defined size, the resulting liposome suspension is subjected to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, and 100 nm).

  • Purification : Remove unencapsulated drug and other impurities by methods such as dialysis or size exclusion chromatography.

Protocol 2: Characterization of Liposomes
  • Particle Size and Polydispersity Index (PDI) : Determined by Dynamic Light Scattering (DLS). Liposome suspensions are diluted in an appropriate buffer and measured using a Zetasizer instrument.

  • Zeta Potential : Measured using Laser Doppler Velocimetry, also typically with a Zetasizer. This parameter indicates the surface charge of the liposomes and predicts their stability in suspension.

  • Encapsulation Efficiency (EE%) : The percentage of the initial drug that is successfully encapsulated within the liposomes. It can be determined by separating the unencapsulated drug from the liposomes and quantifying the drug in both fractions using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy). EE (%) = (Total drug - Free drug) / Total drug × 100

Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay
  • Cell Culture : Culture the cancer cell lines of interest in their recommended growth medium.

  • Cellular Uptake : Seed cells in appropriate plates (e.g., 24-well plates). After attachment, treat the cells with fluorescently labeled liposomes for various time points. Wash the cells to remove non-internalized liposomes, and quantify the uptake using flow cytometry or fluorescence microscopy.

  • Cytotoxicity Assay (MTT Assay) : Seed cells in 96-well plates. After 24 hours, expose the cells to serial dilutions of the drug-loaded liposomes, free drug, and empty liposomes as controls. After a predetermined incubation period (e.g., 48 or 72 hours), add MTT reagent. The viable cells will convert MTT to formazan, which can be solubilized and quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm). The IC50 value can then be calculated.

Protocol 4: In Vivo Antitumor Efficacy Study
  • Animal Model : Establish a tumor model by subcutaneously or orthotopically injecting cancer cells into immunocompromised mice (e.g., nude or SCID mice).

  • Treatment : Once the tumors reach a palpable size, randomly assign the animals to different treatment groups (e.g., saline control, free drug, empty liposomes, drug-loaded DOPE-mPEG 5000 liposomes). Administer the treatments intravenously via the tail vein at a predetermined dosage and schedule.

  • Monitoring : Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight of the animals as an indicator of systemic toxicity.

  • Endpoint : At the end of the study, sacrifice the animals, and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry). The tumor growth inhibition rate can be calculated.

Visualizing Workflows and Pathways

To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.

G cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Evaluation Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Hydration Hydration Film Formation->Hydration Extrusion Extrusion Hydration->Extrusion Purification Purification Extrusion->Purification DLS (Size, PDI) DLS (Size, PDI) Purification->DLS (Size, PDI) Zeta Potential Zeta Potential Purification->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Purification->Encapsulation Efficiency In Vitro Studies In Vitro Studies Purification->In Vitro Studies In Vivo Studies In Vivo Studies Purification->In Vivo Studies Cellular Uptake Cellular Uptake In Vitro Studies->Cellular Uptake Cytotoxicity Cytotoxicity In Vitro Studies->Cytotoxicity Tumor Growth Inhibition Tumor Growth Inhibition In Vivo Studies->Tumor Growth Inhibition Biodistribution Biodistribution In Vivo Studies->Biodistribution

Caption: Experimental workflow for the development and evaluation of DOPE-mPEG 5000 liposomes.

The therapeutic effect of drug-loaded liposomes is often linked to their ability to modulate specific cellular signaling pathways. For instance, many chemotherapeutic agents induce apoptosis. The delivery of these agents via pH-sensitive liposomes can enhance their cytoplasmic concentration, leading to a more robust activation of apoptotic pathways.

G Drug-Liposome Drug-Liposome Endocytosis Endocytosis Drug-Liposome->Endocytosis Endosome (Acidic pH) Endosome (Acidic pH) Endocytosis->Endosome (Acidic pH) Drug Release Drug Release Endosome (Acidic pH)->Drug Release pH-sensitive destabilization Cytoplasm Cytoplasm Drug Release->Cytoplasm Apoptotic Signaling Apoptotic Signaling Cytoplasm->Apoptotic Signaling Cell Death Cell Death Apoptotic Signaling->Cell Death

Caption: pH-sensitive drug release and induction of apoptosis by DOPE-based liposomes.

Concluding Remarks

DOPE-mPEG 5000 represents a versatile component in the design of advanced liposomal drug delivery systems for cancer therapy. Its performance, however, is highly dependent on the specific cancer model, the encapsulated drug, and the overall lipid composition. The data presented in this guide highlight the potential of these formulations while underscoring the necessity for empirical optimization for each therapeutic application. The provided protocols and diagrams serve as a foundational resource for researchers aiming to harness the capabilities of DOPE-mPEG 5000 in their drug delivery strategies. Further research focusing on direct, multi-model comparative studies will be invaluable in delineating the optimal applications for this promising technology.

References

Safety Operating Guide

Navigating the Disposal of DOPE-mPEG (MW 5000): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical reagents like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG, MW 5000) is a critical component of laboratory safety and environmental responsibility. While specific safety data sheets (SDS) for DOPE-mPEG (MW 5000) suggest that no special environmental precautions are required, the chemical and toxicological properties have not been thoroughly investigated.[1] Therefore, treating it with the standard diligence for laboratory chemicals is paramount. The recommended disposal method is to engage a licensed disposal company for surplus and non-recyclable solutions.[1]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling of DOPE-mPEG (MW 5000) should be conducted in a well-ventilated area or a chemical fume hood.

Key Safety and Disposal Information:

ParameterGuidelineSource
Primary Disposal Method Engage a licensed chemical waste disposal company.[1]
Spill Management Sweep up solid material, avoiding dust formation, and place in a suitable, closed container for disposal.[2]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.[1]
Storage of Waste Store in a tightly sealed, clearly labeled, and compatible container in a designated, well-ventilated, and secure area.[1]
Empty Container Disposal Dispose of as unused product.[2]

Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of DOPE-mPEG (MW 5000) and associated contaminated materials.

  • Waste Segregation: Designate a specific, clearly labeled waste container for DOPE-mPEG (MW 5000) and any materials contaminated with it, such as pipette tips, tubes, or absorbent paper. Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

  • Container Management:

    • Use a container that is chemically compatible with DOPE-mPEG (MW 5000). The original product container is often a suitable choice.

    • Ensure the waste container is kept tightly sealed when not in use to prevent any potential release.

    • Label the container clearly with "DOPE-mPEG (MW 5000) Waste" and any other identifiers required by your institution.

  • Collection of Waste:

    • For pure, unused, or surplus DOPE-mPEG (MW 5000), carefully transfer the solid material into the designated waste container.

    • For solutions containing DOPE-mPEG (MW 5000), transfer the liquid to a designated, sealed container.

    • For materials contaminated with DOPE-mPEG (MW 5000), place them directly into the designated solid waste container.

  • Disposal of Empty Containers: The original containers of DOPE-mPEG (MW 5000) should be disposed of as unused product.[2] This means they should be collected along with the chemical waste for disposal by the licensed contractor.

  • Arranging for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal service to schedule a pickup for the collected waste. Provide them with accurate information about the contents of the waste container.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for DOPE-mPEG (MW 5000).

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B C Identify Waste: - Surplus DOPE-mPEG - Contaminated Materials - Empty Containers B->C Start Disposal Process D Use a Designated, Labeled, and Sealed Waste Container C->D E Segregate from other Chemical Waste Streams D->E F Store Waste Container in a Secure Area E->F G Contact Licensed Chemical Waste Disposal Company F->G H Arrange for Waste Pickup and Manifesting G->H

Caption: Disposal workflow for DOPE-mPEG (MW 5000).

References

Personal protective equipment for handling DOPE-mPEG (MW 5000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG (MW 5000)). The following procedures are based on standard laboratory practices for handling non-hazardous PEGylated lipids.

Disclaimer: This document is intended as a general guide. Always consult the manufacturer-specific Safety Data Sheet (SDS) for DOPE-mPEG (MW 5000) before handling the material to ensure you have the most accurate and comprehensive safety information.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical line of defense against potential exposure and contamination. The minimum recommended PPE for handling DOPE-mPEG (MW 5000) includes a lab coat, safety glasses with side shields, and nitrile gloves.[1][2][3][4]

Task Required Personal Protective Equipment (PPE)
Receiving and Unpacking Lab coat, safety glasses, nitrile gloves.
Weighing and Aliquoting (Solid) Lab coat, safety glasses, nitrile gloves. Consider a dust mask if creating aerosols is a possibility.
Solubilizing and Handling Solutions Lab coat, safety glasses with side shields or chemical splash goggles, nitrile gloves.
Waste Disposal Lab coat, safety glasses, nitrile gloves.
Spill Cleanup Lab coat, chemical splash goggles, double-layered nitrile gloves, and appropriate respiratory protection if the material is in a volatile solvent.

Operational and Disposal Plans

A structured approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Verification: Confirm that the product name and specifications on the container match the order.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature for DOPE-mPEG (MW 5000) is typically -20°C.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.

Handling and Use
  • Work Area Preparation: Designate a clean and uncluttered area for handling DOPE-mPEG (MW 5000). For procedures that may generate aerosols, work within a chemical fume hood or a biological safety cabinet.

  • Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the material. Avoid eating, drinking, or applying cosmetics in the laboratory.[5]

  • Weighing: When weighing the solid form, use a dedicated spatula and weigh paper. Handle gently to minimize the creation of dust.

  • Solubilization: When preparing solutions, add the solvent to the solid slowly and stir to dissolve.

  • Transportation: When moving the material within the laboratory, use a secondary container to prevent spills.[6]

Spill Procedures
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the area.

  • Containment: For small spills, contain the material using absorbent pads or granules.

  • Cleanup: Wearing appropriate PPE, carefully clean the affected area. For solid spills, gently sweep or vacuum the material. For liquid spills, absorb the material and decontaminate the surface.

  • Disposal: Collect all cleanup materials in a sealed, labeled container for proper disposal.

Disposal Plan
  • Waste Segregation: Segregate DOPE-mPEG (MW 5000) waste from other waste streams. This includes unused material, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials.

  • Waste Container: Use a dedicated, clearly labeled, and sealed container for solid and liquid waste.

  • Institutional Guidelines: Follow your institution's specific guidelines for chemical waste disposal.[7][8][9] In the absence of specific instructions for non-hazardous waste, it should be disposed of through the chemical waste program.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of DOPE-mPEG (MW 5000) from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Package receive->inspect store Store at -20°C inspect->store prepare_area Prepare Work Area store->prepare_area don_ppe Don Appropriate PPE prepare_area->don_ppe weigh Weigh Solid don_ppe->weigh solubilize Prepare Solution weigh->solubilize collect_waste Collect Waste solubilize->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose Dispose via Chemical Waste Program label_waste->dispose

Caption: Workflow for Safe Handling of DOPE-mPEG (MW 5000).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.